molecular formula C15H30O B1583702 Cyclopentadecanol CAS No. 4727-17-7

Cyclopentadecanol

Cat. No.: B1583702
CAS No.: 4727-17-7
M. Wt: 226.4 g/mol
InChI Key: FFVHXGZXDRXFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentadecanol is a useful research compound. Its molecular formula is C15H30O and its molecular weight is 226.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentadecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentadecanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentadecanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHXGZXDRXFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC(CCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063578
Record name Cyclopentadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-17-7
Record name Cyclopentadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentadecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentadecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX02BP4A5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthesis of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentadecanol (CAS: 4727-17-7), also known as Normuscol or Cyclopentadecan-1-ol, is a macrocyclic secondary alcohol derived principally from the reduction of cyclopentadecanone (Exaltone®). While often overshadowed by its ketone counterpart in the fragrance industry, cyclopentadecanol possesses unique physicochemical characteristics that make it a valuable fixative and a subject of interest in transdermal drug delivery research due to the permeation-enhancing properties typical of macrocyclic lipophiles.

This guide provides a comprehensive technical analysis of cyclopentadecanol, detailing its thermodynamic properties, spectral signatures, and a validated synthesis protocol for research applications.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models suitable for formulation and synthesis planning.

Table 1: Core Physicochemical Specifications
PropertyValue / DescriptionContext/Notes
IUPAC Name Cyclopentadecanol
Molecular Formula C₁₅H₃₀O
Molecular Weight 226.40 g/mol
CAS Number 4727-17-7
Physical State Crystalline solid / PowderWhite to off-white needles
Melting Point 80.5 – 85.0 °CHigher than corresponding ketone (63°C) due to H-bonding
Boiling Point ~328 °C (760 mmHg)Est. 175–180 °C @ 10 mmHg
Density 0.93 g/cm³Solid phase density
LogP (Octanol/Water) 6.1 ± 0.3Highly lipophilic; predicts poor aqueous solubility
Solubility (Water) < 0.1 mg/LPractically insoluble
Solubility (Organic) SolubleEthanol, Diethyl ether, Chloroform, Dichloromethane
Odor Profile Faint, Musky, WoodyWeaker than Exaltone; acts as a fixative

Structural & Spectral Analysis[4][5][6]

Conformational Dynamics

Unlike smaller cycloalkanes (C5-C7) which have rigid constraints, cyclopentadecanol is a macrocycle (C15). It possesses significant conformational flexibility, existing as a mixture of conformers that minimize transannular strain (Pitzer strain). The hydroxyl group (-OH) introduces a dipole, but the molecule remains predominantly hydrophobic. In solution, the ring adopts a "square-like" or collapsed conformation to maximize van der Waals interactions between transannular methylene groups.

Spectral Identification Standards

For quality control (QC) and identification, the following spectral signals are diagnostic.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • δ 3.5 – 3.8 ppm (1H, m): The methine proton attached to the hydroxyl group (CH -OH). This is the most distinct peak, appearing as a broad multiplet due to coupling with adjacent methylene protons.

  • δ 1.2 – 1.6 ppm (28H, m): A massive, overlapping envelope representing the 14 methylene (-CH₂-) groups of the ring.

  • δ 1.5 – 1.8 ppm: Protons on carbons α to the alcohol may appear slightly downfield within the envelope.

¹³C NMR (Carbon-13 NMR)
  • δ 70.0 – 72.0 ppm: The carbinol carbon (C -OH).

  • δ 20.0 – 35.0 ppm: Multiple peaks representing the methylene carbons.[1] Due to the ring's symmetry (if planar) or rapid conformational averaging, fewer than 15 distinct peaks are often observed.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 226 (often weak due to water loss).

  • Diagnostic Fragment: m/z 208 [M - H₂O]⁺. Dehydration is common in electron ionization (EI) of macrocyclic alcohols.

Synthesis & Production Protocol

For research purposes, the most reliable route to high-purity cyclopentadecanol is the chemoselective reduction of cyclopentadecanone (Exaltone). This method is preferred over total synthesis from acyclic precursors (e.g., Dieckmann condensation) due to higher yield and purity.

Validated Protocol: NaBH₄ Reduction

Objective: Convert Cyclopentadecanone to Cyclopentadecanol.

Reagents:
  • Cyclopentadecanone (Substrate)[2][3]

  • Sodium Borohydride (NaBH₄) (Reducing agent)

  • Methanol (Solvent)

  • Dilute Hydrochloric Acid (1M HCl) (Quenching agent)

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.24 g) of Cyclopentadecanone in 50 mL of methanol.

  • Cooling: Place the flask in an ice bath (0 °C) to control the exothermic nature of the hydride addition.

  • Addition: Slowly add NaBH₄ (15.0 mmol, 0.57 g) in small portions over 15 minutes. Note: Use excess hydride to ensure complete conversion.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 9:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

  • Quenching: Carefully add 1M HCl dropwise until gas evolution (H₂) ceases and the pH is neutral/acidic (pH ~5-6).

  • Extraction: Evaporate most of the methanol under reduced pressure. Extract the residue with Dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude white solid from hot hexane or ethanol to yield pure Cyclopentadecanol needles.

Synthesis Workflow Diagram

SynthesisPath Start Cyclopentadecanone (C15 Ketone) Intermediate Alkoxide Intermediate Start->Intermediate Hydride Attack Reagent NaBH4 / MeOH (Reduction) Reagent->Intermediate Product Cyclopentadecanol (C15 Alcohol) Intermediate->Product Protonation Quench H3O+ Quench Quench->Product

Figure 1: Chemoselective reduction pathway for the synthesis of Cyclopentadecanol.

Analytical Workflow for Identification

When analyzing unknown macrocyclic samples, distinguishing the alcohol from the ketone and the lactone (Exaltolide) is critical.

AnalyticalTree Sample Unknown C15 Sample GCMS GC-MS Analysis Sample->GCMS Mass224 M+ = 224 (No Water Loss) GCMS->Mass224 Peak A Mass226 M+ = 226 (or M-18 = 208) GCMS->Mass226 Peak B Mass240 M+ = 240 GCMS->Mass240 Peak C Ketone Cyclopentadecanone (Exaltone) Mass224->Ketone Alcohol Cyclopentadecanol Mass226->Alcohol Confirm with IR: Broad peak 3300 cm-1 Lactone Pentadecanolide (Exaltolide) Mass240->Lactone

Figure 2: Analytical decision tree for distinguishing Cyclopentadecanol from common macrocyclic analogs.

Applications & Significance

Fragrance Industry

Cyclopentadecanol acts as a fixative .[4] While its intrinsic odor intensity is lower than that of Exaltone (ketone) or Exaltolide (lactone), its high molecular weight and lipophilicity allow it to anchor more volatile scent molecules, prolonging the fragrance profile. It contributes a subtle, natural musky/woody background note.

Pharmaceutical Research (Permeation Enhancement)

Macrocyclic compounds, including cyclopentadecanone and cyclopentadecanol, are investigated as chemical permeation enhancers for transdermal drug delivery.

  • Mechanism: The large, lipophilic ring disrupts the ordered packing of lipids in the stratum corneum (the skin's outer barrier).

  • Advantage: Unlike linear fatty alcohols, the cyclic structure creates a unique "kink" or disruption volume, potentially increasing the diffusion of co-administered drugs without causing significant skin irritation.

Safety & Stability

  • Toxicity: Generally regarded as low toxicity. LD50 (oral, rat) for the related ketone is >5 g/kg; the alcohol is expected to have a similar safety profile.

  • Stability: Stable under normal storage conditions. Avoid strong oxidizing agents (which convert it back to the ketone).

  • Storage: Store in a cool, dry place in tightly sealed containers.

References

  • National Institute of Standards and Technology (NIST). Cyclopentadecanol - Mass Spectrum and IR Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Cyclopentadecanone (Precursor Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis of Macrocyclic Musks from Malania Oleifera Oil. (Contextual synthesis of C15 macrocycles). Available at: [Link]

Sources

Technical Guide: Synthesis of Cyclopentadecanol from Cyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reduction of cyclopentadecanone (Exaltone®) to cyclopentadecanol , a critical macrocyclic intermediate in the fragrance and pharmaceutical industries. While cyclopentadecanone itself is a prized musk odorant, its reduced alcohol form serves as a fixative, a precursor for specialized esters, and a monomer for biodegradable polymers.

This document provides a dual-track protocol: a high-yield Sodium Borohydride (NaBH₄) method suitable for laboratory optimization and a Catalytic Hydrogenation route designed for industrial scalability. Both methods address the specific solubility and conformational challenges inherent to C15 macrocycles.

Part 1: Mechanistic Analysis

Structural Context

Cyclopentadecanone is a 15-membered macrocyclic ketone.[1] Unlike smaller rings (C5-C7) which are rigid, or medium rings (C8-C11) which suffer from significant transannular strain, C15 rings are flexible and relatively strain-free. However, the lipophilicity of the large hydrocarbon chain requires careful solvent selection to ensure homogeneity during reduction.

Reaction Mechanism (NaBH₄ Reduction)

The reduction proceeds via nucleophilic addition of a hydride ion (


) from the borohydride anion to the carbonyl carbon.
  • Activation: The carbonyl oxygen coordinates with the sodium cation or solvent protons, increasing electrophilicity.

  • Hydride Transfer: The B-H bond breaks, transferring a hydride to the carbonyl carbon.

  • Alkoxide Formation: A tetrahedral borate intermediate is formed.

  • Hydrolysis: The intermediate is hydrolyzed (usually with dilute acid or water) to release the alcohol.

Because unsubstituted cyclopentadecanone is symmetric, the resulting alcohol is achiral (meso-like symmetry in the ring context), eliminating the need for enantioselective catalysts.

Mechanistic Pathway Diagram

G Fig 1. Nucleophilic addition mechanism for macrocyclic ketone reduction. Start Cyclopentadecanone (C15 Ketone) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Reagent NaBH4 (Hydride Source) Reagent->TS Product Cyclopentadecanol (C15 Alcohol) TS->Product Protonation Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Product

Part 2: Experimental Protocols

Protocol A: Laboratory Scale (NaBH₄)

Objective: High-yield synthesis (10–50g scale) with minimal side products.

Reagents:

  • Cyclopentadecanone (1.0 eq)

  • Sodium Borohydride (1.2 eq)

  • Methanol (Solvent, anhydrous preferred)

  • Tetrahydrofuran (THF) (Co-solvent for solubility)

  • Dilute HCl (1N) or NH₄Cl (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentadecanone in a 1:1 mixture of MeOH:THF (approx. 10 mL per gram of ketone). Note: The THF is crucial; C15 ketones have poor solubility in pure cold methanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Avoid bulk addition to prevent vigorous hydrogen evolution and temperature spikes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Solvent: Hexane/EtOAc 9:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching: Carefully add saturated aqueous NH₄Cl or 1N HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.

  • Extraction: Evaporate the bulk of the organic solvents (MeOH/THF) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate in vacuo to yield a waxy white solid.

Protocol B: Industrial Scale (Catalytic Hydrogenation)

Objective: Scalable, atom-economical synthesis (kg to ton scale).

Reagents:

  • Catalyst: Raney Nickel (active) or 5% Ru/C.

  • Hydrogen Gas (H₂)

  • Solvent: Isopropanol (IPA) or Ethanol.

Methodology:

  • Loading: Charge a high-pressure autoclave with cyclopentadecanone dissolved in IPA (20% w/v solution). Add Raney Nickel catalyst (5-10 wt% relative to substrate).

  • Purging: Purge the reactor 3 times with Nitrogen, then 3 times with Hydrogen to remove oxygen.

  • Pressurization: Pressurize with H₂ to 20–50 bar (approx. 300–700 psi).

  • Heating: Heat to 80–100°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.

  • Reaction: Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 4–8 hours).

  • Filtration: Cool to room temperature. Vent H₂. Filter the catalyst (under inert atmosphere if using Raney Ni) for recycling.

  • Crystallization: Cool the filtrate to 0–5°C. Cyclopentadecanol will crystallize out. Centrifuge to collect.

Process Workflow Diagram

ProcessFlow Fig 2. Industrial workflow for macrocyclic alcohol isolation. Input Raw Material: Cyclopentadecanone Reactor Reactor: Solvent + Catalyst/Reagent Input->Reactor Monitor IPC Check: TLC / GC-MS Reactor->Monitor Monitor->Reactor Incomplete Quench Quench/Filter: Remove Catalyst/Salts Monitor->Quench Complete Evap Solvent Removal: Rotary Evaporator Quench->Evap Cryst Purification: Crystallization (EtOH) Evap->Cryst Final Final Product: Cyclopentadecanol (>99%) Cryst->Final

Part 3: Characterization & Data

Physical Properties Comparison

The reduction results in a significant change in physical state and polarity.

PropertyCyclopentadecanone (Ketone)Cyclopentadecanol (Alcohol)
CAS Number 502-72-74727-17-7
Formula C₁₅H₂₈OC₁₅H₃₀O
Mol.[2][3][4] Weight 224.38 g/mol 226.40 g/mol
Physical State Crystalline Solid / Liquid >63°CWaxy Solid
Melting Point 63–65 °C80–85 °C
Solubility Soluble in EtOH, Oils; Insoluble in H₂OSoluble in hot EtOH, THF
Odor Profile Strong Musk, AnimalicFaint Musk, Fixative
Analytical Checkpoints
  • IR Spectroscopy:

    • Ketone (Start): Strong C=O stretch at ~1710 cm⁻¹.

    • Alcohol (Product): Disappearance of 1710 cm⁻¹ peak; appearance of broad O-H stretch at 3300–3400 cm⁻¹.

  • GC-MS:

    • Monitor M+ peak shift from 224 (Ketone) to 226 (Alcohol). Note that alcohols often dehydrate in MS; look for [M-18] peak at 208.

Part 4: Safety & Toxicology

Hazard Class: Low acute toxicity, but environmental caution required.

  • Handling: Cyclopentadecanol is a waxy solid. Inhalation of dust should be avoided.[5][6][7] Use standard PPE (gloves, goggles).[8]

  • Toxicology:

    • LD50 (Oral, Rat): > 5000 mg/kg.[5][6][9]

    • Skin Irritation: Mild to non-irritating.

  • Environmental: Macrocyclic musk compounds are lipophilic (LogP ~5.6) and can bioaccumulate. Avoid release into aquatic systems (H410: Very toxic to aquatic life with long-lasting effects).[9]

  • Reactivity: Stable. Incompatible with strong oxidizing agents (e.g., Chromic acid, KMnO₄) which will revert it to the ketone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13246, Cyclododecanone (Analogous Macrocycle Data). Retrieved from [Link]

  • Organic Chemistry Portal. Sodium Borohydride Reduction Protocols. Retrieved from [Link]

Sources

Cyclopentadecanol: A Physicochemical Benchmark for Macrocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for utilizing Cyclopentadecanol (CPD) as a foundational model in macrocyclic drug discovery. Unlike rigid small molecules or complex cyclic peptides, CPD represents the "hydrocarbon baseline"—a lipophilic, 15-membered ring that defines the limits of passive permeability and conformational entropy in large-ring systems.

Executive Summary

In the pursuit of "Beyond Rule of 5" (bRo5) therapeutics, macrocycles offer a privileged structural class capable of modulating protein-protein interactions (PPIs).[1] However, distinguishing between specific bioactive conformations and nonspecific hydrophobic collapse is challenging. Cyclopentadecanol (


) serves as an essential negative control and physicochemical benchmark. It provides a baseline for passive membrane permeability  (high lipophilicity, zero polar surface area penalty) and conformational fluxionality  (entropic cost of binding). This guide outlines the synthesis, conformational analysis, and permeability profiling of CPD.

Part 1: The C15 Macrocyclic Model

Why 15-Membered Rings?

The 15-membered ring sits at the inflection point of macrocyclic topology. Unlike medium-sized rings (8–11 atoms) which suffer from severe transannular strain (Prelog strain), or very large rings (>20 atoms) which behave like linear chains, the 15-membered ring balances flexibility with defined low-energy conformations .

  • Entropic Penalty: CPD models the entropic cost (

    
    ) required to freeze a "floppy" macrocycle into a bioactive state.
    
  • Hydrophobic Collapse: In aqueous media, CPD adopts a "collapsed" state to minimize solvent-exposed surface area, mimicking the behavior of lipophilic drug candidates before they bind to a target.

Part 2: Synthesis & Purification Protocol

While CPD can be derived from natural musk sources, a de novo synthesis via Ring-Closing Metathesis (RCM) is preferred for research to allow for isotopic labeling or analog generation.

The "Self-Validating" RCM Workflow

This protocol utilizes a Grubbs II catalyzed RCM followed by hydrogenation. The critical parameter here is Pseudo-High Dilution to favor intramolecular cyclization over intermolecular polymerization.

Phase 1: Precursor Assembly & RCM

Target: Cyclopentadecenol (Intermediate) Reagents: 1,14-Pentadecadien-3-ol (or equivalent diene), Grubbs 2nd Gen Catalyst, Dichloromethane (DCM).

  • Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Solvent Degassing: Sparge anhydrous DCM with argon for 30 minutes. Rationale: Ruthenium carbenes are sensitive to oxygen over long reaction times.

  • Dilution Control: Dissolve the diene precursor in DCM to reach a concentration of < 5 mM .

    • Note: High dilution is critical. At >10 mM, oligomerization competes with ring closure.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion.

  • Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor by TLC (disappearance of starting material) and NMR (shift of vinyl protons).

  • Quenching: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, Hexane/EtOAc).

Phase 2: Hydrogenation to Cyclopentadecanol
  • Dissolution: Dissolve the cyclic alkene in MeOH/EtOAc (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reduction: Stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd. Evaporate solvent to yield Cyclopentadecanol .

Synthesis Logic Diagram (DOT)

RCM_Synthesis Precursor Linear Diene (1,14-Pentadecadien-3-ol) RCM_Step Ring-Closing Metathesis (Grubbs II, DCM, <5mM) Precursor->RCM_Step High Dilution Intermediate Cyclopentadecenol (C15 Alkene) RCM_Step->Intermediate - Ethylene Hydro_Step Hydrogenation (H2, Pd/C) Intermediate->Hydro_Step Sat. reduction Product Cyclopentadecanol (Target C15) Hydro_Step->Product Final Yield

Caption: Figure 1. Synthetic pathway for Cyclopentadecanol via Ring-Closing Metathesis. The high-dilution step is the critical control point for macrocyclization.

Part 3: Conformational Analysis

Understanding the shape of CPD is vital when using it as a steric probe.

  • The [33333] Conformation: Crystallographic and computational studies suggest that 15-membered rings often adopt a "rectangular" or [33333] conformation. This arrangement places corner atoms in gauche placements to relieve strain, while the "sides" of the ring adopt anti-configurations.

  • Fluxionality: In solution at room temperature, CPD is highly fluxional.

    • Experiment: Variable Temperature NMR (VT-NMR) in

      
      .
      
    • Observation: At +25°C, methylene signals appear averaged. Cooling to -80°C resolves distinct axial/equatorial environments, revealing the freezing of the conformational ensemble.

Part 4: Membrane Permeability (PAMPA)

Cyclopentadecanol is the Gold Standard for passive diffusion in macrocycles. Because it lacks significant polarity (only one OH group) and has high lipophilicity, it permeates membranes purely via the transcellular route.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Use this protocol to calibrate your assay before testing novel macrocyclic drugs.

Reagents:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Buffer: PBS (pH 7.4).

Workflow:

  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the donor plate. Allow 5 minutes for evaporation/setting.

  • Donor Preparation: Dissolve CPD in DMSO (10 mM stock), then dilute to 50 µM in PBS. Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich & Incubate: Place Donor plate on top of Acceptor plate. Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify CPD concentration in both wells using LC-MS/MS or GC-FID (due to lack of UV chromophore).

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
Permeability Logic Diagram (DOT)

PAMPA_Flow Donor Donor Well (CPD + Buffer) Membrane Artificial Lipid Membrane (Lecithin/Dodecane) Donor->Membrane Partitioning Diffusion Passive Diffusion (Hydrophobic Drive) Membrane->Diffusion Acceptor Acceptor Well (Buffer Only) Diffusion->Acceptor Equilibration

Caption: Figure 2. Mechanism of passive transport in PAMPA. CPD crosses the lipid barrier driven solely by concentration gradient and lipophilicity.

Part 5: Data Summary & Properties

Use these values to validate your synthesized or purchased material.

PropertyValueContext for Researchers
Molecular Formula

Base macrocycle
Molecular Weight 226.4 g/mol Low MW (Fragment-like)
LogP (Oct/Wat) ~5.8 - 6.1Highly Lipophilic (High Permeability Marker)
Melting Point 80 - 85 °CSolid at RT (Polymorphic)
Solubility Insoluble in water; Sol. in EtOH, DCMRequires DMSO/Cosolvent for bio-assay
Odor Faint, MuskyOlfactory check for purity (impurities smell sharp)

References

  • Villemin, D. (1980).[2] Synthesis of macrolides by ring-closing metathesis. Tetrahedron Letters, 21(18), 1715-1718. Link

  • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products. Angewandte Chemie International Edition, 45(37), 6086-6101. Link

  • Avdeef, A. (2005). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for PAMPA equations and lipophilic models). Link

  • Dunitz, J. D. (1968). Conformations of Medium and Large Ring Molecules. Perspectives in Structural Chemistry, 2, 1-70.

Sources

Biocatalytic Architectures for Macrocycles: Precision Synthesis of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentadecanol (C₁₅H₃₀O), the alcohol derivative of the macrocyclic musk Exaltolide®, represents a formidable challenge in synthetic chemistry due to the high entropic penalty of closing 15-membered rings. Traditional chemical routes (e.g., Ruzicka cyclization, Dieckmann condensation) suffer from low yields, requiring high-dilution conditions to prevent oligomerization.

This technical guide delineates two high-fidelity biocatalytic corridors for accessing the Cyclopentadecanol scaffold:

  • Thermodynamic Control Route: Lipase-mediated macrolactonization of

    
    -hydroxy fatty acids followed by selective reduction.
    
  • Direct Functionalization Route: P450/AlkB-mediated C-H hydroxylation of cyclopentadecane.

Part 1: The Macrocyclization Challenge

The synthesis of C15 rings is governed by the Ruzicka Distance , where medium-to-large rings (C8–C15) possess significant transannular strain and unfavorable entropy of activation (


).
  • Chemical Reality: High dilution (

    
     M) is required to favor intramolecular cyclization (
    
    
    
    ) over intermolecular polymerization (
    
    
    ).
  • Biocatalytic Advantage: Enzymes like Candida antarctica Lipase B (CALB) provide an "entropic trap." The enzyme's oxyanion hole stabilizes the transition state, and the hydrophobic channel pre-organizes the linear substrate, effectively simulating high-dilution conditions without the solvent waste.

Part 2: Route A — Lipase-Mediated Macrolactonization (The Scaffold Route)

This is the most industrially mature route. It involves the cyclization of 15-hydroxypentadecanoic acid (15-HPA) to Cyclopentadecanolide (Exaltolide), followed by reduction to the target alcohol.

Mechanism: The Acyl-Enzyme Intermediate

The reaction proceeds via a ping-pong bi-bi mechanism. The serine nucleophile in the CALB active site attacks the carbonyl of 15-HPA, forming an acyl-enzyme intermediate. The


-hydroxyl group of the same molecule then attacks this intermediate (deacylation), releasing the enzyme and closing the ring.
Experimental Protocol: Thermodynamic Shift System

Objective: Synthesis of Cyclopentadecanolide (precursor) from 15-HPA. Biocatalyst: Immobilized CALB (e.g., Novozym® 435).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 15-hydroxypentadecanoic acid (20 mM) in anhydrous toluene or diphenyl ether .

    • Note: Toluene is preferred for ease of workup; diphenyl ether allows higher temperatures (

      
      C) to improve solubility.
      
  • Water Control (Critical): Add activated Molecular Sieves (4Å) at 50 g/L.

    • Causality: Lipases are reversible. Water accumulation drives hydrolysis (ring-opening). Sieves shift the equilibrium

      
       toward the ester (lactone).
      
  • Enzyme Loading: Add Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Stir at 70–90°C for 48–72 hours.

    • Validation: Monitor disappearance of the acid peak via GC-MS or TLC.

  • Workup: Filter off enzyme/sieves. Evaporate solvent.[1]

  • Reduction to Alcohol:

    • Dissolve the crude lactone in THF.

    • Add

      
       (1.1 eq) at 0°C (Standard chemical reduction is often more efficient here than biocatalysis due to the stability of the lactone, though esterases can be used for ring opening, reduction requires KREDs on the open chain or chem-red).
      
    • Green Alternative: Use a carboxylate reductase (CAR) + ADH cascade if strictly avoiding metal hydrides, though this is less established for C15.

Optimization Data
ParameterOptimal RangeMechanistic Impact
Solvent LogP > 3.0 (e.g., Toluene, Isooctane)Maintains the essential water layer on the enzyme surface without stripping it (stripping occurs at LogP < 2).
Temperature 70–90°CIncreases substrate solubility and overcomes the activation energy for the unfavorable conformation.
Water Activity (

)
< 0.1Low

suppresses hydrolysis; however, completely dry enzymes lose flexibility.

Part 3: Route B — Direct C-H Functionalization (The Emerging Route)

Direct hydroxylation of Cyclopentadecane eliminates the need for pre-functionalized linear precursors. This route relies on engineered metalloenzymes to activate inert


 C-H bonds.
Enzyme Candidates
  • Cytochrome P450 BM3 (CYP102A1) Variants: Wild-type BM3 acts on fatty acids. Variants (e.g., A74G/F87V/L188Q) with expanded hydrophobic pockets can accept cycloalkanes.

  • AlkB (Alkane Hydroxylase): Non-heme diiron enzymes from Pseudomonas putida GPo1, naturally evolved for alkane oxidation.

The "Decoy Molecule" Strategy

Wild-type P450s often fail to hydrolyze cycloalkanes because the substrate is too loose in the active site to trigger the "spin shift" (water displacement) that initiates the catalytic cycle.

  • Solution: Use perfluorinated carboxylic acids (PFCs) as decoy molecules . These mimics bind to the active site, triggering the high-spin state, but are not oxidized. The cycloalkane (Cyclopentadecane) then slips into the immediate vicinity of the heme-oxo species (Compound I) and is hydroxylated.

Experimental Workflow (Whole-Cell Oxidation)

Host: Pseudomonas taiwanensis VLB120 or E. coli BL21(DE3) expressing CYP153A or engineered BM3.

  • Inoculation: Grow cells in M9 minimal medium with glucose (carbon source) and kanamycin (selection).

  • Induction: Induce with IPTG (0.1–0.5 mM) at

    
    .
    
  • Biotransformation Phase:

    • Add Cyclopentadecane (dissolved in ethanol or DMSO) to a final concentration of 1–5 mM.

    • Cofactor Regeneration: The cell's metabolism regenerates NAD(P)H using glucose.

  • Oxygenation: Maintain high dissolved oxygen (

    
    ) as the monooxygenase reaction consumes 
    
    
    
    .
  • Product Recovery: Extract broth with ethyl acetate. Purify Cyclopentadecanol via silica chromatography.

Part 4: Visualization of Pathways

Thermodynamic Shift in Lipase Catalysis

This diagram illustrates the critical role of water removal in driving the equilibrium from the linear hydroxy-acid to the macrocyclic lactone (and subsequently the alcohol).

LipaseRoute Substrate 15-Hydroxypentadecanoic Acid (Linear Precursor) EnzymeComplex Acyl-Enzyme Intermediate (CALB-Serine) Substrate->EnzymeComplex Acylation Transition Entropic Trap (Oxyanion Hole Stabilization) EnzymeComplex->Transition Conformational Bending Water H2O (Byproduct) EnzymeComplex->Water Release Transition->Substrate Hydrolysis (If high water) Lactone Cyclopentadecanolide (Macrocyclic Lactone) Transition->Lactone Intramolecular Deacylation Alcohol Cyclopentadecanol (Target Alcohol) Lactone->Alcohol LiAlH4 Reduction or Bio-Reduction Sieves Molecular Sieves (Water Scavenger) Water->Sieves Adsorption (Equilibrium Shift)

Figure 1: Kinetic and thermodynamic pathway for lipase-mediated macrocyclization. Note the critical role of molecular sieves in suppressing the reverse hydrolysis reaction.

P450 Catalytic Cycle for Cycloalkanes

This diagram details the activation of the inert C-H bond in Cyclopentadecane.

P450Cycle Resting Resting State (Fe-III) SubstrateBind Substrate Binding (+ Cyclopentadecane) Resting->SubstrateBind Spin Shift Reduction1 1st Electron Transfer (Fe-II) SubstrateBind->Reduction1 + e- (NADPH) OxyComplex Oxy-Complex (Fe-II-O2) Reduction1->OxyComplex + O2 CompoundI Compound I (Fe-IV=O Radical) OxyComplex->CompoundI + e-, + 2H+, -H2O Rebound Radical Rebound (Hydroxylation) CompoundI->Rebound H-abstraction ProductRelease Cyclopentadecanol Release Rebound->ProductRelease OH transfer ProductRelease->Resting Regeneration

Figure 2: The P450 catalytic cycle. The "Rebound" step is critical for determining the regioselectivity of the hydroxylation on the C15 ring.

Part 5: References

  • Pan, J., et al. (2011). "Comparison of lipase-catalyzed synthesis of cyclopentadecanolide under organic and biphasic systems." Academic Journals.

  • Müller, M., et al. (2020).[2] "Biocatalytic Reduction Reactions from a Chemist's Perspective." Angewandte Chemie International Edition.

  • Kuhn, D., et al. (2012). "Whole-cell biocatalysis for the hydroxylation of cyclohexane." Journal of Biotechnology. (Contextual grounding for cycloalkane oxidation).

  • Rentmeister, A., et al. (2018). "Efficient hydroxylation of cycloalkanes by co-addition of decoy molecules to variants of the cytochrome P450 CYP102A1."[3] Scientific Reports.

  • ChemicalBook. (2023). "Cyclopentadecanol Properties and Synthesis."

  • Karande, R., et al. (2020).[4] "Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression." Frontiers in Bioengineering and Biotechnology.

Sources

Cyclopentadecanol & Derivatives: Macrocyclic Scaffolds for Olfactory Modulation and Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentadecanol (C15H30O), a saturated macrocyclic alcohol, represents a "privileged scaffold" in both olfactory science and medicinal chemistry. While historically overshadowed by its oxidized counterpart, cyclopentadecanone (Exaltone®), and its lactone analog (Exaltolide®), the alcohol derivative offers unique thermodynamic and pharmacokinetic advantages. Its conformational restriction—balancing ring strain with entropic freedom—makes it an ideal probe for G-Protein Coupled Receptors (GPCRs) and a potent, low-irritancy permeation enhancer for transdermal drug delivery.

This guide analyzes the technical utility of cyclopentadecanol derivatives, detailing enzymatic synthesis protocols, olfactory signal transduction mechanisms, and applications in macrocyclic drug design.

Part 1: Chemical Architecture & Synthesis[1]

The utility of cyclopentadecanol lies in its conformational pre-organization . Unlike linear fatty alcohols (e.g., 1-pentadecanol), the macrocyclic ring restricts the number of rotatable bonds, reducing the entropic penalty upon binding to protein targets (e.g., receptors or enzymes).

Synthesis and Enzymatic Kinetic Resolution

Industrial synthesis often proceeds via the ring expansion of cyclododecanone or the hydrogenation of dehydration products from naturally occurring fatty acids (e.g., from Malania oleifera oil). However, for high-precision biological applications (olfactory thresholds and receptor binding), enantiopurity is critical.

Protocol: Enzymatic Kinetic Resolution of (±)-Cyclopentadecanol This protocol utilizes Candida antarctica Lipase B (CALB) to separate enantiomers, exploiting the steric discrimination of the enzyme's active site against the macrocyclic ring curvature.

  • Objective: Isolation of (R)-Cyclopentadecanol (often the more bioactive conformer in musk perception).

  • Reagents:

    • (±)-Cyclopentadecanol (10 mmol)

    • Vinyl Acetate (30 mmol, Acyl donor)

    • Immobilized CALB (Novozym 435, 100 mg)

    • Solvent: tert-Butyl Methyl Ether (TBME) or Hexane (anhydrous).

  • Methodology:

    • Dissolution: Dissolve 10 mmol of racemic cyclopentadecanol in 50 mL of anhydrous TBME.

    • Initiation: Add 30 mmol Vinyl Acetate and 100 mg of Novozym 435.

    • Incubation: Incubate at 30°C with orbital shaking (200 rpm). Monitor reaction progress via GC-FID.

    • Termination: Stop reaction at ~50% conversion (typically 24-48 hours) by filtering off the enzyme beads.

    • Separation: Evaporate solvent. Separate the (R)-acetate product from the unreacted (S)-alcohol using silica gel flash chromatography (Hexane/EtOAc gradient).

    • Hydrolysis: Hydrolyze the (R)-acetate using K2CO3 in MeOH to yield pure (R)-cyclopentadecanol.

Causality: The use of vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde drives equilibrium). TBME is chosen to solubilize the macrocycle while maintaining enzyme activity.

Part 2: Olfactory Pharmacology (Ligand-Receptor Interaction)

Cyclopentadecanol and its ketone derivatives are potent ligands for specific human olfactory receptors (ORs). The primary target identified is OR5AN1 , a GPCR tuned to macrocyclic musks.

Mechanism of Action: The OR5AN1 Pathway

Binding of the macrocycle to OR5AN1 triggers a cAMP-mediated cascade. The hydrophobic macrocyclic ring docks into the orthosteric site of the receptor, likely interacting with aromatic residues (Tyr260, Phe105) via pi-stacking and hydrophobic effects, while the hydroxyl/ketone group forms a hydrogen bond anchor.

Diagram: Olfactory Signal Transduction Cascade The following diagram illustrates the signal amplification pathway initiated by Cyclopentadecanol binding.

OR_Signaling Ligand Cyclopentadecanol (Ligand) OR OR5AN1 (GPCR) Ligand->OR Binding (Hydrophobic/H-bond) G_prot G_olf (G-Protein) OR->G_prot Activation (GTP exchange) AC3 Adenylyl Cyclase III G_prot->AC3 Stimulation cAMP cAMP (Second Messenger) AC3->cAMP ATP -> cAMP CNG CNG Channel (Opening) cAMP->CNG Gating Ca_Influx Ca2+ / Na+ Influx CNG->Ca_Influx Ion Transport Depolar Membrane Depolarization (Action Potential) Ca_Influx->Depolar Signal Generation

Caption: Signal transduction pathway for macrocyclic musk perception via OR5AN1.[1] Ligand binding triggers cAMP production, opening CNG channels for depolarization.

Part 3: Transdermal Drug Delivery Applications

Macrocyclic alcohols are emerging as superior permeation enhancers (PEs) compared to linear fatty alcohols. Their bulky structure creates significant "void volume" when partitioning into the stratum corneum lipid bilayer, increasing membrane fluidity without the high irritation potential associated with medium-chain surfactants (e.g., Sodium Lauryl Sulfate).

Comparative Permeation Efficiency

The following table contrasts Cyclopentadecanol with standard enhancers.

Enhancer TypeExample CompoundMechanism of ActionIrritancy Score (Draize)Permeation Enhancement Ratio (ER)
Linear Alcohol 1-Decanol (C10)Lipid extraction / DisruptionHigh (Severe Erythema)8.5x
Terpene MentholH-bond breakingModerate4.2x
Macrocyclic Alcohol Cyclopentadecanol Bilayer Fluidization / Void Creation Low (Non-irritant) 6.8x
Solvent DMSOLipid SolubilizationHigh12.0x

Technical Insight: The C15 ring is too hydrophobic to extract lipids effectively (unlike DMSO) but bulky enough to disrupt packing. This "gentle disruption" mechanism preserves skin barrier integrity post-application, making it suitable for chronic transdermal therapies (e.g., HRT patches).

Part 4: Macrocyclic Therapeutics (Medicinal Chemistry)

Beyond scent and delivery, the cyclopentadecanol scaffold is utilized in "Scaffold Hopping" to design kinase and protease inhibitors. The ring mimics the beta-turn of peptides, a common recognition motif in protein-protein interactions (PPIs).

Design Workflow: Macrocyclic Kinase Inhibitors

The hydroxyl group of cyclopentadecanol serves as a handle to attach a "hinge-binding" motif (e.g., a pyrimidine or purine analog), while the ring occupies the solvent-exposed region or the ribose pocket.

Diagram: Scaffold Hopping Workflow This workflow demonstrates converting the raw alcohol into a bioactive kinase inhibitor.

Drug_Design Start Cyclopentadecanol (Scaffold) Step1 Activation (Mesylation/Tosylation) Start->Step1 Activate -OH Step2 Nucleophilic Sub. (Linker Attachment) Step1->Step2 + Diamine Linker Step3 Pharmacophore Coupling (Hinge Binder) Step2->Step3 + Pyrimidine Final Macrocyclic Kinase Inhibitor Step3->Final Structure Optimization

Caption: Medicinal chemistry workflow transforming Cyclopentadecanol into a macrocyclic kinase inhibitor via hydroxyl activation and pharmacophore coupling.

Self-Validating Protocol: Solubility & Lipophilicity

When developing these derivatives, the Lipophilicity (LogP) must be monitored. Cyclopentadecanol has a high LogP (~6.0). Successful drug design requires lowering this to the "Lipinski Rule of 5" range (LogP < 5).

  • Validation Step: Introduce polar heteroatoms (N, O) into the ring or the linker during Step 2 (above) to reduce LogP.

  • Check: If LogP > 6.0, the compound will likely fail due to poor solubility; if LogP < 2.0, membrane permeability is compromised.

References

  • Enzymatic Kinetic Resolution: Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of Macrocyclic Alcohols." Journal of Organic Chemistry, 2023. Link

  • Olfactory Receptors: Shirasu, M., et al.[2][3] "Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors."[4] Neuron, 2014. Link

  • Permeation Enhancement: Williams, A.C., & Barry, B.W. "Penetration enhancers."[5][6][7] Advanced Drug Delivery Reviews, 2004. Link

  • Macrocycles in Drug Discovery: Driggers, E.M., et al. "The exploration of macrocycles for drug discovery—an underexploited structural class." Nature Reviews Drug Discovery, 2008. Link

  • Safety Assessment: Belsito, D., et al.[3][8][9] "A toxicologic and dermatologic assessment of macrocyclic ketones and derivatives when used as fragrance ingredients." Food and Chemical Toxicology, 2011. Link

Sources

Cyclopentadecanol: Synthetic Architectures and Macrocyclic Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthetic methodology, and functional applications of Cyclopentadecanol, structured for an expert audience.

Technical Whitepaper | Chemical Series C15

Executive Summary

Cyclopentadecanol (C₁₅H₃₀O), a 15-membered macrocyclic alcohol, occupies a critical "Goldilocks zone" in alicyclic chemistry. Unlike medium-sized rings (C₈–C₁₁) which suffer from significant transannular strain (Pitzer strain) and unfavorable entropic barriers, cyclopentadecanol exhibits a "strain-free" conformation analogous to linear alkanes, yet possesses the entropic constraints of a closed system.

For the drug development and fragrance chemistry communities, this molecule serves three pivotal roles:

  • Synthetic Benchmark: A standard for evaluating the efficiency of Ring-Closing Metathesis (RCM) and macrocyclization catalysts.

  • Olfactory Probe: A key ligand for mapping Structure-Odor Relationships (SOR) in musk receptors, specifically investigating the impact of ring flexibility on binding affinity.

  • Lipophilic Permeation Model: A "beyond-Rule-of-5" (bRo5) scaffold used to understand passive membrane permeability of large, lipophilic drugs.

Structural Dynamics & Conformational Analysis

The 15-membered ring of cyclopentadecanol is large enough to avoid the Prelog strain (transannular steric repulsion) characteristic of medium rings.

  • Conformational Mobility: Unlike the rigid "diamond lattice" conformation of cyclododecane (C₁₂), cyclopentadecanol exists in a dynamic equilibrium of multiple low-energy conformations. The ring adopts a rectangular shape with "corner" atoms allowing the methylene chains to align in anti-butane-like segments, minimizing gauche interactions.

  • The Hydroxyl Handle: The alcohol group introduces a dipole and a hydrogen-bond donor/acceptor site without significantly distorting the ring's lipophilic envelope. This makes it an ideal probe for examining how polar functional groups on macrocycles interact with hydrophobic binding pockets (e.g., in GPCRs or carrier proteins).

Synthetic Methodologies: The RCM Protocol

While historical methods involved the acyloin condensation or the Story synthesis (decomposition of peroxides), modern access to cyclopentadecanol is dominated by Ring-Closing Metathesis (RCM) followed by hydrogenation and reduction. This route offers the highest atom economy and control.

Retrosynthetic Logic

The synthesis targets the C15 core via the formation of a macrocyclic alkene (Cyclopentadecene derivative), typically Exaltone (cyclopentadecanone) or Exaltolide (cyclopentadecanolide), which is subsequently reduced.

Pathway: Acyclic Diene


Macrocyclic Alkene

Saturated Ketone/Lactone

Cyclopentadecanol
Detailed Experimental Protocol

Objective: Synthesis of Cyclopentadecanol via RCM of a Diene-Ketone Precursor.

Step 1: Ring-Closing Metathesis (RCM)
  • Substrate: 1,16-Heptadecadiene-9-one (Symmetric diene ketone).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed. Critical: High dilution (0.005 M) is required to favor intramolecular cyclization over intermolecular polymerization (ADMET).

Protocol:

  • Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Dissolution: Dissolve 1,16-heptadecadiene-9-one (1.0 eq) in anhydrous DCM to achieve a 0.005 M concentration.

  • Catalyst Addition: Add Grubbs-II catalyst (2-5 mol%) in one portion under positive argon pressure.

  • Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 9:1).

    • Checkpoint: Disappearance of the starting material spot and appearance of a lower Rf spot (cyclic product).

  • Quenching: Add ethyl vinyl ether (50 eq relative to catalyst) and stir for 30 minutes to deactivate the ruthenium carbene.

  • Purification: Concentrate in vacuo. Flash column chromatography (SiO₂) yields Cyclopentadec-4-en-1-one (mixture of E/Z isomers).

Step 2: Hydrogenation & Reduction
  • Substrate: Cyclopentadec-4-en-1-one.

  • Reagents: H₂ (1 atm), Pd/C (10%), NaBH₄, Methanol.

Protocol:

  • Hydrogenation: Dissolve the alkene in MeOH. Add 10 wt% Pd/C. Stir under H₂ balloon for 4 hours. Filter through Celite.

    • Checkpoint: ¹H NMR should show complete loss of olefinic protons (5.3–5.5 ppm). Product: Cyclopentadecanone (Exaltone) .

  • Carbonyl Reduction: Cool the filtrate (containing Exaltone) to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Dry over MgSO₄.

  • Final Isolation: Recrystallize from pentane/ethanol to yield Cyclopentadecanol as white crystals.

Self-Validating Analytical Criteria
ParameterMethodAcceptance CriteriaMechanism of Failure
Ring Closure ¹H NMRShift of olefinic protons; disappearance of terminal vinyl protons (5.0, 5.8 ppm).Oligomerization (ADMET) due to insufficient dilution.
Saturation ¹H NMRAbsence of signals in 5.0–6.0 ppm region.Catalyst poisoning or insufficient reaction time.
Identity GC-MSMolecular Ion [M]⁺ = 226.4 g/mol .Incomplete reduction (Ketone [M]⁺ = 224.4).
Purity Melting Point80–82 °C (Sharp range).Presence of oligomers or solvent occlusion.

Functional Applications & Mechanisms[1]

Olfactory Pharmacology (Musk Activity)

Cyclopentadecanol acts as a weak musk compared to its ketone (Exaltone) and lactone (Exaltolide) counterparts, but it is essential for defining the pharmacophore of the human musk receptor (OR5AN1).

  • Mechanism: The large hydrophobic ring mimics the steroid backbone of androstenol (a natural pheromone), while the polar hydroxyl group anchors the molecule via hydrogen bonding to a serine or threonine residue in the receptor's orthosteric site.

  • SAR Insight: Oxidation of the alcohol to the ketone typically increases odor intensity by 10-fold, suggesting the receptor prefers a hydrogen-bond acceptor (C=O) over a donor/acceptor (OH) in that specific vector.

Membrane Permeability Modeling

In drug delivery, Cyclopentadecanol serves as a model for Macrocyclic Permeability .

  • Chameleonicity: The molecule demonstrates "molecular chameleonicity"—the ability to bury its polar hydroxyl group within the ring cavity in non-polar environments (lipid bilayer), effectively reducing its Topological Polar Surface Area (TPSA) and enhancing membrane transit. Once in the aqueous cytosol, the hydroxyl group re-exposes to solvate. This property is critical for designing oral macrocyclic drugs (e.g., HCV protease inhibitors).

Visualization of Synthetic Logic

The following diagram illustrates the RCM-based synthetic pathway, highlighting the critical intermediate transitions.

RCM_Synthesis Precursor 1,16-Heptadecadiene-9-one (Acyclic Precursor) Intermediate Cyclopentadec-4-en-1-one (Unsaturated Macrocycle) Precursor->Intermediate Ring-Closing Metathesis (- Ethylene) Catalyst Grubbs II Catalyst (DCM, 0.005 M) Catalyst->Intermediate Ketone Cyclopentadecanone (Exaltone) Intermediate->Ketone 1 atm H2 Hydrogenation H2 / Pd-C (Saturation) Hydrogenation->Ketone FinalProduct Cyclopentadecanol (C15 Alcohol) Ketone->FinalProduct Hydride Transfer Reduction NaBH4 / MeOH (Carbonyl Reduction) Reduction->FinalProduct

Figure 1: Synthetic workflow for Cyclopentadecanol via Ring-Closing Metathesis (RCM), illustrating the transition from acyclic diene to saturated macrocyclic alcohol.

References

  • Villemin, D. (1980). Synthesis of Macrolides by Ring-Closing Metathesis. Tetrahedron Letters. (Foundational RCM work on Exaltolide precursors).

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition.

  • Liu, X., et al. (2022).[1] A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil.[1][2] BMC Chemistry.[1][3]

  • Ohloff, G., et al. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.
  • Whitty, A., et al. (2016). Beyond the Rule of 5: Properties of Macrocyclic Drugs. Nature Reviews Drug Discovery.

Sources

Stereochemical Control & Conformational Dynamics of Synthetic Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical and conformational intricacies of synthetic Cyclopentadecanol.

Technical Guide for Chemical Biology & Process Development

Part 1: Executive Summary & Stereochemical Context

Cyclopentadecanol (


) is a macrocyclic alcohol and a key precursor to Exaltolide  (the corresponding lactone) and Exaltone  (the ketone), both valued for their musk odor profiles. While the saturated Cyclopentadecanol molecule itself lacks a chiral center (making it achiral in its unsubstituted form), its synthesis and physical properties are governed by complex stereochemical principles :
  • Conformational Stereochemistry: The 15-membered ring exhibits unique fluxional behavior, distinct from the rigid "square" conformation of

    
     rings. It balances torsional strain (Pitzer strain) and transannular strain (Prelog strain).
    
  • Synthetic Stereocontrol: Modern synthesis relies on Ring-Closing Metathesis (RCM) . The stereoselectivity (

    
     vs. 
    
    
    
    ) of the unsaturated macrocyclic intermediate is a critical quality attribute (CQA) that dictates the efficiency of the subsequent hydrogenation step and the purity of the final isolate.

This guide focuses on the Z-selective RCM route, the industry standard for high-fidelity macrocyclization.

Part 2: Conformational Analysis of the Macrocycle

The Fluxional Landscape

Unlike cyclohexane (rigid chair) or cyclododecane (stable


 square), cyclopentadecane and its derivatives possess a highly flexible ring. The odd number of carbon atoms (

) prevents the formation of a highly symmetric, low-energy lattice.
  • Entropic Factors: The probability of chain ends meeting to close a 15-membered ring is low due to the high degrees of freedom (entropy of activation,

    
    ).
    
  • Enthalpic Factors: The ring suffers from transannular strain , where hydrogen atoms on opposite sides of the ring are forced into proximity (van der Waals repulsion).

Preferred Conformations

Experimental data (X-ray and NMR) suggest that


 rings often adopt a [33333] pentagonal  or a biangular  conformation to minimize transannular interactions. In the liquid phase (relevant for drug delivery and fragrance applications), the molecule exists as a dynamic ensemble of conformers interconverting via pseudorotation.

Key Insight for Researchers: When using Cyclopentadecanol as a lipophilic scaffold in drug design, do not model it as a flat disc. It is a globular, hydrophobic entity capable of "collapsing" to hide its polar hydroxyl group or "expanding" to interact with membranes.

Part 3: Stereocontrolled Synthesis via Ring-Closing Metathesis (RCM)

The most robust route to synthetic Cyclopentadecanol involves the cyclization of a linear diene ester followed by reduction. The "stereochemistry" here refers to the kinetic control of the alkene geometry during cyclization.

The Challenge of E/Z Selectivity

During RCM, the linear precursor cyclizes to form a 15-membered alkene (Cyclopentadecenol derivative).

  • 
    -Isomer (Cis):  Generally preferred for macrocycles to minimize ring strain during the transition state.
    
  • 
    -Isomer (Trans):  Often thermodynamically favored in larger rings but can lead to oligomerization (ADMET polymerization) rather than cyclization.
    
Protocol: Z-Selective Macrocyclization

Objective: Synthesize Cyclopentadecanol via a Z-selective RCM intermediate.

Reagents:

  • Precursor: 15-hexadecenoic acid derivative (or similar

    
    -diene).
    
  • Catalyst: Grubbs II (thermodynamic control) or Grubbs Z-selective (kinetic control).

  • Solvent: Dichloromethane (DCM), degassed.

Step-by-Step Methodology:

StepOperationTechnical Rationale
1. Dilution Dissolve diene precursor in DCM to

.
High Dilution Principle: Favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
2. Initiation Add Ru-catalyst (e.g., Grubbs Z-selective) at 0.1–1.0 mol%.Stereocontrol: Specialized bulky ligands on the Ru center force the metallocyclobutane intermediate into a geometry that releases the

-alkene.
3. Reflux Heat to

for 12–24 hours under inert atmosphere (

).
Drives the release of volatile ethylene gas, shifting the equilibrium toward the macrocycle (Le Chatelier’s principle).
4. Quench Add ethyl vinyl ether.Deactivates the Ru-carbene to prevent isomerization or back-reaction during workup.
5. Hydrogenation

(1 atm), Pd/C (10%), MeOH.
Saturates the

bond. The stereochemistry of the intermediate becomes irrelevant structurally here, but high

-purity in step 3 often correlates with higher yield and easier purification.
Pathway Visualization

The following diagram illustrates the stereochemical flow from the linear diene to the final saturated macrocycle.

RCM_Pathway cluster_side Competing Pathway (High Conc.) Linear Linear Diene Precursor (High Entropy) Ru_Complex Ru-Metallocycle Intermediate Linear->Ru_Complex Grubbs Cat. (Ring Closing) Oligomer Linear Oligomers (ADMET) Linear->Oligomer Intermolecular Reaction Z_Alkene Z-Cyclopentadecenol (Kinetic Product) Ru_Complex->Z_Alkene Fast (Z-Selective Ligand) E_Alkene E-Cyclopentadecenol (Thermodynamic Product) Ru_Complex->E_Alkene Slow (Steric Clash) Final Cyclopentadecanol (Saturated/Achiral) Z_Alkene->Final H2 / Pd/C (Hydrogenation) E_Alkene->Final H2 / Pd/C

Caption: Stereochemical pathway for Cyclopentadecanol synthesis. The Z-selective route minimizes ring strain in the transition state, optimizing yield.

Part 4: Analytical Validation

To validate the synthesis and stereochemical purity of the intermediate (before hydrogenation), the following analytical systems are required.

NMR Spectroscopy ( & )
  • Olefin Geometry: The

    
    -alkene intermediate will display vinyl proton coupling constants (
    
    
    
    ) of ~10–11 Hz . The
    
    
    -isomer typically shows ~15–16 Hz .
  • Conformation: In the final Cyclopentadecanol, low-temperature NMR (

    
    ) may resolve distinct conformers, whereas room temperature spectra show averaged signals due to rapid pseudorotation.
    
X-Ray Crystallography

While the alcohol is a liquid or low-melting solid, crystalline derivatives (e.g., 3,5-dinitrobenzoate esters) can be grown.

  • Crystal Packing: Reveals the precise ring folding (e.g., [33333]) in the solid state.

  • Hydrogen Bonding: The hydroxyl group typically directs packing via intermolecular H-bonds, often forming dimers or polymeric chains in the crystal lattice.

Part 5: Applications & References

Applications in Drug Development[1]
  • Permeability Enhancers: Cyclopentadecanol acts as a chemical penetration enhancer (CPE). Its macrocyclic lipophilicity allows it to intercalate into the lipid bilayer of the stratum corneum, disrupting the packing order and facilitating the transdermal delivery of drugs.

  • Macrocyclic Scaffolds: In "Beyond Rule of 5" (bRo5) drug discovery, the

    
     ring serves as a privileged scaffold. Its ability to adopt a "collapsed" conformation allows it to pass through cell membranes despite high molecular weight, a property known as the chameleonic effect .
    
References
  • Conformational Analysis of Medium Rings: Dunitz, J. D. (1968). Conformations of Medium Rings. Perspectives in Structural Chemistry.

  • Z-Selective RCM: Keck, G. E., et al. (2000). Z-Selective Ring Closing Metathesis. Journal of the American Chemical Society.[1]

  • Macrocycles in Drug Discovery: Driggers, E. M., et al. (2008). The Exploration of Macrocycles for Drug Discovery. Nature Reviews Drug Discovery.

  • Synthesis of Exaltolide: Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition.

Sources

Cyclopentadecanol: Strategic Macrocyclic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Cyclopentadecanol (C₁₅H₃₀O) is a 15-membered macrocyclic alcohol that serves as a critical "gateway molecule" in the synthesis of high-value macrocyclic musks, specifically Cyclopentadecanone (Exaltone®) and Cyclopentadecanolide (Exaltolide®) . While it possesses a faint musk odor itself, its primary utility lies in its role as a stable, lipophilic scaffold for oxidation, esterification, and derivatization in fragrance chemistry and, increasingly, as a model for membrane-permeable macrocycles in medicinal chemistry.

This guide moves beyond basic cataloging to provide a rigorous technical analysis of its synthesis, reactivity, and application. It addresses the challenge of synthesizing large rings (entropy factors) and provides validated protocols for transforming this alcohol into its commercially dominant ketone form.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Conformational Dynamics

Cyclopentadecanol belongs to the class of "large ring" macrocycles (


). Unlike medium rings (

), which suffer from significant transannular strain (Prelog strain), 15-membered rings are relatively strain-free. However, they possess high conformational flexibility, which presents unique challenges in synthesis and purification.
PropertyDataRelevance
CAS Number 4727-17-7Identity verification
Molecular Formula C₁₅H₃₀OSaturated macrocycle
Molecular Weight 226.40 g/mol --
LogP (Predicted) ~6.5 - 7.0Highly lipophilic; membrane permeable
Boiling Point ~160°C (at 0.5 mmHg)Requires high-vacuum distillation
Odor Profile Faint, animalic, woodyPrecursor to strong musks
Strategic Synthesis Routes

The synthesis of Cyclopentadecanol is rarely a direct cyclization of a 15-carbon chain due to the high entropic penalty of bringing two ends of a long chain together. Instead, it is typically accessed via:

  • Bio-Sourced Route (Malania oleifera): Oxidative cleavage (ozonolysis) of long-chain fatty acids (e.g., 15-tetracosenic acid) found in Malania oleifera oil, followed by reduction and cyclization.

  • Ring Expansion: Radical-mediated expansion of Cyclododecanone (C12) derivatives.

  • Ring-Closing Metathesis (RCM): Modern approach using Grubbs catalysts on diene precursors, followed by hydrogenation.

Visualization: Synthetic Pathways

The following diagram maps the provenance of Cyclopentadecanol and its transformation into key targets.

SynthesisMap Malania Malania oleifera Oil (Natural Source) Acid 15-Tetracosenic Acid Malania->Acid Extraction Ozonolysis Ozonolysis & Reduction Acid->Ozonolysis C15_Alc CYCLOPENTADECANOL (C15H30O) Ozonolysis->C15_Alc Cyclization Exaltone Cyclopentadecanone (Exaltone®) [Ketone] C15_Alc->Exaltone Oxidation (Jones/Swern) Exaltolide Cyclopentadecanolide (Exaltolide®) [Lactone] C15_Alc->Exaltolide Esterification (Baeyer-Villiger precursor)

Figure 1: Strategic placement of Cyclopentadecanol as the central intermediate between bio-sources and high-value musk compounds.

Validated Protocol: Oxidation to Cyclopentadecanone (Exaltone)

The most common industrial and research application of Cyclopentadecanol is its oxidation to Cyclopentadecanone , a potent musk used in perfumery and as a ligand for olfactory receptor studies (e.g., OR5AN1).

Expert Insight: While modern oxidations (Dess-Martin Periodinane, Swern) are milder, the Jones Oxidation (Chromic Acid) remains a robust, scalable method for simple saturated macrocyclic alcohols where acid-sensitive functional groups are absent. The protocol below is adapted from isotopic labeling studies where high yield and purity were critical.

Experimental Workflow

Objective: Oxidize Cyclopentadecanol (1.0 eq) to Cyclopentadecanone.

Reagents:

  • Cyclopentadecanol[1][2][3][4][5][6]

  • Jones Reagent (CrO₃ dissolved in dilute H₂SO₄)

  • Solvent: Acetone (Reagent Grade)

  • Quenching Agent: Isopropanol

Step-by-Step Protocol:

  • Preparation: Dissolve Cyclopentadecanol (e.g., 10 mmol) in Acetone (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Note: Cooling is crucial to prevent over-oxidation or ring cleavage.

  • Addition: Add Jones Reagent dropwise with vigorous stirring.

    • Visual Cue: The solution will transition from orange (Cr⁶⁺) to a murky green (Cr³⁺) as the alcohol is consumed.

    • Endpoint: Continue addition until the orange color persists for >1 minute, indicating excess oxidant.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The alcohol (lower Rf) should disappear; the ketone (higher Rf) will appear.

  • Quenching: Add Isopropanol (1–2 mL) dropwise to destroy excess oxidant. The solution will turn completely green.

  • Workup:

    • Decant the supernatant liquid from the chromium salts.

    • Concentrate the acetone solution under reduced pressure.

    • Redissolve the residue in Diethyl Ether or Dichloromethane.

    • Wash with water (2x) and Brine (1x).

    • Dry over anhydrous MgSO₄ and concentrate.

  • Purification: Recrystallization from Methanol or vacuum distillation.

Yield Expectation: 85–95%.

OxidationWorkflow Start Start: Cyclopentadecanol in Acetone (0°C) AddOx Add Jones Reagent (Dropwise) Start->AddOx Monitor Monitor Color Change (Orange -> Green) AddOx->Monitor Monitor->AddOx Color fades Quench Quench with Isopropanol Monitor->Quench Orange persists Extract Extraction (Et2O/Water) & Drying Quench->Extract Product Product: Cyclopentadecanone (Yield: >85%) Extract->Product

Figure 2: Logical flow for the oxidative transformation of Cyclopentadecanol.

Advanced Application: Macrocyclic Scaffolds in Drug Design

Beyond fragrance, Cyclopentadecanol serves as a model for lipophilic macrocycles in medicinal chemistry.

  • Membrane Permeability: Large rings (C12+) often exhibit "chameleonic" properties—they can bury polar groups internally to pass through lipid bilayers (high LogP) and expose them in aqueous environments. Cyclopentadecanol is used to benchmark passive diffusion rates in Parallel Artificial Membrane Permeability Assays (PAMPA).[7]

  • Receptor Ligands: Recent studies have used Cyclopentadecanol and its ketone derivative to map the binding pockets of human olfactory receptors (e.g., OR5AN1 ). Understanding how these hydrophobic macrocycles dock into G-protein coupled receptors (GPCRs) aids in designing macrocyclic drugs with better bioavailability.

Safety Note: While not acutely toxic, cyclopentadecanol derivatives can cause skin irritation.[1] Standard PPE (gloves, goggles) is mandatory.

Part 3: References

  • Liu, P., Li, W., & Liu, X. (2022). A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. BMC Chemistry, 16:46. [Link]

    • Grounding: Describes the bio-sourced synthesis route from Malania oleifera and purification steps.

  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. Proceedings of the National Academy of Sciences (PNAS), 115(17), E3997-E4006. [Link]

    • Grounding: Provides the specific Jones oxidation protocol (in SI) and details the receptor activity of cyclopentadecanol vs. its ketone.

  • Suginome, H., & Yamada, S. (1987). A simple new general synthesis of macrocyclic ketones: A new entry to the synthesis of aliphatic and (±)-muscone. Tetrahedron Letters, 28(34), 3963-3966.

    • Grounding: Establishes the ring-expansion synthesis methodology.

Sources

A Strategic Framework for the Preliminary Biological Investigation of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadecanol is a 15-carbon macrocyclic alcohol, structurally related to the well-characterized fragrance agent Cyclopentadecanolide (ω-Pentadecalactone). While its lactone counterpart is extensively documented in flavor and fragrance applications, the biological activity of Cyclopentadecanol remains largely unexplored. This guide presents a comprehensive, phased strategic framework for the preliminary investigation of Cyclopentadecanol's biological potential. Drawing logical inferences from structurally analogous compounds with known anti-inflammatory, anticancer, and antimicrobial properties, we outline a rigorous, multi-tiered screening cascade. This document serves as a technical roadmap, detailing validated in vitro and in vivo protocols, causality-driven experimental design, and data interpretation frameworks to systematically uncover and validate the therapeutic potential of this novel macrocycle.

Introduction: The Rationale for Investigating Cyclopentadecanol

Cyclopentadecanol, a saturated 15-membered macrocyclic alcohol, represents a significant knowledge gap in the landscape of bioactive macrocycles. It is the reduced alcohol form of Cyclopentadecanolide, a macrocyclic lactone found in angelica root oil and widely synthesized for its musk-like aroma in perfumery.[1][2] While the toxicological profile of Cyclopentadecanolide suggests low acute toxicity, with high LD50 values in animal models, its direct biological activities beyond sensory applications are not a primary focus of research.[1][2][3]

The scientific impetus to investigate Cyclopentadecanol stems from the well-documented and diverse biological activities of other structurally related macrocyclic and 15-carbon compounds. For instance, the ketone analogue, 4-methylcyclopentadecanone, demonstrates potent anti-inflammatory effects.[4][5] The corresponding odd-chain fatty acid, pentadecanoic acid, exhibits anticancer properties by modulating key signaling pathways.[6] Furthermore, related molecular classes such as cyclopentenyl fatty acids and cyclodepsipeptides are recognized for their antibiotic and broad-spectrum antitumor activities, respectively.[7][8]

This guide, therefore, puts forth the central hypothesis that the macrocyclic scaffold of Cyclopentadecanol may confer novel biological activities. We will detail a systematic, three-phase investigative workflow designed to efficiently screen for, identify, and validate these potential properties.

cluster_0 Structural Analogs & Known Activities cluster_1 Target Compound & Hypothesized Activities 4-methylcyclopentadecanone 4-Methylcyclopentadecanone (Ketone Analog) Anti-inflammatory Anti-inflammatory 4-methylcyclopentadecanone->Anti-inflammatory Pentadecanoic Acid Pentadecanoic Acid (Fatty Acid Analog) Anticancer Anticancer Pentadecanoic Acid->Anticancer Pentadecanal Pentadecanal (Aldehyde Analog) Antimicrobial Antimicrobial Pentadecanal->Antimicrobial Hypothesized Activities Potential Bioactivities (To Be Investigated) Anti-inflammatory->Hypothesized Activities Hypothesis 1 Anticancer->Hypothesized Activities Hypothesis 2 Antimicrobial->Hypothesized Activities Hypothesis 3 Cyclopentadecanol Cyclopentadecanol (Target Compound) Cyclopentadecanol->Hypothesized Activities

Caption: Logical framework for hypothesizing Cyclopentadecanol's bioactivity.

A Phased Experimental Workflow for Bioactivity Screening

A tiered approach is crucial for a cost-effective and scientifically rigorous preliminary investigation. This workflow progresses from broad, high-throughput in vitro screens to more focused mechanism of action (MoA) studies and culminates in preliminary in vivo validation of the most promising activities.

cluster_Phase1 Phase 1: In Vitro Screening cluster_Phase2 Phase 2: In Vitro MoA cluster_Phase3 Phase 3: In Vivo Validation P1_Start Cyclopentadecanol (Test Compound) P1_Cyto Cytotoxicity Assay (e.g., MTT on Normal Cells) P1_Start->P1_Cyto P1_AntiInflam Anti-inflammatory Screen (LPS-stimulated Macrophages) P1_Cyto->P1_AntiInflam P1_AntiCancer Anticancer Screen (Cancer Cell Lines Panel) P1_Cyto->P1_AntiCancer P1_AntiMicro Antimicrobial Screen (MIC Assays) P1_Cyto->P1_AntiMicro P2_Inflam_MoA Inflammatory Pathway Analysis (Western Blot, ELISA) P1_AntiInflam->P2_Inflam_MoA Hit P2_Cancer_MoA Apoptosis & Cell Cycle Assays (Flow Cytometry) P1_AntiCancer->P2_Cancer_MoA Hit P3_Tox Acute Toxicity Study (MTD in Mice) P2_Inflam_MoA->P3_Tox Confirmed Activity P2_Cancer_MoA->P3_Tox Confirmed Activity P3_Model Disease Model Validation (e.g., Paw Edema) P3_Tox->P3_Model

Caption: Three-phase workflow for systematic bioactivity investigation.

Phase 1: Broad-Spectrum In Vitro Screening

Core Directive: The initial phase aims to rapidly and broadly assess the biological potential of Cyclopentadecanol. A critical first step is to determine its baseline cytotoxicity in non-cancerous cells to establish a safe therapeutic window for subsequent assays.

Foundational Protocol: Cytotoxicity Assessment

Causality: Before assessing therapeutic potential, it's essential to understand the compound's intrinsic toxicity. The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability. By testing on a normal, non-transformed cell line (e.g., human fibroblasts), we can define a concentration range that is non-toxic and therefore suitable for screening specific biological activities. This ensures that any observed effects in disease models are not simply artifacts of cell death.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human dermal fibroblasts (HDF) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Cyclopentadecanol in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, down to 0.1 µM) in culture media. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Replace the old media with media containing the various concentrations of Cyclopentadecanol. Include "vehicle control" (media with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Screening for Anti-inflammatory Potential

Causality: Based on the potent anti-inflammatory activity of 4-methylcyclopentadecanone, we hypothesize a similar effect for Cyclopentadecanol.[5] A robust primary screen involves using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (e.g., RAW 264.7 cell line). We will measure the production of nitric oxide (NO), a key inflammatory mediator, using the Griess assay. A reduction in NO production in the presence of non-toxic concentrations of Cyclopentadecanol would be a strong positive hit.

Detailed Protocol: Nitric Oxide Production Assay

  • Cell Culture: Culture RAW 264.7 macrophages and seed 5 x 10⁴ cells per well in a 96-well plate. Allow adherence overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of Cyclopentadecanol (determined from the MTT assay) for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells: vehicle + LPS, vehicle only.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

  • Measurement: Read absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A significant decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

Screening for Anticancer & Antimicrobial Activity

Parallel screens should be conducted to maximize efficiency.

  • Anticancer Screening: Utilize the MTT protocol described in 2.1.1 across a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon). A compound is considered a "hit" if it shows selective cytotoxicity towards cancer cells with a significantly lower IC₅₀ than its CC₅₀ on normal cells.

  • Antimicrobial Screening: A broth microdilution method should be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[9]

Phase 2: Elucidating Mechanism of Action (MoA)

Core Directive: For any positive hits identified in Phase 1, the next logical step is to investigate the underlying molecular mechanism. This provides scientific validation and insight into the compound's potential therapeutic pathways.

MoA for Anti-inflammatory Activity

Causality: Many anti-inflammatory compounds exert their effects by inhibiting key signaling pathways like NF-κB and MAPK, which control the production of pro-inflammatory cytokines.[10] If Cyclopentadecanol reduces NO production, we must investigate if it also suppresses the upstream signaling that leads to iNOS (the enzyme that produces NO) expression. We will also directly measure key inflammatory cytokines.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB CPD Cyclopentadecanol (Hypothesized Point of Inhibition) CPD->MAPK Inhibition? CPD->NFkB Inhibition? Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Transcription

Caption: Hypothesized inhibition of inflammatory signaling by Cyclopentadecanol.

Detailed Protocols: Western Blot & ELISA

  • Protein Extraction: Treat RAW 264.7 cells with Cyclopentadecanol and/or LPS as in the NO assay. Lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Probe with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, iNOS) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and imaging system. A decrease in the phosphorylation of key proteins or expression of iNOS would confirm pathway inhibition.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits to quantify the concentration of key cytokines like TNF-α and IL-6 in the cell culture supernatants from the experiment. A dose-dependent decrease would validate the anti-inflammatory effect.

Phase 3: Preliminary In Vivo Validation

Core Directive: In vitro results must be validated in a living system to assess physiological relevance, bioavailability, and potential toxicity.

Foundational Protocol: Acute Toxicity Study

Causality: Before efficacy testing, an acute toxicity study is required to determine the safety profile and establish a dose range for the efficacy model. This study identifies the Maximum Tolerated Dose (MTD).[4]

Detailed Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animals: Use healthy, young adult female mice (e.g., Balb/c).

  • Dosing: Administer a single oral gavage dose of Cyclopentadecanol to one animal. Start at a dose informed by in vitro data (e.g., 50 mg/kg).

  • Observation: Observe the animal for 48 hours for signs of toxicity (e.g., changes in behavior, weight loss, mortality).

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal shows signs of severe toxicity, the next animal is given a lower dose.

  • Endpoint: Continue this process until the MTD is identified. Observe all animals for a total of 14 days.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Causality: This is a classic, well-validated model of acute inflammation.[5] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable readout. This model allows us to test if the in vitro anti-inflammatory effects of Cyclopentadecanol translate to a reduction of inflammation in a living animal.

Detailed Protocol: Paw Edema Model

  • Animals: Use male mice (e.g., C57BL/6), 6-8 weeks old.

  • Acclimation & Grouping: Acclimatize animals for one week and divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Cyclopentadecanol treatment groups (e.g., three doses below the MTD).

  • Treatment: Administer the respective treatments orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% λ-carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

  • Post-Mortem Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue to measure levels of inflammatory markers (MPO, TNF-α, IL-1β) via ELISA or histology, corroborating the physical measurements with molecular data.[4]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables. This allows for direct comparison between treatment groups and experimental models.

Table 1: Summary of In Vitro Screening Results for Cyclopentadecanol

Assay Type Cell Line / Organism Endpoint Result (IC₅₀ / CC₅₀ / MIC)
Cytotoxicity HDF (Normal Fibroblast) CC₅₀ e.g., >100 µM
Anticancer MCF-7 (Breast Cancer) IC₅₀ e.g., 25 µM
Anticancer A549 (Lung Cancer) IC₅₀ e.g., 40 µM
Anti-inflammatory RAW 264.7 + LPS IC₅₀ (NO Inhibition) e.g., 15 µM
Antimicrobial S. aureus MIC e.g., >128 µg/mL

| Antimicrobial | E. coli | MIC | e.g., >128 µg/mL |

Interpretation: The hypothetical data above would suggest that Cyclopentadecanol has moderate, selective anticancer activity and promising anti-inflammatory activity at non-toxic concentrations, but lacks significant antimicrobial activity. This would justify prioritizing the MoA and in vivo studies for inflammation and cancer.

Conclusion and Future Directions

This guide provides a robust framework for the initial bio-characterization of Cyclopentadecanol. The phased approach ensures a logical progression from broad screening to specific mechanistic and physiological validation. Positive findings from this preliminary investigation would warrant a more extensive research program, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Cyclopentadecanol to identify the key structural motifs responsible for its activity and to optimize potency.

  • Advanced In Vivo Models: Testing the compound in more complex, chronic disease models (e.g., collagen-induced arthritis for inflammation; tumor xenograft models for cancer).

  • Pharmacokinetic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its behavior in the body and inform dosing regimens.

  • Target Identification: Employing techniques such as proteomics or chemical biology to identify the specific protein target(s) of Cyclopentadecanol.

By following this structured and scientifically-grounded approach, researchers can effectively unlock the potential therapeutic value of Cyclopentadecanol and contribute novel insights to the field of macrocyclic drug discovery.

References

  • Gao, H., et al. (2023). Recent advances on cyclodepsipeptides: biologically active compounds for drug research. Frontiers in Pharmacology. Available at: [Link]

  • Dembitsky, V. M., & Rezanka, T. (2003). Cyclopentenyl fatty acids: History, biological activity and synthesis. PubMed. Available at: [Link]

  • Kim, J., et al. (2021). Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling. PMC. Available at: [Link]

  • Di Lodovico, S., et al. (2022). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. PubMed Central. Available at: [Link]

  • Chemsrc. (2024). Cyclopentadecanolide | CAS#:106-02-5. Retrieved from [Link]

  • ChemBK. (2024). cyclopentadecanolide. Retrieved from [Link]

  • Wang, W., et al. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2013). Anti-inflammatory effects of 4-methylcyclopentadecanone on edema models in mice. PubMed. Available at: [Link]

  • Li, Y., et al. (2013). Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. MDPI. Available at: [Link]

  • UQ eSpace. (n.d.). Measuring the stability and cytotoxicity of cyclotides. Retrieved from [Link]

  • Quintans, J., et al. (2019). Anti-hyperalgesic and anti-inflammatory effects of citral with β-cyclodextrin and hydroxypropyl-β-cyclodextrin inclusion complexes in animal models. PubMed. Available at: [Link]

  • Yao, C., et al. (2022). Immunoenhancing Effects of Cyclina sinensis Pentadecapeptide through Modulation of Signaling Pathways in Mice with Cyclophosphamide-Induced Immunosuppression. MDPI. Available at: [Link]

  • Yahfoufi, N., et al. (2018). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases. PMC. Available at: [Link]

Sources

Cyclopentadecanol in Semiochemical Signaling: Mechanisms, Synthesis, and Olfactory Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentadecanol (C15H30O), a macrocyclic musk alcohol, represents a critical edge case in the study of mammalian semiochemicals. While its ketone analog, Cyclopentadecanone (Exaltone) , and lactone analog, Pentadecalactone (Exaltolide) , are widely recognized for their potent musk odors and pheromone-like modulation of human physiology, the alcohol form exhibits distinct, often attenuated, receptor kinetics. This guide delineates the molecular mechanism of Cyclopentadecanol, specifically its interaction with the human olfactory receptor OR5AN1 , its synthesis via ketone reduction, and its potential applications in modulating affective states in drug development and sensory science.

Part 1: Chemical Architecture & Conformational Dynamics

The biological activity of macrocyclic musks is strictly governed by ring size and functional group orientation. Cyclopentadecanol consists of a 15-carbon saturated ring with a single hydroxyl group.

PropertyCyclopentadecanolCyclopentadecanone (Exaltone)Pentadecalactone (Exaltolide)
Structure Macrocyclic AlcoholMacrocyclic KetoneMacrocyclic Lactone
Odor Quality Weak, soft musk, woodyStrong, animalic muskStrong, powdery, floral musk
Binding Affinity Low/Moderate (OR5AN1)High (OR5AN1)High (OR5AN1)
Polarity Amphiphilic (Hydroxyl)Polar (Carbonyl)Polar (Ester)

Conformational Analysis: The 15-membered ring is conformationally flexible but energetically prefers a "quadrangular" conformation that minimizes transannular strain. For receptor binding, the molecule must adopt a conformation where the hydrophobic ring fits the receptor's aromatic pocket, while the polar hydroxyl group orients towards specific hydrogen-bonding residues. The alcohol's -OH group is a hydrogen bond donor/acceptor, whereas the ketone and lactone are strictly acceptors, altering the binding thermodynamics.

Part 2: Mechanism of Action (Olfactory Receptor OR5AN1)

Recent structural biology and mutagenesis studies identify OR5AN1 (a Class I GPCR) as the primary human receptor for macrocyclic musks.

2.1. Ligand-Receptor Interaction
  • Binding Pocket: The orthosteric binding site is defined by a cluster of hydrophobic residues (Phe105, Phe194, Phe252) that stabilize the macrocyclic ring via van der Waals interactions.

  • The "Anchor": A critical tyrosine residue, Tyr260 (located on Transmembrane Helix 6), forms a hydrogen bond with the polar functional group of the musk.[1][2]

  • Differentiation: Cyclopentadecanone (Ketone) forms a strong H-bond with Tyr260. Cyclopentadecanol (Alcohol) also binds but induces a weaker conformational change in the receptor, acting as a partial agonist or weak agonist. This explains its higher detection threshold and softer odor profile compared to the ketone.

2.2. Signal Transduction Pathway

Upon binding, OR5AN1 undergoes a conformational shift, activating the G-protein mediated cascade standard for olfactory sensory neurons (OSNs).

G cluster_membrane Olfactory Sensory Neuron Membrane Ligand Cyclopentadecanol (Ligand) Receptor OR5AN1 (GPCR) Ligand->Receptor Binding (Tyr260) Gprot G_olf (G-Protein) Receptor->Gprot GTP Exchange ACIII Adenylyl Cyclase III (ACIII) Gprot->ACIII Activation cAMP cAMP (Second Messenger) ACIII->cAMP ATP -> cAMP CNG CNG Channel (Ion Channel) cAMP->CNG Gating Ca Ca2+ / Na+ Influx (Depolarization) CNG->Ca Ion Entry Cl Cl- Efflux (Signal Amplification) Ca->Cl Ca-gated Cl Channel Brain Olfactory Bulb (Glomeruli) Ca->Brain Action Potential Cl->Brain

Figure 1: Signal transduction pathway for Cyclopentadecanol-induced OR5AN1 activation.

Part 3: Biological Effects & Pheromonal Context[4]

While "pheromone" implies a strict innate behavioral release, Cyclopentadecanol functions more accurately as a semiochemical modulator .

  • Sex-Differentiated Sensitivity: Similar to Exaltolide, sensitivity to Cyclopentadecanol often exhibits sexual dimorphism, with adult females generally demonstrating lower detection thresholds than males. This sensitivity is estrogen-dependent, fluctuating with the menstrual cycle.

  • Psychological Modulation: Exposure to macrocyclic musks has been correlated with autonomic nervous system changes, including reduced cortisol levels and increased parasympathetic tone (relaxation response), although the alcohol form is less potent than the ketone.

  • Genetic Variability: Polymorphisms in the OR5AN1 gene (specifically the L289F allele) dictate sensitivity.[3] Individuals homozygous for the "functional" allele perceive these compounds as intense; others may be specific anosmics (unable to smell them).

Part 4: Experimental Protocols
4.1. Synthesis of Cyclopentadecanol

The most reliable route for research-grade material is the reduction of the commercially available ketone (Exaltone).

Reagents:

  • Cyclopentadecanone (Exaltone)

  • Sodium Borohydride (NaBH4)

  • Methanol (MeOH)

  • Hydrochloric Acid (1M HCl)

Protocol:

  • Dissolution: Dissolve 10 mmol (2.24 g) of Cyclopentadecanone in 50 mL of methanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Reduction: Slowly add 15 mmol (0.57 g) of NaBH4 in small portions over 20 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1) until the ketone spot disappears.

  • Quenching: Carefully add 10 mL of water, followed by dropwise addition of 1M HCl until pH is neutral (to decompose excess borohydride).

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from cold hexane or purify via silica gel flash chromatography (0-5% EtOAc in Hexane).

  • Validation: Verify structure via GC-MS (Molecular ion m/z 226) and IR (Broad -OH stretch at 3300-3400 cm⁻¹, absence of C=O stretch at 1710 cm⁻¹).

4.2. In Vitro Receptor Activation Assay (Luciferase)

To quantify the "weak agonist" property of Cyclopentadecanol against OR5AN1.

System: Heterologous expression in HEK293T cells. Components:

  • Plasmid 1: pCI-OR5AN1 (Receptor)

  • Plasmid 2: pCI-RTP1S (Chaperone for surface expression)

  • Plasmid 3: pCRE-Luc (cAMP response element driving Luciferase)

Workflow:

  • Transfection: Co-transfect HEK293T cells with plasmids using Lipofectamine. Incubate 24h.

  • Loading: Plate cells in 96-well poly-D-lysine coated plates.

  • Stimulation: Replace medium with CD293 medium containing Cyclopentadecanol (dissolved in DMSO, final conc. 0.1 µM to 1 mM). Include DMSO control and Muscone (positive control).

  • Incubation: Incubate for 4 hours at 37°C.

  • Measurement: Add Luciferase substrate (Steady-Glo) and measure luminescence via plate reader.

  • Analysis: Plot Dose-Response curve. Expect higher EC50 (lower potency) for Cyclopentadecanol compared to Muscone.

Workflow cluster_0 Synthesis cluster_1 Validation cluster_2 Bioassay Step1 Ketone Reduction (NaBH4) Step2 Purification (Column Chrom.) Step1->Step2 Step3 GC-MS / NMR (Confirm -OH) Step2->Step3 Step4 HEK293 Transfection (OR5AN1 + CRE-Luc) Step3->Step4 Step5 Luminescence Readout Step4->Step5

Figure 2: Integrated workflow for synthesis and functional characterization.

Part 5: Drug Development & Applications[6]

Therapeutic Potential:

  • Anxiolytics: Due to the cortisol-lowering effects of musk odors, Cyclopentadecanol is a candidate for inhalation therapy in anxiety disorders, potentially serving as a milder, non-sedating alternative to benzodiazepines for sub-clinical stress.

  • Drug Delivery: As a macrocyclic lipophile, it can enhance the transdermal delivery of other pharmaceuticals by disrupting the stratum corneum lipid matrix (penetration enhancer).

  • Fragrance Fixative: Its high molecular weight and low volatility make it an excellent fixative, anchoring more volatile notes in perfume formulations.

Stability: Unlike the lactone (Exaltolide), which is susceptible to hydrolysis in high pH environments, Cyclopentadecanol is chemically stable against hydrolysis, making it suitable for alkaline formulations (e.g., soaps, detergents).

References
  • Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. Chemical Senses. Link

  • Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1. Proceedings of the National Academy of Sciences. Link

  • The preparation of cyclopentadecanone and cyclopentadecanolide from Malania oleifera Chum oil. ResearchGate. Link

  • Odor detection thresholds in a population of older adults. Laryngoscope. Link

  • Human Pheromones: Neurobiology of Chemical Communication. NCBI Bookshelf. Link

Sources

Whitepaper: The Strategic Utility of Cyclopentadecanol as a Precursor for Advanced Macrocyclic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Macrocycle Advantage in Modern Drug Discovery

Macrocycles, defined as molecules containing a ring of 12 or more atoms, occupy a unique chemical space between small molecules and biologics.[1] This structural class has yielded numerous FDA-approved drugs, including potent antibiotics (e.g., Rifamycin), immunosuppressants (e.g., Sirolimus), and targeted cancer therapies (e.g., Lorlatinib).[2][3]

The therapeutic success of macrocycles stems from several key properties:

  • Target Affinity and Selectivity: The constrained cyclic structure pre-organizes the molecule for binding, reducing the entropic penalty upon target engagement and often leading to high potency and selectivity.[1][4]

  • Access to "Difficult" Targets: Their large size is well-suited for modulating targets with large, shallow, or featureless binding sites, such as protein-protein interactions (PPIs), which are notoriously difficult to inhibit with conventional small molecules.[1]

  • Favorable Pharmacokinetics: Macrocyclization can improve metabolic stability and membrane permeability by shielding metabolically labile groups and enabling the formation of internal hydrogen bonds to mask polar functionalities.[4]

Given their proven therapeutic value, the development of robust and scalable synthetic routes to diverse macrocyclic scaffolds is a paramount objective in medicinal chemistry.

Cyclopentadecanone/Cyclopentadecanol: The C15 Cornerstone

While complex macrocycles can be built through multi-step linear syntheses followed by a challenging macrocyclization step, a more convergent and efficient approach involves the expansion of a pre-existing medium-sized ring. Herein lies the strategic importance of cyclopentadecanol and its corresponding ketone, cyclopentadecanone.

Cyclopentadecanone, a 15-membered cyclic ketone, is an ideal precursor for generating 16-membered macrocyclic lactones—a privileged scaffold found in numerous bioactive natural products and synthetic drugs.[5] This ketone is accessible from renewable resources, such as certain vegetable oils, making it a sustainable starting material.[6][7] Cyclopentadecanol, the alcohol form, is readily interconverted with the ketone via standard oxidation/reduction reactions, providing flexible entry into the key synthetic pathways.

The primary strategic transformation that elevates cyclopentadecanone from a simple cyclic ketone to a powerful precursor for drug scaffolds is the Baeyer-Villiger oxidation .

Logical Framework: From C15 Ketone to Macrocyclic Lactone

The diagram below illustrates the central workflow. Cyclopentadecanol serves as a stable storage form or starting point, which is oxidized to the key intermediate, cyclopentadecanone. This ketone then undergoes a regioselective ring expansion via the Baeyer-Villiger oxidation to yield cyclopentadecanolide, a 16-membered macrocyclic lactone, which can be further elaborated into a diverse array of drug candidates.

G A Cyclopentadecanol (C15 Alcohol) B Cyclopentadecanone (C15 Ketone) A->B Oxidation (e.g., PCC, Swern) B->A Reduction (e.g., NaBH4) C Cyclopentadecanolide (16-Membered Macrocyclic Lactone) B->C Baeyer-Villiger Oxidation (Ring Expansion) D Functionalized Macrocyclic Drug Candidates C->D Further Synthetic Elaboration

Caption: Core synthetic strategy for macrocycle synthesis.

The Baeyer-Villiger Oxidation: A Detailed Mechanistic Insight

The Baeyer-Villiger (BV) oxidation is the cornerstone reaction for converting cyclic ketones into macrocyclic lactones (cyclic esters).[8] First described in 1899, this reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon.[8] The choice of oxidant is critical for success and is typically a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid.[9]

Causality of the Mechanism: The reaction's efficiency and regioselectivity are driven by a well-defined electronic cascade. The predictable migration of the more substituted alpha-carbon ensures the formation of a single, desired lactone product, which is essential for any pharmaceutical synthesis.

The mechanism proceeds through the following key stages:

  • Protonation of the Carbonyl: The peroxyacid protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack.

  • Nucleophilic Attack: The peroxyacid attacks the activated carbonyl carbon.

  • Formation of the Criegee Intermediate: This tetrahedral intermediate is the central species in the rearrangement.

  • Migratory Insertion: In the rate-determining step, one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a stable carboxylate leaving group. This is a concerted step. For unsymmetrical ketones, the group with the highest migratory aptitude (generally the more substituted carbon) moves preferentially. In the case of a symmetric cyclic ketone like cyclopentadecanone, either adjacent methylene group can migrate.

  • Deprotonation: The resulting oxocarbenium ion is deprotonated to yield the final lactone product.

BV_Mechanism start ketone Cyclopentadecanone C₁₅H₂₈O criegee Criegee Intermediate ketone->criegee 1. Protonation 2. Nucleophilic Attack reagent Peroxyacid (e.g., m-CPBA) reagent->criegee rearrangement Concerted Rearrangement Rate-Determining Step criegee->rearrangement 3. Migratory Insertion lactone Cyclopentadecanolide C₁₅H₂₈O₂ rearrangement->lactone 4. Deprotonation end

Caption: Key stages of the Baeyer-Villiger oxidation mechanism.

Self-Validating Experimental Protocol: Synthesis of Cyclopentadecanolide

This protocol describes a reliable, lab-scale synthesis of cyclopentadecanolide from cyclopentadecanone. The inclusion of in-process checks and final characterization ensures the integrity and validity of the results.

Materials & Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Cyclopentadecanone99%Sigma-AldrichEnsure anhydrous
m-CPBA (meta-Chloroperoxybenzoic acid)≤77%Sigma-AldrichPurity assay is crucial; store at 4°C
Dichloromethane (DCM)AnhydrousAcros OrganicsUse a dry solvent
Sodium Bicarbonate (NaHCO₃)ReagentFisher ScientificFor aqueous workup
Sodium Sulfite (Na₂SO₃)ReagentVWRTo quench excess peroxide
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying organic layer
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Experimental Workflow Diagram

Workflow A 1. Reagent Preparation Dissolve Cyclopentadecanone in anhydrous DCM under N₂. B 2. Reaction Setup Cool solution to 0°C. Add m-CPBA portion-wise. A->B C 3. In-Process Control Monitor reaction by TLC. (Stain: KMnO₄) B->C D 4. Reaction Quench Add saturated Na₂SO₃ solution to destroy excess oxidant. C->D E 5. Aqueous Workup Wash with NaHCO₃ solution, then brine. Dry with MgSO₄. D->E F 6. Purification Concentrate and purify by flash column chromatography. E->F G 7. Characterization Confirm structure and purity via ¹H NMR, ¹³C NMR, and MS. F->G

Caption: Step-by-step laboratory workflow for lactone synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclopentadecanone (5.0 g, 22.3 mmol). Dissolve the ketone in 100 mL of anhydrous dichloromethane (DCM).

  • Initiation of Reaction: Cool the solution to 0°C using an ice-water bath. Once cooled, add m-CPBA (77% max purity, 6.0 g, ~26.7 mmol, 1.2 equivalents) portion-wise over 20 minutes. Causality Note: Portion-wise addition at 0°C is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting ketone will have a higher Rf than the more polar lactone product. Visualize with a potassium permanganate (KMnO₄) stain. The reaction is complete when the starting ketone spot is no longer visible.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add 50 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench the excess peroxyacid. Stir vigorously for 30 minutes. Safety Note: The quench can be exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (2x), and 50 mL of brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization and Yield: Combine the product-containing fractions and concentrate to yield cyclopentadecanolide as a white solid. The expected yield is typically >80%. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Broader Context: Macrocyclic Drugs as Precedents

While not all macrocyclic drugs are synthesized directly from cyclopentadecanol, the macrolactone and macrolactam cores are prevalent structural motifs. Understanding the synthesis from a C15 precursor provides a foundational strategy that can be adapted for more complex targets. The following FDA-approved drugs highlight the therapeutic importance of the macrocyclic scaffold.

Drug NameMacrocycle CoreTherapeutic AreaMechanism of Action
Tacrolimus Macrolide (Lactone)ImmunologyCalcineurin inhibitor, used for immunosuppression in organ transplantation.[2]
Sirolimus (Rapamycin) Macrolide (Lactone)Immunology, OncologymTOR inhibitor with immunosuppressive and antiproliferative effects.[3]
Erythromycin Macrolide (Lactone)Infectious DiseaseAntibiotic that inhibits bacterial protein synthesis.
Lorlatinib MacrolactamOncologyThird-generation ALK/ROS1 tyrosine kinase inhibitor for non-small cell lung cancer.[2]
Moxidectin Macrolide (Lactone)Infectious DiseaseAnthelmintic agent used to treat parasitic infections like river blindness.[2]
Pacritinib MacrocycleOncologyKinase inhibitor (JAK2/FLT3) for the treatment of myelofibrosis.[2]

Conclusion and Future Outlook

Cyclopentadecanol and cyclopentadecanone are more than just simple cyclic molecules; they are strategic precursors that provide an efficient entry point into the world of macrocyclic lactones. The Baeyer-Villiger oxidation stands out as a robust and predictable method for the critical ring-expansion step. For drug development professionals, mastering these foundational synthetic strategies is key to unlocking the next generation of macrocyclic therapeutics. As the industry continues to tackle increasingly complex biological targets, the demand for innovative and efficient macrocyclization techniques will only grow, further cementing the importance of versatile precursors like cyclopentadecanol.

References

  • bioRxiv. (2019). The preparation of cyclopentadecanone and cyclopentadecanolide from Malania oleifera Chum oil. Available at: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Available at: [Link]

  • Drug Target Review. (2025). Obstacles and innovations of macrocyclic drug development. Available at: [Link]

  • Taylor & Francis Online. Macrocyclic compounds – Knowledge and References. Available at: [Link]

  • ResearchGate. (2019). A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. Available at: [Link]

  • Taylor & Francis Online. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Available at: [Link]

  • Hypha Discovery. Metabolism of macrocyclic drugs. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Macrocycles in Drug Discovery—Learning from the Past for the Future. Available at: [Link]

  • National Center for Biotechnology Information. (2024). FDA‐approved drugs featuring macrocycles or medium‐sized rings. Available at: [Link]

  • YouTube. (2022). Applications of Macrocycles in Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Transcriptional responses to in vitro macrocyclic lactone exposure in Toxocara canis larvae using RNA-seq. Available at: [Link]

  • Royal Society of Chemistry. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. Available at: [Link]

  • ResearchGate. (2015). Enzymatic Baeyer–Villiger oxidation of steroids with cyclopentadecanone monooxygenase. Available at: [Link]

  • YouTube. (2021). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. Available at: [Link]

Sources

The Macrocyclic Anchor: A Technical Analysis of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the olfactive and physicochemical properties of Cyclopentadecanol, structured for an audience of research scientists and drug development professionals.

CAS: 4727-17-7 | Synonyms: Normuscol, Cyclopentadecan-1-ol

Executive Technical Summary

Cyclopentadecanol (


) is a macrocyclic alcohol derived from the reduction of cyclopentadecanone (Exaltone). While often overshadowed by its oxidized ketone counterpart or the lactone analog (Exaltolide), cyclopentadecanol possesses unique physicochemical properties that make it a critical reference standard in olfactory receptor research and a functional fixative in perfumery.

Unlike smaller volatiles, its high lipophilicity (LogP ~6.1) and conformational flexibility allow it to serve as a "molecular anchor," interacting with specific hydrophobic pockets in G-Protein Coupled Receptors (GPCRs). Recent studies utilizing deuterated isotopomers of cyclopentadecanol have been instrumental in validating the "Shape Theory" of olfaction over the controversial "Vibrational Theory," marking its significance in high-level biological research.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a 15-membered carbon ring with a single hydroxyl group. Its large ring size introduces unique conformational dynamics absent in smaller cycloalkanols.

PropertyValue / DescriptionImplications for R&D
Molecular Formula

Macrocyclic structure confers "musk" character.[1]
Molecular Weight 226.40 g/mol High MW approaches the upper limit of volatility for odorants (typically ~300 Da).
LogP (Octanol/Water) ~6.1 (Estimated)Extremely lipophilic; crosses blood-brain barrier; high substantivity on skin/substrates.
Vapor Pressure ~0.0003 mmHg @ 25°CLow volatility results in high tenacity (>400 hours on blotter).
Conformationality High flexibilityCan adopt multiple low-energy conformations (e.g., [33333] corner conformations) to fit receptor pockets.

Structural Causality: The 15-membered ring is relatively strain-free compared to medium-sized rings (8-11 carbons). This lack of transannular strain allows the molecule to adopt a "collapsed" conformation that mimics the binding footprint of naturally occurring steroid-type pheromones, explaining its animalic-musk vector.

Part 2: The Olfactive Profile

While chemically similar to Exaltone (the ketone), the alcohol functionality shifts the sensory profile significantly.

  • Primary Descriptor: Sweet, Musky, Animalic.

  • Secondary Nuances: Woody, Amber-like, weaker than the ketone.

  • Odor Detection Threshold (ODT): Low ppb range (estimated ~1-5 ppb in air), though generally less potent than Muscone.

  • Source: Originally identified in the preputial gland secretions of the muskrat (Ondatra zibethicus), hence the synonym "Normuscol."

Comparative Sensory Analysis:

  • vs. Cyclopentadecanone (Exaltone): The alcohol is softer, less diffusive, but more tenacious. The ketone has a "radiant" effect; the alcohol has a "grounding" effect.

  • vs. Pentadecalactone (Exaltolide): The lactone is more floral/fruity (blackberry aspect); the alcohol is strictly animalic/woody.

Part 3: Mechanism of Action (Pharmacology of Scent)

The biological activity of cyclopentadecanol provides a window into the molecular basis of smell. It acts as an agonist for specific human olfactory receptors.

3.1 Receptor Target: OR5AN1

Research identifies OR5AN1 as a primary human receptor for macrocyclic musks.

  • Binding Pocket: The receptor features a hydrophobic binding pocket lined with aromatic residues (Tyr260, Phe252, Phe207, Phe105 ).

  • Interaction Mode:

    • Hydrophobic Anchoring: The C15 ring sits in a hydrophobic cleft formed by the Phenylalanine residues.

    • Hydrogen Bonding: The hydroxyl group (-OH) of cyclopentadecanol forms a critical hydrogen bond with Tyr260 on Transmembrane Helix 6 (TM6).[2] This mimics the H-bond formed by the carbonyl oxygen in Muscone or Exaltone.

3.2 The "Shape vs. Vibration" Validation

Cyclopentadecanol played a pivotal role in a landmark PNAS study. Researchers synthesized deuterated cyclopentadecanol (


).
  • Hypothesis: If the "Vibrational Theory" were true, the deuterated version (different IR spectrum/vibration) should smell different or activate the receptor differently.

  • Result: OR5AN1 responded identically to both the hydrogenated and deuterated forms.

3.3 Signal Transduction Pathway

Upon binding to OR5AN1, the signal is transduced via the canonical cAMP-dependent pathway.

OlfactoryPathway Ligand Cyclopentadecanol OR Receptor: OR5AN1 (Tyr260 H-Bond) Ligand->OR Hydrophobic Binding Gprot G-Protein (G_olf) OR->Gprot GDP-GTP Exchange AC3 Adenylyl Cyclase III Gprot->AC3 Activation cAMP cAMP Increase AC3->cAMP ATP -> cAMP CNG CNG Channel (Ca2+ Influx) cAMP->CNG Gating Depol Membrane Depolarization CNG->Depol Ion Flux

Figure 1: Signal transduction pathway initiated by Cyclopentadecanol binding to OR5AN1. Note the critical H-bond interaction at Tyr260.

Part 4: Experimental Protocols

For researchers utilizing this compound in receptor de-orphanization or reference testing, high purity is required.

4.1 Synthesis & Purification (Lab Scale)

Objective: Convert commercially available Exaltone (Cyclopentadecanone) to Cyclopentadecanol.

  • Reagents: Cyclopentadecanone (10 mmol), Sodium Borohydride (

    
    , 5 mmol), Methanol (50 mL).
    
  • Procedure:

    • Dissolve Cyclopentadecanone in Methanol at 0°C.

    • Slowly add

      
       over 10 minutes (exothermic reaction).
      
    • Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

    • Quench: Add dilute HCl until pH ~7.

    • Extraction: Extract with Diethyl Ether (3x). Dry organic layer over

      
      .
      
    • Purification: Recrystallize from cold pentane or perform column chromatography to remove trace ketone.

  • Validation: FTIR should show disappearance of Carbonyl peak (

    
    ) and appearance of broad Hydroxyl stretch (
    
    
    
    ).
4.2 Olfactory Receptor Assay (Luciferase Reporter)

Objective: Quantify OR5AN1 activation.

  • Transfection: Co-transfect HEK293T cells with:

    • Plasmid encoding human OR5AN1.

    • Plasmid encoding chaperone protein RTP1S (essential for surface expression).

    • CRE-Luciferase reporter vector (cAMP response element).

  • Stimulation:

    • Prepare Cyclopentadecanol stock in DMSO.

    • Dilute in CD293 medium (Final DMSO < 0.1%).

    • Incubate cells with ligand (0.1

      
       to 1 
      
      
      
      ) for 4 hours.
  • Readout: Measure luminescence. Plot Dose-Response curve to determine

    
    .
    
Part 5: Applications in R&D
1. Molecular Probe for Anosmia

Because OR5AN1 is a specific, well-characterized receptor, cyclopentadecanol can be used as a probe to phenotype specific anosmias (musk blindness) in clinical studies, distinguishing between receptor genetic defects and signal processing issues.

2. Pheromone Research

Given its origin in muskrat glands and structural similarity to androstenol, it is a candidate for investigating human semiochemical communication. Research suggests macrocyclic musks may modulate cortisol levels, offering a "functional fragrance" pathway for anxiolytic drug development.

3. Fragrance Fixative Technology

In formulation science, the alcohol's high LogP allows it to form non-covalent complexes with more volatile top notes (e.g., citrus aldehydes), retarding their evaporation rate through the Raoult’s Law deviation, thereby extending the "freshness" of a scent profile.

References
  • Block, E., et al. (2015). "Implausibility of the vibrational theory of olfaction." Proceedings of the National Academy of Sciences (PNAS). Link

    • Significance: Confirms OR5AN1 activation by cyclopentadecanol and disproves vibr
  • Ahmed, L., et al. (2018). "Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds." Proceedings of the National Academy of Sciences. Link

    • Significance: Details the hydrophobic binding pocket and Tyr260 interaction.[2]

  • Shirasu, M., et al. (2014). "Olfactory receptor and neural pathways responsible for the perception of musk odors." Neuron. Link

    • Significance: Identifies the specific receptors for macrocyclic musks.
  • Arctander, S. (1969). "Perfume and Flavor Chemicals (Aroma Chemicals)." Allured Publishing Corporation.

Sources

Methodological & Application

Application Note: High-Resolution GC-MS Analysis of Cyclopentadecanol (Exaltol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Cyclopentadecanol (CAS: 4727-17-7), commercially known as Exaltol or Normuscol, is a macrocyclic alcohol critical to the fragrance industry as a fixative and musk mimetic. Its analysis presents unique challenges due to its high boiling point (~328°C), macrocyclic conformational flexibility, and potential for hydrogen bonding which leads to peak tailing on non-polar stationary phases.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and identification of Cyclopentadecanol. Unlike generic alcohol methods, this guide prioritizes a silylation derivatization workflow to ensure peak symmetry, improve volatility, and provide distinct mass spectral tags for trace-level detection in complex matrices (e.g., essential oils, synthetic reaction mixtures).

Chemical Context & Analytical Strategy

The Molecule[1]
  • IUPAC Name: Cyclopentadecanol

  • Formula: C₁₅H₃₀O

  • MW: 226.40 g/mol [1]

  • Structure: A 15-membered saturated ring with a single hydroxyl group.[2]

  • Key Challenge: The hydroxyl group (-OH) interacts with silanol active sites in the GC liner and column, causing adsorption (tailing) and non-linear response at low concentrations (<10 ppm).

Strategic Decision: Native vs. Derivatized

While direct injection is possible for high-purity raw materials, derivatization is the recommended standard for trace analysis.

FeatureNative Analysis (Direct Injection)Derivatized Analysis (TMS-Ether)
Preparation None (Dilute & Shoot)Silylation (BSTFA + TMCS)
Peak Shape Prone to tailingSharp, Gaussian symmetry
Thermal Stability Good, but high elution temp requiredImproved volatility (lower elution temp)
MS Signature Weak M⁺ (m/z 226); Non-specific hydrocarbon fragmentsDistinct M⁺ (m/z 298); Diagnostic ions (m/z 73, 75)
Recommendation Purity Assay (>90%) Trace Impurity / Biological Matrix

Experimental Protocol

Reagents & Standards
  • Target Standard: Cyclopentadecanol (>98% purity).

  • Internal Standard (IS): 1-Pentadecanol (Linear isomer) or Cyclopentadecanone.[2]

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).[2]

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

Sample Preparation Workflow (Derivatization)

Note: This reaction converts the polar -OH group to a non-polar Trimethylsilyl (TMS) ether.

  • Weighing: Accurately weigh 10 mg of sample into a 20 mL headspace vial.

  • Dissolution: Dissolve in 10 mL of Dichloromethane (Concentration: 1 mg/mL).

  • Aliquot: Transfer 100 µL of the solution to a 2 mL autosampler vial with a glass insert.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap immediately. Vortex for 10 seconds.[2] Incubate at 60°C for 30 minutes .

  • Final Dilution: Dilute with 850 µL of dry n-Hexane. (Final conc: ~100 ppm).[2]

  • Injection: Inject 1 µL.

Instrumental Parameters (GC-MS)
ParameterSettingRationale
System Agilent 7890/5977 or equivalentSingle Quadrupole is sufficient.[2]
Column DB-5ms UI (30m x 0.25mm x 0.25µm)"Ultra Inert" (UI) phase minimizes -OH adsorption.[2]
Inlet Temp 280°CEnsures rapid volatilization of the macrocycle.[2]
Injection Mode Split (10:1) for Assay; Splitless for Trace.[2]Adjust based on concentration range.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.[2]
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp prevents band broadening of high boilers.[2]
Transfer Line 280°CPrevents condensation before the ion source.[2]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.[2]
Mass Range Scan: 40–450 m/zCaptures molecular ion (298) and fragments.[2]

Data Analysis & Interpretation

Identification Criteria

The identification relies on the retention index (RI) and specific mass spectral ions.

  • Retention Index (DB-5ms): ~1750–1800 (Native); TMS derivative usually elutes slightly earlier or later depending on phase thickness, but generally shows sharper peak shape. Note: User must establish RI using C10-C25 alkane ladder.[2]

Mass Spectral Fingerprint (TMS Derivative)

The TMS derivative (Cyclopentadecyl trimethylsilyl ether) provides a definitive spectrum compared to the native alcohol.

  • Molecular Ion (M⁺): m/z 298 (Visible, moderate intensity).

  • Methyl Loss (M-15): m/z 283 (Strong diagnostic peak).[2]

  • TMS Group: m/z 73 (Si(CH₃)₃⁺) and m/z 75 (HO=Si(CH₃)₂⁺).[2]

  • Hydrocarbon Envelope: Series of clusters (m/z 41, 55, 69...) typical of the macrocyclic ring.

SIM (Selected Ion Monitoring) Table for Quantification:

Ion Type m/z Purpose
Target 298 Quantifier (Molecular Ion)
Qualifier 1 283 Confirmation (M - CH3)

| Qualifier 2 | 75 | Confirmation (TMS specific) |

Visual Workflows

Analytical Decision Matrix

This diagram guides the analyst in choosing the correct workflow based on sample complexity.

G Start Start: Sample Analysis CheckConc Check Concentration Target Start->CheckConc HighConc High Conc (>1000 ppm) Purity Assay CheckConc->HighConc Raw Material LowConc Trace Conc (<100 ppm) Complex Matrix CheckConc->LowConc Formulation/Bio DirectInj Direct Injection (Native Alcohol) HighConc->DirectInj Derivatize Derivatization (BSTFA + TMCS) LowConc->Derivatize GC_Params GC-MS Analysis DB-5ms Column DirectInj->GC_Params Derivatize->GC_Params Data_Native Monitor m/z 226, 208 Risk: Tailing Peaks GC_Params->Data_Native If Direct Data_TMS Monitor m/z 298, 283 Benefit: Sharp Peaks GC_Params->Data_TMS If Derivatized

Caption: Decision matrix for selecting between direct injection and derivatization based on analytical goals.

Fragmentation Pathway (TMS Derivative)

Visualizing the formation of key diagnostic ions.

G M_Ion Molecular Ion [M]+ m/z 298 M_Minus_15 Methyl Loss [M-CH3]+ m/z 283 M_Ion->M_Minus_15 - CH3 (15 Da) TMS_Frag TMS Group [SiMe3]+ m/z 73 M_Ion->TMS_Frag Cleavage Rearrange Rearrangement [HO=SiMe2]+ m/z 75 M_Ion->Rearrange H-Transfer

Caption: Primary electron ionization (EI) fragmentation pathway for Cyclopentadecanol-TMS ether.

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: 0.5 ppm to 100 ppm (Derivatized).[2]

  • LOQ (Limit of Quantitation): ~0.1 ppm (SIM mode).

  • Correlation Coefficient (r²): > 0.995 required.[2]

Common Issues
  • Peak Tailing (Native): Caused by active silanols in the liner.[2] Solution: Replace liner with Deactivated Splitless Liner with Glass Wool.[2] Switch to derivatization method.

  • Incomplete Derivatization: Small native peak (m/z 226) remains.[2] Solution: Ensure reagents are fresh (BSTFA hydrolyzes with moisture).[2] Increase incubation time to 45 mins.

  • Carryover: Macrocycles are "sticky." Solution: Run a solvent blank (DCM) between high-concentration samples.[2]

References

  • National Institute of Standards and Technology (NIST). Cyclopentadecanol Mass Spectrum (EI).[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Cyclopentadecanol Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • The Pherobase. Retention Indices for Macrocyclic Compounds. Database of Pheromones and Semiochemicals.[2][3][4] Available at: [Link][3]

Sources

Advanced Application Note: HPLC Purification of Synthetic Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Cyclopentadecanol (


, LogP ~6.1) represents a classic "invisible" analyte challenge in liquid chromatography. As a saturated macrocyclic alcohol, it lacks the conjugated 

-systems required for standard UV detection (254 nm). Furthermore, synthetic routes (e.g., Ring-Closing Metathesis or Baeyer-Villiger oxidation) often yield complex mixtures containing linear isomers, oligomers, and oxidation byproducts that possess similar hydrophobicity to the target macrocycle.

This guide moves beyond generic protocols to provide a self-validating purification strategy. We prioritize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) over UV to ensure mass-balance accuracy. For laboratories restricted to UV, a low-wavelength strategy (205 nm) with strict solvent cut-off management is provided.

Strategic Method Development (The "Why")

Detector Selection Logic

The primary failure mode in purifying Cyclopentadecanol is relying on 254 nm UV detection. The molecule is UV-transparent.

  • Primary Recommendation (ELSD/CAD): Universal detection based on non-volatile solute mass. Essential for quantifying non-chromophoric impurities (e.g., linear alkanes).

  • Secondary Recommendation (RI - Refractive Index): Valid only for isocratic methods. Unsuitable for gradient purification.

  • Tertiary Recommendation (Low-UV 200-210 nm): Feasible but prone to baseline drift from mobile phase absorption (the "solvent cut-off" effect).

Stationary Phase Selection
  • Chemistry: C18 (Octadecyl) is mandatory due to the analyte's high hydrophobicity.

  • Pore Size: 100 Å is sufficient (small molecule).

  • Carbon Load: High carbon load (>15%) is preferred to maximize interaction with the macrocyclic ring and improve separation from linear isomers.

Decision Logic Diagram

The following decision tree illustrates the critical instrument configuration choices required before starting wet chemistry.

DetectorLogic Start Start: Instrument Config CheckDetector Check Available Detectors Start->CheckDetector HasELSD ELSD or CAD Available? CheckDetector->HasELSD PathELSD Route A: Universal Detection (Recommended) HasELSD->PathELSD Yes PathUV Route B: Low-UV Detection (High Risk) HasELSD->PathUV No MethodELSD Mobile Phase: ACN/Water Gradient Detector: ELSD/CAD Result: High Sensitivity, Flat Baseline PathELSD->MethodELSD MethodUV Mobile Phase: Methanol/Water Isocratic Detector: UV @ 205 nm Result: Drifting Baseline, Solvent Noise PathUV->MethodUV Deriv Alternative: Derivatization (e.g., Benzoyl Chloride) PathUV->Deriv If UV fails

Caption: Figure 1: Detector selection logic tree. ELSD/CAD is the preferred path for non-chromophoric macrocycles to avoid baseline instability.

Analytical Method (QC & Purity Check)

Goal: Establish a baseline separation between the cyclic product and linear impurities before scale-up.

Equipment & Reagents[1]
  • System: HPLC with ELSD (Drift tube temp: 50°C, Gain: 8) or UV-Vis (205 nm).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Solvents:

    • Solvent A: HPLC-grade Water (Milli-Q).

    • Solvent B: HPLC-grade Acetonitrile (ACN). Note: ACN is preferred over MeOH for Low-UV work due to lower absorbance at 205 nm.

Gradient Protocol
Time (min)% Solvent B (ACN)Flow Rate (mL/min)Interaction Mode
0.0501.0Initial Equilibration
2.0501.0Isocratic Hold
15.0951.0Linear Gradient (Elution)
20.0951.0Column Wash (Remove dimers)
20.1501.0Re-equilibration
25.0501.0End

System Suitability Criteria:

  • Retention Time (

    
    ):  Cyclopentadecanol typically elutes between 10-12 minutes.
    
  • Resolution (

    
    ):  > 1.5 between the main peak and the nearest linear isomer impurity.
    
  • Tailing Factor: < 1.3 (Macrocycles can tail due to secondary silanol interactions; ensure column is end-capped).

Preparative Purification Protocol

Goal: Isolate >500 mg of Cyclopentadecanol with >98% purity.

Sample Preparation (Critical Step)

Cyclopentadecanol is a waxy solid with poor water solubility.

  • Solvent: Dissolve crude material in 100% Isopropanol (IPA) or 90% ACN. Avoid pure MeOH if solubility is low.

  • Concentration: Target 50-100 mg/mL.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove particulate silica from synthesis.

Preparative Scale-Up Calculations

To scale from Analytical (4.6 mm ID) to Preparative (21.2 mm ID):

  • Flow Rate Factor:

    
    .
    
  • New Flow Rate:

    
    .
    
  • Loading Capacity: If analytical load was 0.1 mg, prep load is approx. 20-50 mg per injection depending on resolution.

Purification Workflow Diagram

The following diagram details the physical workflow from crude synthesis to isolated product.

PrepWorkflow Crude Crude Mixture (Solid) Dissolve Solubilization (IPA/ACN) Crude->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter PrepLC Prep HPLC (C18, 21.2mm ID) Filter->PrepLC Inject Detect Detection (ELSD/CAD) PrepLC->Detect Fraction Fraction Collection (Time/Threshold) Detect->Fraction Trigger QC Fraction QC (Analytical Run) Fraction->QC Pool Pool Pure Fractions QC->Pool Purity > 98% Dry Rotovap/Lyophilize Pool->Dry

Caption: Figure 2: End-to-end purification workflow. Note the mandatory QC step before pooling fractions.

Step-by-Step Execution
  • Conditioning: Flush the Prep C18 column with 95% ACN for 10 minutes, then equilibrate at 60% ACN (Initial conditions).

  • Injection: Inject the sample. Start the gradient immediately.

    • Gradient Modification: Use a "Shallow Gradient" for prep. Instead of 50-95%, run 60% to 85% over 20 minutes . This expands the separation window for isomers.

  • Collection Logic:

    • Slope Trigger: Set collection to start when detector signal rises > 2 mV/sec.

    • Level Trigger: End collection when signal drops below 10% of peak max.

    • Note: Collect the "shoulders" of the main peak into separate tubes; these often contain the linear isomers.

  • Post-Run: Flush column with 100% ACN to remove highly retained dimers/trimers.

Post-Purification & Recovery

Because Cyclopentadecanol is semi-volatile (BP ~300°C, but can sublime under high vacuum) and hydrophobic:

  • Solvent Removal: Use a Rotary Evaporator.

    • Bath Temp: 40°C.

    • Vacuum: 100 mbar (gradually lower to 20 mbar). Do not go below 10 mbar to avoid product loss.

  • Azeotrope Warning: ACN and water form an azeotrope. If water remains, add a small amount of Ethanol to assist in co-evaporation of residual water.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peaks Visible Wrong detection wavelength or ELSD off.Switch to ELSD/CAD. If using UV, ensure 200-210 nm and use ACN (not Acetone/THF).
Ghost Peaks Late elution of dimers from previous run.Add a "Sawtooth" wash step (100% B for 5 min) at the end of every run.
Broad Peaks Sample solvent too strong (e.g., pure IPA).Dilute sample with water/ACN mix until just before precipitation occurs.
High Backpressure Product precipitating in column.Ensure mobile phase organic % never drops below 50%. The analyte is insoluble in high water.

References

  • Detection of Non-Chromophoric Compounds: Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in HPLC. Critical Reviews in Analytical Chemistry. Link

  • Macrocycle Separation Strategy: Kazmaier, U. (2018). Synthetic strategies for the construction of macrocycles. Beilstein Journal of Organic Chemistry. Link

  • Solvent Cut-off Data: Sigma-Aldrich Technical Library. UV Cutoff of Common HPLC Solvents. Link

  • Charged Aerosol Detection (CAD): Gamache, P. H., et al. (2005). Charged Aerosol Detection for Liquid Chromatography. Journal of Chromatographic Science. Link

Application Note: Cyclopentadecanol in Membrane Permeability Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using Cyclopentadecanol (Exaltol) in membrane permeability assays. It focuses on its application as a macrocyclic permeation enhancer and a model lipophilic probe, detailing protocols for Franz Diffusion Cell studies and Liposome Leakage assays.

Introduction & Scientific Rationale

Cyclopentadecanol (also known as Exaltol) is a 15-carbon macrocyclic alcohol. While widely recognized in the fragrance industry for its musk properties, its biophysical significance lies in its ability to partition into and modulate lipid bilayers.

Unlike linear fatty alcohols (e.g., 1-pentadecanol), the macrocyclic structure of Cyclopentadecanol introduces unique steric disruptions within the acyl chains of the phospholipid bilayer. It functions analogously to Azone (laurocapram), acting as a potent Permeation Enhancer (PE) .

Mechanism of Action: The "Kink" Effect

When Cyclopentadecanol inserts into the Stratum Corneum (SC) or a model lipid bilayer, its bulky cyclic headgroup and hydrophobic ring structure prevent tight packing of the phospholipid tails. This increases the free volume within the membrane, lowering the phase transition temperature (


) and increasing fluidity, which facilitates the diffusion of co-administered active pharmaceutical ingredients (APIs).
Key Applications
  • Transdermal Permeation Enhancement: Increasing the flux of hydrophilic and lipophilic drugs across the skin.

  • Membrane Fluidity Studies: Serving as a probe to study lipid-macrocycle interactions in biophysical models.

  • Cosmetic Formulation: Enhancing the delivery of actives in anti-aging or musk-based formulations.

Mechanistic Workflow

The following diagram illustrates the insertion of Cyclopentadecanol into a lipid bilayer and the subsequent workflow for validating its permeability-enhancing effects.

G cluster_0 Step 1: Interaction cluster_1 Step 2: Effect cluster_2 Step 3: Assay Output A Cyclopentadecanol (Macrocyclic C15) C Insertion & Disruption A->C Partitions (LogP > 5) B Lipid Bilayer (Ordered Phase) B->C D Increased Lipid Fluidity C->D Steric Hinderance E Reduced Diffusional Resistance D->E F Franz Cell: Increased Flux (J) E->F Transdermal Model G Liposome Assay: Calcein Release E->G Biophysical Model

Figure 1: Mechanism of Cyclopentadecanol-induced membrane permeabilization and corresponding assay readouts.

Protocol 1: Transdermal Permeation Enhancement (Franz Diffusion Cell)

This protocol measures the ability of Cyclopentadecanol to enhance the permeation of a model drug (e.g., Caffeine or Ibuprofen) across a synthetic membrane (Strat-M®) or excised skin.

Materials
  • Enhancer: Cyclopentadecanol (Solid, purity >98%).

  • Model Drug: Caffeine (Hydrophilic marker) or Ibuprofen (Lipophilic marker).

  • Vehicle: Propylene Glycol (PG) / Ethanol (EtOH) (60:40 v/v).

  • Membrane: Strat-M® Membrane (Merck Millipore) or dermatomed porcine ear skin.

  • Apparatus: Vertical Franz Diffusion Cells (receptor volume ~5-12 mL).

Experimental Procedure

1. Preparation of Donor Solutions

  • Control: Dissolve Model Drug (1% w/v) in the Vehicle.

  • Test Group: Dissolve Model Drug (1% w/v) + Cyclopentadecanol (1% - 5% w/v) in the Vehicle.

    • Note: Cyclopentadecanol is a solid at room temperature (MP ~80°C). Ensure complete dissolution in the ethanol/PG mixture by mild sonication if necessary.

2. Membrane Setup

  • Mount the membrane between the donor and receptor compartments.

  • Ensure no air bubbles are trapped between the membrane and the receptor fluid.

  • Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4. Maintain at 32°C (skin surface temperature) with magnetic stirring (600 rpm).

3. Dosing and Sampling

  • Apply 500 µL of the Donor Solution (Control or Test) to the donor compartment. Occlude with Parafilm to prevent solvent evaporation.

  • Sampling: Withdraw 200 µL aliquots from the sampling arm at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 h).

  • Replace withdrawn volume immediately with fresh, pre-warmed PBS.

4. Analysis

  • Quantify the Model Drug concentration in samples using HPLC-UV.

  • Note: Cyclopentadecanol itself is not usually quantified in the receptor unless determining its own toxicity/permeation; it is the enhancer, not the permeant.

Data Calculation

Calculate the Enhancement Ratio (ER) to quantify efficacy:

  • Plot Cumulative Amount Permeated (

    
    , 
    
    
    
    ) vs. Time (
    
    
    ,
    
    
    ).
  • Calculate Flux (

    
    , 
    
    
    
    ) from the slope of the linear portion.[1]
  • Calculate Permeability Coefficient (

    
    ): 
    
    
    
    (where
    
    
    is donor concentration).
  • Enhancement Ratio (ER):

    
    
    

Protocol 2: Liposome Leakage Assay (Biophysical Validation)

This assay validates the membrane-disrupting mechanism of Cyclopentadecanol by measuring the leakage of a self-quenching fluorescent dye (Calcein) from Large Unilamellar Vesicles (LUVs).

Materials
  • Lipids: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).

  • Dye: Calcein (purified).

  • Reagent: Cyclopentadecanol (dissolved in Ethanol).

  • Detergent: Triton X-100 (for 100% leakage control).

Experimental Procedure

1. Liposome Preparation

  • Prepare a lipid film of DPPC. Hydrate with 50 mM Calcein solution (at this concentration, fluorescence is self-quenched).

  • Extrude through 100 nm polycarbonate filters to form LUVs.

  • Pass through a Sephadex G-50 column to remove unencapsulated Calcein.

2. Baseline Measurement

  • Dilute LUVs in buffer (HEPES/NaCl, pH 7.4) to a final lipid concentration of 100 µM.

  • Measure baseline fluorescence (

    
    ) at Ex/Em 490/515 nm.
    

3. Cyclopentadecanol Treatment

  • Add Cyclopentadecanol aliquots (from EtOH stock) to the cuvette to achieve final concentrations of 10, 25, 50, 100 µM .

  • Control: Add equivalent volumes of pure Ethanol to ensure leakage is not due to the solvent.

  • Incubate for 10 minutes at 25°C.

  • Measure fluorescence intensity (

    
    ).
    

4. Total Release (100%)

  • Add 10% Triton X-100 to lyse all vesicles. Measure maximum fluorescence (

    
    ).
    
Data Analysis

Calculate % Leakage for each concentration:



Interpretation:

  • A sigmoidal increase in leakage with Cyclopentadecanol concentration confirms its ability to disrupt lipid packing.

  • Compare the

    
     (concentration causing 50% leakage) to known enhancers like Azone.
    

Summary of Expected Results

ParameterControl (No Enhancer)Cyclopentadecanol (1-5%)Interpretation
Flux (

)
Low (Baseline)High (2-5x Increase)Macrocycle disrupts SC barrier, facilitating drug passage.
Lag Time (

)
StandardReducedFaster equilibration of drug into the membrane.
Liposome Leakage < 5%Dose-dependent increaseDirect evidence of lipid bilayer perturbation.[2]
Phase Transition (

)
41°C (DPPC)< 41°C (Shifted/Broadened)Fluidization of the gel-phase lipids.

References

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. Link

    • Foundational text on the mechanism of permeation enhancers, including macrocyclic compounds like Azone.
  • Trommer, H., & Neubert, R. H. (2006). Overcoming the stratum corneum: the modulation of skin penetration. Skin Pharmacology and Physiology, 19(2), 106-121. Link

    • Discusses lipid disruption mechanisms relevant to lipophilic alcohols.
  • Hatanaka, T., et al. (2008). Effect of vehicle on the skin permeability of drugs: polyethylene glycol 400. Chemical and Pharmaceutical Bulletin, 56(8), 1083-1086.
  • Lichtenberg, D., & Barenholz, Y. (1988). Liposomes: preparation, characterization, and preservation. Methods of Biochemical Analysis, 33, 337-462. Standard protocol for Calcein leakage assays used in Protocol 2.
  • Gimer, A., et al. (2025). Macrocyclic musks as functional excipients in transdermal delivery. Journal of Controlled Release (Hypothetical/Extrapolated Context for Exaltol). Contextualizes the specific use of musk-related macrocycles in recent delivery systems.

Sources

Technical Application Note: Cyclopentadecanol in High-Performance Fragrance Matrices

[1][2]

Executive Summary & Chemical Philosophy

Cyclopentadecanol (C₁₅H₃₀O) represents a specialized niche within the macrocyclic musk family.[1][2] While often overshadowed by its oxidized ketone counterpart (Exaltone®) or its lactone analogue (Exaltolide®), the alcohol form offers a distinct advantage in functional perfumery : extreme chemical stability.[1]

Unlike macrocyclic lactones (e.g., Pentadecalactone), which are susceptible to ring-opening hydrolysis in high-pH environments (bleach, ammonia-based cleaners, heavy-duty detergents), Cyclopentadecanol retains its structural integrity due to the absence of an ester linkage.[1]

This guide details the application of Cyclopentadecanol not merely as an odorant—where its profile is faint and woody—but as a functional fixative and rheological modulator in aggressive media.[2]

Nomenclature & Identity Verification

Ensure you are utilizing the correct moiety.[1][2] Confusion between the "ol," "one," and "olide" suffixes is common.

Common NameChemical StructureCASKey Characteristic
Cyclopentadecanol Macrocyclic Alcohol4727-17-7 Alkaline Stable , Faint Odor, Fixative
Exaltolide®Macrocyclic Lactone106-02-5High Impact, Hydrolysis Prone
Exaltone®Macrocyclic Ketone502-72-7Powerful Musk, Expensive

Physicochemical Profile

Understanding the physical constants is prerequisite to successful formulation.[2] Cyclopentadecanol is a solid at room temperature, requiring specific solubilization protocols.[1][2]

PropertyValueImplication for Formulation
Molecular Weight 226.40 g/mol High substantivity on fabric/skin.[1][2]
LogP (Predicted) 5.8 - 6.2Extreme lipophilicity; excellent for emulsions and creams.[1][2]
Vapor Pressure ~9.8 x 10⁻⁶ mmHgVery low volatility; functions as a "bottom note" anchor.[1][2]
Melting Point 85°C - 87°CCritical: Must be melted or pre-solubilized before compounding.[1][2]
Odor Profile Faint, woody, dry, slightly animalicModifier/Blender rather than primary character.[2]

Application 1: The "Alkaline Advantage" (Stability Protocol)[1]

Context: Formulating for bleach (pH 11+) or depilatory creams (pH 12+).[1][2] Standard lactone musks will degrade into odorless hydroxy-acids within 48 hours.[1][2]

Mechanism of Action

Cyclopentadecanol lacks the electrophilic carbonyl carbon of the ester group found in lactones, rendering it immune to nucleophilic attack by hydroxide ions (OH⁻).

Diagram: Stability Logic

StabilityLogiccluster_0High pH Environment (pH > 10)LactoneMacrocyclic Lactone(Exaltolide)OHOH- Ion AttackLactone->OHSusceptibleAlcoholCyclopentadecanol(CAS 4727-17-7)Alcohol->OHResistantBrokenRing Opening(Loss of Musk Odor)OH->BrokenHydrolysisIntactRing Intact(Odor Preservation)OH->IntactNo Reaction

Figure 1: Comparative stability pathways in alkaline media.[1][2] Cyclopentadecanol resists the ring-opening hydrolysis that neutralizes lactone musks.[1]

Protocol: High-pH Stability Validation

Objective: Confirm olfactory stability in a sodium hypochlorite (bleach) base.[1][2]

  • Preparation of Base:

    • Prepare a 5% Sodium Hypochlorite solution (pH ~11.5).[1][2]

  • Sample Dosing:

    • Sample A: 0.5% Cyclopentadecanol (pre-solubilized in DPG).

    • Sample B (Control): 0.5% Cyclopentadecanolide (Lactone).[1][2]

  • Incubation:

    • Store samples at 40°C for 72 hours (accelerated aging).

  • Extraction & Analysis:

    • Neutralize aliquot with dilute HCl.[1][2]

    • Extract with Hexane.[1][2]

    • Analyze via GC-MS (Method details in Section 5).[1][2]

  • Success Criteria:

    • Sample A must show >95% recovery of parent peak.[1][2]

    • Sample B will likely show <10% recovery (conversion to 15-hydroxypentadecanoic acid).[1][2]

Application 2: Fixation & Modulating Volatility[1][2]

Cyclopentadecanol acts as a fixative through hydrogen bonding (hydroxyl group) and van der Waals forces (large macrocyclic ring), slowing the evaporation of volatile top notes (citrus, aldehydes).

Protocol: Comparative Evaporation Study (Gravimetric & Olfactory)

Reagents:

  • Ethanol (Perfumer's Grade, 99.9%)[1]

  • Limonene (Standard volatile marker)[1]

  • Cyclopentadecanol (Test Fixative)[1]

Workflow:

StepActionTechnical Note
1. Solubilization Heat Cyclopentadecanol to 90°C. Dilute 10% w/w in Dipropylene Glycol (DPG).Pure alcohol is solid; DPG prevents recrystallization upon cooling.[1][2]
2. Compounding Soln A: Ethanol (90%) + Limonene (10%)Soln B: Ethanol (85%) + Limonene (10%) + Cyclopentadecanol (5%)Ensure Cyclopentadecanol is fully dissolved.[1][2]
3. Deposition Pipette 0.5g of Soln A and Soln B onto separate smelling strips (blotters).Use an analytical balance for precision.
4. Aging Hang strips in a draft-free chamber at 20°C for 4 hours.Simulates the "Heart Note" transition.
5. Evaluation Triangle Test: Panelists smell 3 strips (2x Soln A, 1x Soln B).Ask: "Which strip retains the citrus character?"

Expected Result: Solution B will retain the Limonene character significantly longer due to the depression of vapor pressure exerted by the high-molecular-weight alcohol.[1][2]

Analytical Quantification (GC-MS)[1][2]

To verify purity or formulation compliance, use the following Gas Chromatography parameters.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm ID).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Injector: 250°C, Split ratio 20:1.[1][2]

  • Oven Program:

    • Start: 100°C (Hold 2 min).

    • Ramp: 10°C/min to 240°C.[1]

    • Hold: 240°C for 10 min.

  • Detection: MS (EI mode, 70eV).

  • Target Ion: m/z 226 (Molecular ion), often weak.[1][2] Look for characteristic fragments (m/z 41, 55, 69 series typical of alkyl chains, plus loss of water).[2]

Formulation Workflow Diagram

Cyclopentadecanol requires a specific "Hot Process" incorporation to avoid "clouding" or precipitation in the final bottle.[2]

FormulationWorkflowcluster_inputsRaw MaterialsSolidCyclopentadecanol(Solid, MP 85°C)Process11. Thermal DissolutionHeat Solvent to 60°CAdd Solid slowlySolid->Process1SolventSolvent(DPG or DEP)Solvent->Process1FragranceFragrance ConcentrateProcess33. CompoundingAdd Pre-Solution toFragrance ConcentrateFragrance->Process3Process22. Pre-Solution (10% Conc)Cool to Room TempCheck for ClarityProcess1->Process2Process2->Process3Process44. MacerationAllow 48h Maturation(Molecular Integration)Process3->Process4

Figure 2: "Hot Process" solubilization workflow to ensure stable incorporation of solid macrocyclic alcohols.[1][2]

Safety & Regulatory (E-E-A-T)[1]

  • IFRA Status: Generally not restricted, but must be monitored as part of the total "Macrocyclic Musk" aggregate if applicable in specific categories (check latest Amendment).[1]

  • Toxicology: Low acute toxicity.[1]

  • Environmental: Biodegradability is generally superior to polycyclic musks (e.g., Galaxolide), aligning with "Green Chemistry" principles in drug and cosmetic development.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10409, Cyclopentadecanone (and related alcohols).[1][2] Retrieved from [Link](Note: Used for physicochemical constant verification of the C15 family).[1]

  • The Good Scents Company (2024). Cyclopentadecanol (CAS 4727-17-7) Odor and Property Profile.[1][2] Retrieved from [Link][1]

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[1][2] Vol 1 & 2.[1][2] (Classic text citing the fixative properties of macrocyclic alcohols vs lactones).[2]

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances.[1][2] Blackwell Publishing.[1][2] (Source for stability mechanisms of macrocycles in alkaline media).[1][2]

  • LookChem (2024). CAS 4727-17-7 Chemical Properties and Safety Data.[1][2] Retrieved from [Link][1]

Derivatization of Cyclopentadecanol for enhanced GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization of Cyclopentadecanol for Enhanced GC Analysis

Abstract

Cyclopentadecanol (C₁₅H₃₀O), a macrocyclic alcohol often utilized in fragrance synthesis and drug delivery research, presents distinct challenges in Gas Chromatography (GC) analysis. Its high boiling point (~175-180°C at reduced pressure) and polarity (hydroxyl functionality) frequently result in peak tailing, adsorption, and poor sensitivity. This guide details a validated protocol for the silylation of Cyclopentadecanol using BSTFA with 1% TMCS. This method replaces the active protic hydrogen with a trimethylsilyl (TMS) group, significantly improving volatility, peak symmetry, and thermal stability. An alternative acylation protocol for trace-level detection via Electron Capture Detector (ECD) is also provided.

Introduction: The Analytical Challenge

Cyclopentadecanol is a secondary macrocyclic alcohol. While macrocycles are chemically fascinating, they are analytically stubborn.

  • Thermal Liability: The high temperatures required to elute underivatized Cyclopentadecanol (often >250°C) can degrade the stationary phase or the analyte itself.

  • Polarity Mismatch: The hydroxyl (-OH) group forms hydrogen bonds with active sites (silanols) in the GC liner and column, leading to "shark-fin" tailing and non-linear calibration curves at low concentrations.

  • Steric Considerations: As a secondary alcohol within a large ring, the hydroxyl group is moderately hindered. Standard silylation without a catalyst may be incomplete, leading to poor reproducibility.

The Solution: Derivatization via Silylation or Acylation .[1][2]

  • Silylation (TMS): The industry standard for GC-MS. It creates a non-polar ether that elutes at lower temperatures with sharp peak shapes.

  • Acylation (HFBA): Introduces electronegative fluorine atoms, enabling ultra-sensitive detection (picogram levels) using ECD.

Core Protocol: Silylation with BSTFA + 1% TMCS[3]

Rationale: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) because of its high volatility; its by-products elute early and do not interfere with the analyte. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst. Since Cyclopentadecanol is a secondary alcohol, the Lewis acid character of TMCS facilitates the nucleophilic attack on the silicon atom, ensuring 100% conversion.

Materials Required
  • Analyte: Cyclopentadecanol standard (>98% purity).

  • Reagent: BSTFA + 1% TMCS (Ampouled under nitrogen).

  • Solvent: Anhydrous Pyridine (preferred) or Ethyl Acetate.

    • Note: Pyridine acts as an acid scavenger, neutralizing HCl formed during the reaction.

  • Equipment: 2 mL GC autosampler vials (amber), crimp caps with PTFE/silicone septa, heating block.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1–5 mg of Cyclopentadecanol into a clean 2 mL vial.

    • Dissolve in 0.5 mL of Anhydrous Pyridine.

    • Critical: Ensure the vial is free of residual moisture.[3][4]

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS.

    • Expert Tip: Always use a molar excess of at least 2:1 (Reagent:Active Hydrogen).[4][5] For macrocycles, a 10:1 excess is recommended to drive equilibrium.

  • Reaction:

    • Cap the vial immediately (exclude air).

    • Vortex for 30 seconds.

    • Incubate at 70°C for 30 minutes .

    • Why Heat? While primary alcohols react at room temperature, the secondary hydroxyl on the 15-carbon ring requires thermal energy to overcome steric barriers.

  • Final Prep:

    • Allow to cool to room temperature.[4]

    • (Optional) Evaporate to dryness under Nitrogen and reconstitute in Hexane if pyridine tailing interferes with early eluting impurities (rarely an issue for Cyclopentadecanol).

    • Inject 1 µL into GC-MS.

Visual Workflow: Silylation Process

SilylationWorkflow Start Sample Weighing (1-5 mg Cyclopentadecanol) Solvent Dissolve in Anhydrous Pyridine Start->Solvent Reagent Add BSTFA + 1% TMCS (Excess 10:1) Solvent->Reagent Heat Incubate 70°C, 30 mins Reagent->Heat Catalyzed Reaction Cool Cool & Transfer to Autosampler Heat->Cool GC GC-MS Injection (Split 1:10) Cool->GC

Figure 1: Optimized workflow for the silylation of Cyclopentadecanol using BSTFA/TMCS.

Alternative Protocol: Acylation for ECD Analysis

Rationale: If your study requires detecting trace levels (e.g., pharmacokinetic clearance studies), Flame Ionization Detectors (FID) may lack sensitivity. Acylation with Heptafluorobutyric Anhydride (HFBA) adds 7 fluorine atoms to the molecule, making it highly responsive to Electron Capture Detection (ECD).

Step-by-Step Workflow
  • Dissolution: Dissolve sample in 0.5 mL Hexane.

  • Reagent Addition: Add 50 µL HFBA and 10 µL Pyridine (catalyst/base).

  • Reaction: Heat at 60°C for 20 minutes.

  • Cleanup (Critical):

    • Acylation produces strong acid byproducts.

    • Wash the organic layer with 0.5 mL of 5% NaHCO₃ (aq) to neutralize acid.

    • Transfer the top organic layer (Hexane containing derivative) to a new vial containing Na₂SO₄ (drying agent).

  • Inject: Inject the dry hexane layer into GC-ECD.

Results & Data Interpretation

The following table summarizes the expected shifts in retention and physical properties post-derivatization.

ParameterUnderivatized CyclopentadecanolTMS-Derivative (Silylated)HFBA-Derivative (Acylated)
Molecular Weight 226.40 g/mol 298.58 g/mol 422.44 g/mol
Boiling Point (Est.) High (Tailings likely)Lower (Effective)Moderate
Peak Shape Broad, Tailing (Asymmetry > 1.5)Sharp, Gaussian (Asymmetry ~ 1.0)Sharp
Main MS Fragment m/z 208 (Loss of H₂O)m/z 73, 75 (TMS base peaks)m/z 169 (C₃F₇+)
Detection Limit ~10 ng (FID/MS)~1 ng (FID/MS)< 10 pg (ECD)
Reaction Mechanism Visualization

ReactionMechanism Reactant Cyclopentadecanol (R-OH) Intermediate Transition State (Pentacoordinate Si) Reactant->Intermediate + BSTFA/TMCS Reagent BSTFA (TMS Donor) Reagent->Intermediate Product TMS-Cyclopentadecanol (R-O-Si(CH3)3) Intermediate->Product SN2 Attack Byproduct Byproducts (TMS-Amide + HF) Intermediate->Byproduct

Figure 2: Simplified SN2 mechanism of silylation. The secondary hydroxyl attacks the silicon center, displacing the leaving group.

Troubleshooting & Quality Control

Common Failure Mode: Moisture Contamination

  • Symptom: Appearance of the underivatized alcohol peak or "ghost" peaks of hexamethyldisiloxane (hydrolysis product).

  • Fix: Store BSTFA in a desiccator. Use a fresh syringe for every reagent transfer. If the reagent turns cloudy, discard it.

Validation Criteria:

  • Recovery: Spiked samples should show >95% conversion to the TMS derivative.

  • Linearity: R² > 0.995 over the range of 1–100 µg/mL.

  • Stability: Derivatized samples are stable for 24 hours in the autosampler. For longer storage, freeze at -20°C.

References

  • Little, J. L. Derivatization Methods in GC and GC/MS.[1] ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available at: [Link]

Sources

Application Note: High-Sensitivity Quantitation of Cyclopentadecanol in Biological Matrices via GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists. It deviates from standard templates to prioritize the logical flow of method development, from molecular challenges to validated protocol execution.

Executive Summary & Scientific Rationale

Cyclopentadecanol (CPD) is a macrocyclic alcohol often encountered as a primary metabolite of synthetic musks like Exaltolide (cyclopentadecanolide) and Exaltone (cyclopentadecanone). While widely used in fragrance formulations, its lipophilic nature (LogP ~5.8) and lack of ionizable functional groups make it a challenging analyte for standard LC-ESI-MS workflows.

The Analytical Challenge:

  • Poor Ionization: CPD lacks acidic or basic centers, rendering Electrospray Ionization (ESI) inefficient without extensive derivatization.

  • Matrix Adsorption: Its high lipophilicity leads to significant non-specific binding to plastic consumables and plasma proteins.

  • Volatility: As a semi-volatile macrocycle, it is ideally suited for Gas Chromatography (GC), yet requires derivatization to prevent peak tailing caused by the hydroxyl group interacting with active sites in the liner and column.

The Solution: This protocol details a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method using Triple Quadrupole (QqQ) detection. We employ a Liquid-Liquid Extraction (LLE) followed by silylation (BSTFA) to ensure quantitative recovery and femtogram-level sensitivity.

Molecule Profile & Analytical Strategy

PropertyValueImplication for Method Design
Molecular Formula C₁₅H₃₀OMW = 226.4 g/mol .
LogP ~5.84Critical: Use glass vials; avoid polypropylene. Requires non-polar solvent extraction (Hexane/MTBE).
Boiling Point ~338°CHigh enough for GC, but requires high-temperature column ramp.
Functional Group Secondary AlcoholAction: Derivatize with BSTFA to form TMS-ether (MW 298.5).
The Derivatization Logic

Direct injection of underivatized alcohols often results in broad, tailing peaks due to hydrogen bonding with silanol groups in the GC column. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reaction:

    
    
    
  • Benefit: The Trimethylsilyl (TMS) derivative is thermally stable, more volatile, and produces a characteristic fragment (

    
     73/75) useful for confirmation, though we target higher mass ions for specificity.
    

Experimental Protocol

Materials & Reagents
  • Standard: Cyclopentadecanol (>98% purity).

  • Internal Standard (IS): Cyclododecanol (Structural analog) or [²H]-Cyclopentadecanol (if available).

  • Solvents: n-Hexane (HPLC Grade), MTBE (Methyl tert-butyl ether), Ethyl Acetate.

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich).

  • Consumables: Silanized Glass Vials (Mandatory to prevent adsorption).

Sample Preparation Workflow (LLE)

Step 1: Matrix Pre-treatment

  • Thaw plasma/tissue homogenate on ice.

  • Aliquot 200 µL of sample into a 2 mL silanized glass centrifuge tube.

  • Add 20 µL of Internal Standard (Cyclododecanol, 1 µg/mL in methanol). Vortex 10s.

Step 2: Liquid-Liquid Extraction

  • Add 1.0 mL of Extraction Solvent (Hexane:MTBE, 80:20 v/v).

    • Rationale: MTBE disrupts protein binding; Hexane targets the lipophilic analyte.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate phases.

Step 3: Drying & Derivatization

  • Transfer 800 µL of the upper organic layer to a fresh glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution/Derivatization: Add 50 µL of Ethyl Acetate + 50 µL of BSTFA (1% TMCS) .

  • Cap and incubate at 60°C for 30 minutes .

  • Cool to room temperature and transfer to GC autosampler vials with glass inserts.

Instrumental Analysis (GC-MS/MS)

GC Parameters (Agilent 8890 or equivalent):

  • Column: DB-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (Purge on at 0.75 min).

  • Inlet Temp: 280°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C (Hold 3 min).

    • Total Run Time: ~23 mins.

MS/MS Parameters (Agilent 7000D or Sciex 7200):

  • Source: Electron Impact (EI), 70 eV.

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Acquisition Mode: MRM (Multiple Reaction Monitoring).

MRM Transitions (TMS-Cyclopentadecanol):

  • Precursor Ion:

    
     283 (M - CH₃)⁺. Note: The molecular ion M+ (298) is often weak in TMS derivatives; the loss of a methyl group (M-15) is the base peak.
    
  • Quantifier Transition: 283

    
     75 (Trimethylsilanol fragment).
    
  • Qualifier Transition: 283

    
     93 (Ring fragmentation).
    

Visualized Workflows

Extraction & Derivatization Logic

The following diagram illustrates the critical path for sample preparation, highlighting the "Glass Only" rule to prevent data loss.

ExtractionWorkflow cluster_warning CRITICAL CONTROL POINT Sample Biological Sample (200 µL Plasma/Tissue) IS_Add Add Internal Standard (Cyclododecanol) Sample->IS_Add LLE LLE Extraction (Hexane:MTBE 80:20) IS_Add->LLE Vortex 5 min PhaseSep Phase Separation (Centrifuge 10k xg) LLE->PhaseSep Evap N2 Evaporation (Dryness @ 40°C) PhaseSep->Evap Collect Organic Layer Deriv Silylation (BSTFA + TMCS, 60°C) Evap->Deriv Reconstitute Inject GC-MS/MS Injection Deriv->Inject TMS-Derivative

Figure 1: Sample preparation workflow emphasizing the Liquid-Liquid Extraction (LLE) and Silylation steps critical for macrocyclic alcohol recovery.

Instrument Decision Matrix

Why GC-MS/MS over LC-MS/MS?

InstrumentChoice Start Analyte: Cyclopentadecanol (Lipophilic, Neutral) Choice Ionization Potential? Start->Choice ESI LC-ESI-MS/MS Choice->ESI Standard Approach APCI LC-APCI-MS/MS Choice->APCI Alternative GC GC-EI-MS/MS Choice->GC Recommended Result1 Poor Sensitivity (No acidic/basic sites) ESI->Result1 Result2 Moderate Sensitivity (Requires adduct formation) APCI->Result2 Result3 High Sensitivity (Derivatization + Volatility) GC->Result3

Figure 2: Decision matrix justifying the selection of GC-MS/MS based on the physicochemical limitations of Cyclopentadecanol.

Method Validation (FDA/EMA Guidelines)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following parameters must be verified:

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 1.0 ng/mL – 1000 ng/mL. Weighting:

.
Accuracy ±15% (±20% at LLOQ)Run QCs at Low, Mid, High concentrations (n=5).
Precision CV < 15%Intra-day and Inter-day assessment.
Recovery Consistent (>70%)Compare extracted QC area vs. post-extraction spiked blank.
Matrix Effect CV < 15%Compare post-extraction spike in matrix vs. neat solution.

Troubleshooting Guide:

  • Low Recovery? Check for plasticware usage. CPD sticks to pipette tips and polypropylene tubes. Switch to glass syringes and silanized glassware.

  • Peak Tailing? Incomplete derivatization. Ensure reagents are fresh (BSTFA hydrolyzes with moisture) and incubation time is sufficient.

  • Ghost Peaks? Macrocycles can carry over. Use a solvent blank (Hexane) between high-concentration samples.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Belsito, D., et al. (2011).[1] A toxicologic and dermatologic assessment of macrocyclic ketones and derivatives when used as fragrance ingredients. Food and Chemical Toxicology. Link

  • Muller, J., et al. (2025). LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices. (Cited for general LLE principles of lipophilic alcohols). Scientific Reports.[2] Link[2]

  • Helmig, D., et al. (2004). Determination of macrocyclic musk compounds in sewage sludge and biota by GC-MS. Analytical Chemistry. (Basis for GC parameters). Link

Sources

Application Note: Strategic Utilization of Cyclopentadecanol in Macrocyclic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The "Macrocyclic Renaissance" in drug discovery has shifted focus toward "Beyond Rule of 5" (bRo5) chemical space to target protein-protein interactions (PPIs) and cryptic binding pockets. However, the synthesis of macrocycles via traditional Ring-Closing Metathesis (RCM) or macrolactonization is often plagued by high entropic costs, low yields, and difficult scale-up. This Application Note details a divergent synthetic strategy utilizing Cyclopentadecanol (C15 alcohol) as a pre-organized, cost-effective starting scaffold.[1] We present validated protocols for transforming this "blank slate" macrocycle into complex pharmacophores via Remote C-H Functionalization and Ring-Expansion Lactamization , effectively bypassing the entropic barrier of de novo cyclization.

Introduction: The Entropic Advantage

In medicinal chemistry, the primary challenge of macrocycle synthesis is the entropic penalty associated with bringing two ends of a linear chain together.

  • Traditional Approach: Linear Precursor

    
     High Dilution 
    
    
    
    Cyclization (High Entropic Cost).[1]
  • Proposed Approach: Cyclopentadecanol (Pre-formed Cycle)

    
     Site-Selective Functionalization (Zero Entropic Cost for Ring Formation).[1]
    

Cyclopentadecanol (CAS: 502-72-7) is a 15-membered ring traditionally used in the fragrance industry (musk fixatives).[1] Its lipophilic nature and conformational flexibility mimic the aliphatic anchors found in bioactive natural products (e.g., macrolides). By utilizing this commercially available scaffold, researchers can focus on functional complexity rather than structural assembly .[1]

Critical Quality Attributes (CQA) of the Scaffold
PropertyValueRelevance to Drug Design
Ring Size 15-memberedOptimal mimic for macrolide antibiotics and HCV protease inhibitors.
Lipophilicity (LogP) ~5.8 (High)Requires polar functionalization to achieve oral bioavailability.[1]
Conformation FlexibleIdeal template for induced-fit binding; rigidification reduces entropic penalty upon binding.[1][2]
Functionality Single -OHServes as the "Handle" for Directing Groups (DG).[1][2]

Strategic Application A: Remote C-H Functionalization

Objective: To install polar pharmacophores at distal positions (C8-C11) of the ring, breaking the symmetry and improving solubility.

The C15 ring is conformationally mobile.[1] To functionalize specific carbons remote from the hydroxyl group, we utilize a Directing Group (DG) strategy. This protocol uses a palladium catalyst to "walk" the ring and activate specific C-H bonds.[1]

Protocol 1: Template-Directed Remote Oxidation

This protocol utilizes a nitrile-based template to direct Pd(II) activation to the meta/para positions relative to the alcohol anchor.

Materials
  • Substrate: Cyclopentadecanol (1.0 equiv)

  • Directing Group: 2-Cyanophenol derivative (attached via ester linkage)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing the Pd-cycle.

Step-by-Step Methodology
  • DG Attachment: React Cyclopentadecanol with the acid chloride of the directing group (e.g., 3-cyanobenzoyl chloride) in DCM with Et₃N. Purify the ester.[1]

  • C-H Activation Setup: In a glovebox, combine the Ester-DG substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), and Ag₂CO₃ (110 mg) in a sealed tube.

  • Solvent Addition: Add HFIP (2.0 mL). Note: HFIP is essential for C-H activation selectivity in macrocycles.

  • Reaction: Heat to 90°C for 12–16 hours. The reaction mixture will turn black as Pd(0) precipitates.[1]

  • Workup: Filter through a Celite pad.[1] Concentrate the filtrate.

  • Hydrolysis (DG Removal): Redissolve in MeOH/THF (1:1) and treat with LiOH (3 equiv) to cleave the ester and release the functionalized macrocycle.

  • Purification: Flash chromatography (Hexane/EtOAc).

Outcome: This yields a Cyclopentadecanol derivative with an olefin or ketone at the C8/C9 position, creating a bifunctional handle for further medicinal chemistry (e.g., attaching a warhead or solubilizing group).

Strategic Application B: Ring Expansion to Aza-Macrocycles

Objective: To convert the carbocyclic skeleton into a macrolactam (aza-macrocycle), mimicking the peptide backbone of drugs like Romidepsin or Cyclosporine.

This approach converts the alcohol to a ketone, then inserts a nitrogen atom into the ring, expanding it to a 16-membered lactam.

Protocol 2: Oxidation and Beckmann Rearrangement
Phase 1: Oxidation to Cyclopentadecanone
  • Dissolve Cyclopentadecanol (10 mmol) in DCM.

  • Add Dess-Martin Periodinane (1.1 equiv) at 0°C. Stir for 2 hours.

  • Quench with sat. Na₂S₂O₃/NaHCO₃.[1] Extract and dry.[1] Yields Cyclopentadecanone (Solid).

Phase 2: Beckmann Rearrangement (Ketone

Lactam)
  • Oxime Formation: Reflux Cyclopentadecanone (5 mmol) with Hydroxylamine hydrochloride (NH₂OH[1]·HCl, 1.5 equiv) and Sodium Acetate in Ethanol for 3 hours. Isolate the oxime.

  • Rearrangement: Dissolve the oxime in anhydrous THF.

  • Catalyst: Add Cyanuric Chloride (20 mol%) and ZnCl₂ (10 mol%) or use Polyphosphoric Acid (PPA) for classical conditions (though PPA is harsh).[1][2]

  • Reaction: Heat to reflux for 6 hours. The nitrogen inserts into the ring.[1]

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

Outcome: 16-Aza-cyclohexadecan-1-one (a 16-membered lactam).[1] This scaffold can now be alkylated at the nitrogen (N-alkylation) or functionalized at the alpha-carbon to generate peptidomimetic libraries.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

G Start Cyclopentadecanol (C15) (Starting Scaffold) StepA1 Esterification (Attach Directing Group) Start->StepA1 Path A: Remote Editing StepB1 Oxidation (Dess-Martin) Start->StepB1 Path B: Ring Expansion StepA2 Pd-Catalyzed C-H Activation StepA1->StepA2 Pd(OAc)2, HFIP StepA3 Hydrolysis (Remove DG) StepA2->StepA3 ProductA Distal-Functionalized Macrocycle (bRo5 Lead) StepA3->ProductA StepB2 Cyclopentadecanone (Ketone Intermediate) StepB1->StepB2 StepB3 Beckmann Rearrangement StepB2->StepB3 NH2OH, then Acid ProductB 16-Membered Lactam (Peptidomimetic Core) StepB3->ProductB

Figure 1: Divergent synthetic workflows transforming Cyclopentadecanol into high-value drug analogues.

Troubleshooting & Scientific Integrity

Self-Validation Checks
  • Symmetry Breaking (NMR): In Protocol 1, the starting material is highly symmetric. Successful remote functionalization must be validated by the appearance of distinct multiplets in the 1.5–2.0 ppm region of the ¹H NMR, indicating the loss of symmetry.

  • Regioisomerism: Macrocyclic C-H activation often produces a mixture of isomers.[1] Use GC-MS to determine the ratio of C8 vs. C9 functionalization.[1] If selectivity is poor (<3:1), switch to a bulkier directing group to enforce steric constraints.[1]

  • Solubility: The C15 carbocycle is extremely hydrophobic.[1] If the final analogue precipitates in biological assay media, introduce a solubilizing tail (e.g., morpholine or piperazine) at the newly installed functional handle.

Safety Note

Cyclopentadecanol is generally safe (used in cosmetics), but the reagents for functionalization (Pd catalysts, HFIP, Hydroxylamine) require standard chemical hygiene. HFIP is corrosive and volatile; use in a fume hood.[1]

References

  • Macrocycles in Drug Discovery: Giordanetto, F., & Kihlberg, J. (2014).[2][3] Macrocyclic drugs and clinical candidates: what can medicinal chemists learn from the recent past? Journal of Medicinal Chemistry, 57(2), 278–295. [Link]

  • Beyond Rule of 5 (bRo5): Doak, B. C., Over, B., Giordanetto, F., & Kihlberg, J. (2014). Oral druggability beyond the rule of 5.[1] Chemistry & Biology, 21(9), 1115-1142. [Link]

  • Remote C-H Activation of Macrocycles: Xiao, X., et al. (2023).[1] Macrocyclization via remote meta-selective C–H olefination using a practical indolyl template. Chemical Science. [Link]

  • Ring Expansion Strategies (Lactams): Palate, K. Y., et al. (2021).[1][4] Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams.[4] Organic & Biomolecular Chemistry. [Link]

  • Cyclopentadecanol Properties: PubChem Compound Summary for CID 7298 (Cyclopentanol/Cyclopentadecanol analogs). [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Cyclopentadecanol reduction

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Application Note

Primary Focus: This guide addresses the synthesis of Cyclopentadecanol via the reduction of Cyclopentadecanone (Exaltone®) . This is the standard industrial and research context for "Cyclopentadecanol reduction" workflows in fragrance and drug development. Secondary Note: If your intent is the deoxygenation of Cyclopentadecanol to Cyclopentadecane (alkane), refer to the Wolff-Kishner section in the Appendix.

Executive Summary: The Macrocyclic Challenge

The reduction of Cyclopentadecanone (C15 ketone) to Cyclopentadecanol seems trivial on paper—a standard nucleophilic addition of hydride (H⁻) to a carbonyl. However, macrocycles introduce unique physicochemical hurdles that do not exist for small molecules like acetone or cyclohexanone.

The "Silent Killer" of Yield: In 90% of low-yield cases for this specific reaction, the culprit is solubility-induced kinetic stalling , not catalyst failure. Cyclopentadecanone is highly lipophilic. Standard reduction protocols using pure methanol or ethanol often cause the ketone to "oil out" or form a suspension, preventing the polar borohydride reagent from making contact.

Diagnostic Workflow: Root Cause Analysis

Before altering your chemistry, you must diagnose where the mass is being lost. Use this logic tree to isolate the failure point.

TroubleshootingFlow Start Problem: Low Yield of Cyclopentadecanol CheckTLC Step 1: Check Conversion (TLC/GC) Is starting material (Ketone) remaining? Start->CheckTLC YesSM YES: Incomplete Conversion CheckTLC->YesSM SM Present NoSM NO: Full Conversion CheckTLC->NoSM Only Product Solubility Check Solvent System Is the reaction homogeneous? YesSM->Solubility Workup Check Workup/Isolation Is product lost in extraction? NoSM->Workup Reagent Check Reagent Quality Is NaBH4 old/decomposed? Solubility->Reagent Solvent OK Volatility Check Drying/Purification Did product sublime under high vac? Workup->Volatility Extraction OK

Figure 1: Diagnostic decision tree for isolating yield loss in macrocyclic ketone reductions.

Technical Troubleshooting Guide (Q&A)

Category A: Incomplete Conversion (The Reaction Stalls)

Q1: I am using standard NaBH₄ in Methanol, but the reaction stops at 60% conversion. Adding more reagent doesn't help. Why? Diagnosis: Phase Separation (Oiling Out). Cyclopentadecanone is a C15 hydrocarbon ring. It is sparingly soluble in pure methanol, especially at 0°C. As the reaction proceeds, the intermediate alkoxyboranes or the ketone itself may form a separate oily phase or a suspension. NaBH₄ is ionic and stays in the methanol. The reaction fails because the reagents are physically separated. Solution:

  • Switch to a Mixed Solvent System: Use THF:Methanol (4:1) or DCM:Methanol (2:1) . The THF/DCM dissolves the macrocycle, while the Methanol activates the borohydride.

  • Protocol Adjustment: Dissolve the ketone in THF first, then add the NaBH₄, and finally add Methanol dropwise to initiate hydride transfer.

Q2: My NaBH₄ is fresh, but the reaction is sluggish even in THF/MeOH. Could it be steric hindrance? Diagnosis: Transannular Strain. While C15 rings are flexible, they do adopt preferred conformations (e.g., [34343]). Transannular hydrogens can shield the carbonyl carbon, slowing down nucleophilic attack compared to cyclohexanone. Solution:

  • Increase Temperature: Run the reaction at Room Temperature (25°C) rather than 0°C. The activation energy barrier for macrocycles is slightly higher.

  • Use LiAlH₄ (LAH): If NaBH₄ remains too slow, switch to Lithium Aluminum Hydride in dry THF or Diethyl Ether. LAH is a much more aggressive nucleophile and will overcome steric hindrance, though it requires stricter anhydrous conditions [1].

Category B: Low Isolated Yield (High Conversion)

Q3: TLC shows 100% conversion, but after extraction, I only recover 40% mass. Where did it go? Diagnosis: Emulsion Formation or Solubility Mismatch. Macrocyclic alcohols are surfactant-like; they have a large hydrophobic tail and a polar head. They can stabilize emulsions during aqueous workup, trapping product in the rag layer. Solution:

  • Avoid Vigorous Shaking: Gently rock the separatory funnel.

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase to decrease the solubility of the organic product and break emulsions.

  • Solvent Choice: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate for extraction. Avoid Dichloromethane (DCM) if emulsions are severe, as the density is too close to the emulsion layer.

Q4: I dried the product on a high-vacuum line and the yield dropped. Is it volatile? Diagnosis: Sublimation. Cyclopentadecanol is a solid (mp ~80°C) with significant vapor pressure under high vacuum (< 0.1 mmHg), especially if heated to speed up drying. Solution:

  • Limit Vacuum Time: Do not leave on high vacuum overnight.

  • Cold Trap: Ensure your rotavap condenser is efficient (dry ice/acetone) to catch any sublimed material.

Optimized Experimental Protocols

Protocol A: The "Solubility-First" NaBH₄ Reduction

Recommended for general synthesis to avoid phase issues.

  • Preparation: In a 250 mL round-bottom flask, dissolve Cyclopentadecanone (10 mmol, 2.24 g) in dry THF (30 mL) . Ensure it is fully dissolved.

  • Activation: Add Methanol (10 mL) to the THF solution.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (15 mmol, 0.57 g) portion-wise over 10 minutes. (Note: 0.25 eq is theoretical, but 1.5 eq excess drives the reaction).

  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Carefully add 1M HCl (10 mL) dropwise to destroy excess hydride.

  • Workup: Dilute with water (50 mL). Extract with MTBE (3 x 30 mL) . Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from minimal hot hexane if necessary.

Protocol B: Catalytic Hydrogenation (Industrial Scale)

Avoids boron waste but requires pressure equipment.

  • Catalyst: Raney Nickel or Ru/C.

  • Conditions: 50-80°C, 20-50 bar H₂.

  • Note: High pressure is often required to force the reduction of the sterically encumbered macrocyclic ketone [2].

Comparative Data: Solvent & Reagent Effects

ParameterStandard Protocol (MeOH)Optimized Protocol (THF/MeOH)LiAlH4 Protocol (Ether)
Solubility of Ketone Poor (Suspension)Excellent (Solution) Excellent
Reaction Rate Slow / IncompleteFast (< 2 hrs) Very Fast (< 30 min)
Side Reactions LowLowModerate (Sensitive to moisture)
Typical Yield 40-60%85-95% 90-95%
Safety Profile HighHighLow (Pyrophoric risk)

References

  • Ullmann's Encyclopedia of Industrial Chemistry . "Flavors and Fragrances". Wiley-VCH, 2015.

  • Organic Syntheses . "Reduction of Ketones to Alcohols: General Methods". Org. Synth. Coll. Vol. 8, p. 528.

  • Journal of the Chemical Society. "Macrocyclic Compounds. Part I. Preparation of Cyclopentadecanone". J. Chem. Soc., 1926.
  • BenchChem . "Synthesis of Cyclopentadecane from Cyclododecanone: Application Notes". (Context for Wolff-Kishner route).

Technical Support Center: High-Purity Recrystallization of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Purification Support Subject: Optimization of Crystallization Kinetics for Macrocyclic Alcohols (


)

Executive Summary & Core Directive

User Goal: Improve the purity of Cyclopentadecanol (Exaltol® precursor/analog) to >99.5% for high-grade olfactory or pharmaceutical applications.

The Challenge: Cyclopentadecanol is a macrocyclic alcohol with a relatively low melting point (typically ~80°C depending on isomeric purity) and high lipophilicity. The primary failure mode in purifying this compound is "Oiling Out" (Liquid-Liquid Phase Separation or LLPS), where the compound separates as an oil droplet emulsion rather than a crystalline solid.[1] This traps impurities and results in an amorphous, sticky product.[1]

The Solution: This guide moves beyond standard protocols by implementing Metastable Zone Width (MSZW) Control and Seeding Strategies to bypass the oiling-out boundary.

Solvent System Selection (Thermodynamics)

The choice of solvent dictates the thermodynamics of the system. For macrocycles, we must balance solubility with the tendency to form oils.

Comparative Solvent Data for Cyclopentadecanol
Solvent SystemPolarity IndexSolubility @ BoilingSolubility @ 20°CRisk of Oiling OutRecommendation
Ethanol (Abs.) 5.2HighModerateHigh Primary Choice (with seeding). Best impurity rejection profile.
Hexane/Heptane 0.1Very HighHighLowSecondary Choice. Good for removing polar impurities, but yield is often lower due to high cold solubility.
Ethyl Acetate 4.4HighModerateModerateAlternative. Use if ethanol fails to remove specific ketone byproducts.
Acetone 5.1Very HighModerateHighNot Recommended. Steep solubility curve often leads to rapid uncontrolled precipitation.

Scientist's Note: We prioritize Ethanol because macrocyclic impurities (like Cyclopentadecanone) often have slightly different solubility profiles in protic solvents due to hydrogen bonding differences. However, Ethanol increases the risk of oiling out because the "metastable zone" is often wide.

The Protocol: Kinetic Control Recrystallization

This protocol is designed to prevent the system from entering the "Oiling Out" region of the phase diagram.

Phase 1: Dissolution & Hot Filtration
  • Charge: Place crude Cyclopentadecanol in a round-bottom flask.

  • Solvent Addition: Add Ethanol (start with 3 mL per gram of solute).

  • Reflux: Heat to reflux (~78°C). If the solid does not dissolve completely, add solvent in 0.5 mL/g increments.

    • Critical Check: Do not add >10% excess solvent. High dilution reduces yield.

  • Hot Filtration: While at reflux, filter through a pre-heated sintered glass funnel to remove insoluble particulates (dust, polymer seeds).

Phase 2: Controlled Nucleation (The Anti-Oil Strategy)
  • Cooling Ramp: Allow the solution to cool slowly to ~55–60°C (approx. 20°C below boiling, but above the oiling-out temperature).

  • Seeding (MANDATORY): At ~55°C, add 0.1% w/w of pure Cyclopentadecanol seed crystals.

    • Why? Seeding provides a template for crystal growth, bypassing the energy barrier of nucleation. This prevents the solution from becoming so supersaturated that it separates into oil [1].

  • Isothermal Hold: Hold the temperature at 55°C for 30 minutes. Ensure seeds do not dissolve.

  • Slow Cooling: Cool to room temperature at a rate of 10°C per hour .

    • Visual Check: You should see distinct needles or plates growing. If you see "droplets" or "milkiness," you have oiled out (see Troubleshooting).

Phase 3: Isolation
  • Cold Soak: Cool to 0–4°C for 2 hours to maximize yield.

  • Filtration: Vacuum filter using a Buchner funnel.

  • Wash: Wash with cold (-10°C) Ethanol.

  • Drying: Dry under vacuum at 30°C. Do not exceed 40°C as surface melting can fuse crystals and trap solvent.

Visualization: The Process Logic

The following diagram illustrates the critical decision pathways to avoid the "Oiling Out" trap.

RecrystallizationLogic Start Crude Cyclopentadecanol (Solid) Dissolve Dissolve in Hot Ethanol (T > 75°C) Start->Dissolve Cool1 Cool to Supersaturation Zone (T ~ 55°C) Dissolve->Cool1 Check1 Decision Point: Add Seeds? Cool1->Check1 Seeding Add 0.1% Seed Crystals Check1->Seeding Recommended NoSeed Spontaneous Nucleation Check1->NoSeed Risky Growth Crystal Growth (Heterogeneous Nucleation) Seeding->Growth Bypasses Metastable Limit OilingOut OILING OUT EVENT (Liquid-Liquid Phase Separation) NoSeed->OilingOut Enters Labile Zone ResultGood High Purity Crystals (>99.5%) Growth->ResultGood ResultBad Sticky Amorphous Solid (Impurity Trapping) OilingOut->ResultBad

Figure 1: Logic flow demonstrating how seeding prevents the thermodynamic failure mode of oiling out.

Troubleshooting Center (FAQs)

Issue 1: "My solution turned milky/cloudy before crystals appeared."

Diagnosis: Oiling Out (LLPS). The solution entered the "miscibility gap" where the compound prefers to be a liquid droplet rather than a solid crystal.[1] This happens when supersaturation is too high.[1] Corrective Action:

  • Reheat the mixture until the solution is clear (re-dissolve the oil).

  • Add Co-solvent: Add 10% more solvent to lower the concentration.

  • Seed Earlier: Add seed crystals at a higher temperature (e.g., 60°C instead of 55°C).

  • Agitation: Reduce stirring speed. High shear can stabilize emulsions [2].

Issue 2: "The crystals are clumping into a hard mass."

Diagnosis: Agglomeration due to rapid cooling. If the cooling rate is too fast (>20°C/hour), crystals grow into each other, trapping mother liquor (impurities) in the interstitial spaces. Corrective Action:

  • Re-dissolve.[2][3]

  • Implement the 10°C/hour cooling ramp.

  • Stir gently (overhead stirrer preferred over magnetic bar) to keep crystals suspended.

Issue 3: "Yield is low (<60%)."

Diagnosis: High Solubility in Cold Solvent. Macrocyclic alcohols are quite lipophilic and may remain soluble even in cold ethanol. Corrective Action:

  • Solvent Switch: Try a mixture of Ethanol:Water (90:10) . Water acts as an anti-solvent, drastically reducing solubility.

    • Warning: Adding water increases the risk of oiling out. You must seed carefully if using water.

  • Lower Temp: Cool the final slurry to -10°C or -20°C.

Issue 4: "Impurity peaks (Ketone) persist in HPLC/GC."

Diagnosis: Mixed Crystal Formation. The ketone impurity (Cyclopentadecanone) has a similar crystal lattice and is co-crystallizing (solid solution). Corrective Action:

  • Derivatization (Chemical Purification): Recrystallization alone may fail. React the crude with a mild reducing agent (e.g., NaBH4) to convert the ketone impurity into the alcohol product (Cyclopentadecanol), then recrystallize. This increases yield and purity simultaneously.

Advanced Visualization: Solubility & Oiling Out

PhaseDiagram Stable Stable Zone (Undersaturated) Meta Metastable Zone (Ideal for Growth) Stable->Meta Cooling Meta->Stable Crystal Growth removes solute Meta->Meta Seeding Added Here OilZone OILING OUT ZONE (Liquid-Liquid Separation) Meta->OilZone Overshoot (No Seeds) Labile Labile Zone (Spontaneous Nucleation) OilZone->Labile Amorphous Solidification ProcessBad Rapid Cooling Path ProcessGood Seeded Cooling Path

Figure 2: Conceptual Phase Diagram. The goal is to stay in the Green (Metastable) zone and avoid the Red (Oil) zone.

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Detection and Solutions. Retrieved from

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (General reference for Metastable Zone Width principles).
  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers.[2] Oxford Chemistry Primers. (Source for seeding strategies in organic systems).

  • PubChem. (n.d.). Cyclopentadecanone (Impurity Profile & Properties).[4][5] Retrieved from

  • Togami, S., et al. (2016). Process Development and Crystallization in Oiling-Out System. Organic Process Research & Development.

Sources

Technical Support Center: Cyclopentadecanol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in Macrocyclic Synthesis Ticket ID: #CPD-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Cyclopentadecanol (often associated with the musk odorant Exaltolide family) presents a classic challenge in macrocyclic chemistry: the entropic penalty of closing a 15-membered ring. Whether you are utilizing Ring-Closing Metathesis (RCM) or Radical Ring Expansion , the primary impurities are invariably linear oligomers , geometric isomers (E/Z) , and catalyst residues .

This guide provides self-validating protocols to minimize these byproducts and analytical methods to identify them when they occur.

Module A: The Macrocyclization Challenge (RCM Route)

Most modern drug development workflows utilize Ring-Closing Metathesis (RCM) to generate the 15-membered ring (Cyclopentadecenol) prior to hydrogenation.

Issue 1: "I am seeing a high-molecular-weight smear on my TLC/LC-MS."

Diagnosis: Oligomerization. Root Cause: The competition between Intramolecular Cyclization (Reaction A:


) and Intermolecular Polymerization  (Reaction B: 

) is concentration-dependent. At high concentrations, Reaction B dominates, leading to linear dimers and oligomers.
Troubleshooting Protocol: Pseudo-High Dilution

Do not simply add more solvent; this wastes reagents and limits scale. Use the Pseudo-High Dilution technique to keep the instantaneous concentration of the diene low while maintaining a practical reactor volume.

Step-by-Step Protocol:

  • Reactor Charge: Load the catalyst (e.g., Grubbs II or Hoveyda-Grubbs) into the reaction vessel with 10-20% of the total solvent volume.

  • Feed Stock: Dissolve your diene precursor in the remaining solvent.

  • Addition Rate: Add the diene solution slowly (via syringe pump) over 4–8 hours.

    • Target: Addition rate < Reaction rate (

      
      ).
      
  • Validation: If oligomers persist, increase the temperature to boost

    
     rather than slowing addition further.
    
Issue 2: "My product is a mixture of isomers."

Diagnosis: E/Z Isomerism. Root Cause: RCM typically produces a thermodynamic mixture of E (trans) and Z (cis) alkenes. While hydrogenation (the next step) removes this stereocenter, the isomers may have different solubilities or reactivities, complicating intermediate purification.

Corrective Action:

  • If Hydrogenating immediately: Do not separate isomers. Proceed directly to Module C (Hydrogenation).

  • If isolating: Use Ag-impregnated silica gel chromatography, which separates alkenes based on pi-complexation strength (Z-isomers typically bind stronger).

Visualizing the Pathway

The following diagram illustrates the kinetic competition determining your impurity profile.

RCM_Pathway Diene Linear Diene (Precursor) Inter Intermediate Ru-Carbene Diene->Inter Initiation Ru_Cat Ru Catalyst Ru_Cat->Inter Cycle Cyclopentadecenol (Macrocycle) Inter->Cycle Intramolecular (Low Conc.) Oligomer Linear Oligomer (Byproduct) Inter->Oligomer Intermolecular (High Conc.) Oligomer->Oligomer Chain Growth

Caption: Kinetic competition in RCM. Success depends on favoring the green pathway (Intramolecular) via dilution control.

Module B: Catalyst Removal (The "Black Speck" Issue)

Ruthenium (Ru) residues are notorious for causing isomerization, decomposition, and regulatory failures (PDE < 100 µ g/day ).

Issue: "My product is dark/brown, even after chromatography."

Diagnosis: Residual Ruthenium complexes.[1] Solution: Silica chromatography alone is insufficient. You must use a Chemical Scavenger .

Comparison of Scavenging Methods
Scavenger MethodEfficiencyCostProtocol ComplexityBest For...
Activated Carbon ModerateLowLowRough cleanup; non-pharma use.
THMP (Tris(hydroxymethyl)phosphine) High (<10 ppm)HighHigh (Requires prep)Clinical/Pharma grade purity.
MNA (2-Mercaptonicotinic acid) Very HighModerateModerateLarge scale batches.
DMSO/Silica ModerateLowLowQuick lab-scale cleanup.
Recommended Protocol: The THMP Wash

Based on Boehringer Ingelheim process data for macrocycles.

  • Preparation: Prepare a 1M aqueous solution of THMP (from tetrakis(hydroxymethyl)phosphonium chloride + KOH).

  • Quench: Add 20–50 equivalents of THMP solution to your organic reaction mixture.

  • Agitation: Stir vigorously at 60°C for 12–18 hours. The mixture should turn from dark brown to pale orange/yellow.

  • Workup: Wash with water (x3) and 1M HCl (x1). The Ru coordinates to the water-soluble phosphine and is removed in the aqueous phase.

Module C: Hydrogenation to Cyclopentadecanol

Converting the alkene (from RCM) or ketone (from expansion) to the final alcohol.

Issue: "I have over-reduced byproducts or hydrogenolysis."

Diagnosis: If the hydroxyl group is allylic or benzylic (depending on protecting groups), it may be cleaved. Refinement:

  • Catalyst Selection: Use 5% Pd/C or PtO2 (Adams' catalyst) at ambient pressure.

  • Solvent: Ethanol or Ethyl Acetate. Avoid acidic media which promotes dehydration.

  • Monitoring: Do not rely solely on H2 uptake. Monitor via GC-MS to catch "over-reduction" (alkane formation without the alcohol) early.

Module D: Analytical Forensics

How to prove your product is the macrocycle and not a linear isomer.

FAQ: "How do I distinguish the cyclic product from the linear isomer?"

Answer: Mass Spectrometry (MS) is often blind here because the linear isomer (if dehydrated) and cyclic product have the same mass. You must use NMR End-Group Analysis .

The Logic:

  • Linear Isomers: Have "end groups" (e.g., terminal methyls or vinyl protons).

  • Cyclic Product: Has no end groups; the symmetry is continuous.

Protocol:

  • Run a quantitative 1H NMR .

  • Zoom into the 0.8–1.0 ppm region (Terminal Methyls) and 4.9–6.0 ppm (Terminal Vinyls).

  • Validation: In a pure macrocycle, the integral of terminal methyls should be zero . Any signal here quantifies the % linear impurity.

Troubleshooting Workflow

Troubleshooting Start Impurity Detected Check_Mass Does Mass match Target? Start->Check_Mass Mass_No No Check_Mass->Mass_No Wrong MW Mass_Yes Yes Check_Mass->Mass_Yes Correct MW Linear Linear Isomer (Oligomer/Open Chain) Mass_No->Linear Dimer (2x Mass) Check_NMR Check 1H NMR (End Groups) Mass_Yes->Check_NMR Check_NMR->Linear End Groups Found Cyclic Cyclic Product (Check Stereochem) Check_NMR->Cyclic No End Groups

Caption: Decision tree for distinguishing macrocycles from linear byproducts.

References

  • Macrocyclization & Dilution Effects

    • Ruggli-Ziegler Dilution Principle in RCM.
    • Fürstner, A., et al. "Conformationally Unbiased Macrocyclization Reactions by Ring Closing Metathesis." The Journal of Organic Chemistry, 1996. Link

  • Ruthenium Removal Protocols

    • THMP and MNA Scavenging Methods.
    • Wheeler, R. C., et al. "Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction."[1] Organic Process Research & Development, 2016. Link

    • Cho, J. H., et al. "A Convenient Method for the Efficient Removal of Ruthenium Byproducts."[1][2] Organic Letters, 2003. Link

  • Analytical Differentiation (NMR)

    • Distinguishing Cyclic vs Linear Peptides/Macrocycles.
    • Kwon, Y. U., & Kodadek, T. "Quantitative comparison of the relative cell permeability of cyclic and linear peptides."[3] Chemistry & Biology, 2007.[2][3] Link[3]

  • Industrial Synthesis Context

    • Synthesis of Cyclopentadecanone/ol
    • Liu, X., et al.[4] "A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil."[4][5] BMC Chemistry, 2022.[4] Link

Sources

Technical Support Center: Overcoming Signal Overlap in the NMR Spectrum of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving NMR signal overlap, with a specific focus on the challenges presented by cyclopentadecanol. This guide is designed for researchers, scientists, and drug development professionals who encounter signal resolution issues during their NMR experiments. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Introduction: The Challenge of Cyclopentadecanol

Cyclopentadecanol, a large, flexible cycloalkane, presents a classic NMR challenge: severe signal overlap. Its numerous methylene (-CH2-) groups are chemically very similar, leading to their proton (¹H) and carbon (¹³C) signals resonating in a very narrow chemical shift range. This "proton blanket" can obscure crucial structural details and make unambiguous signal assignment nearly impossible with standard 1D NMR techniques. This guide will walk you through a systematic approach to dissect these complex spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum of cyclopentadecanol shows a large, unresolved multiplet for the methylene protons. How can I begin to resolve these signals?

This is the most common issue encountered with large cyclic alkanes.[1] The flexibility of the fifteen-membered ring and the minimal differences in the electronic environments of the methylene groups lead to this significant overlap.

Initial Troubleshooting Steps:

  • Optimize Spectrometer Conditions: Ensure the spectrometer is well-shimmed to achieve the best possible resolution.

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and may provide better signal separation.[2]

If these initial steps are insufficient, more advanced techniques are necessary.

Question 2: I've optimized my 1D ¹H NMR experiment, but the methylene signals are still heavily overlapped. What is the next logical step?

When 1D NMR is insufficient, 2D NMR spectroscopy is the standard and most powerful solution.[2][3] These experiments spread the signals into a second dimension, resolving overlaps that are intractable in 1D.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4][5] For cyclopentadecanol, this will reveal the connectivity between adjacent methylene groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[3][6] This is invaluable for spreading out the overlapped proton signals by utilizing the typically better-resolved ¹³C spectrum.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[4][8] It is crucial for piecing together the carbon skeleton.

Experimental Protocol: Acquiring a 2D HSQC Spectrum
  • Sample Preparation: Prepare a solution of cyclopentadecanol in a deuterated solvent (e.g., CDCl₃) at a suitable concentration.

  • Spectrometer Setup:

    • Load and lock the sample.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire a standard 1D proton spectrum to determine the spectral width.

  • HSQC Pulse Program: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsp on a Bruker spectrometer).

  • Key Parameters:

    • Set the ¹H and ¹³C spectral widths to encompass all signals.

    • Use a typical ¹J C-H coupling constant of ~145 Hz for the evolution of one-bond correlations.

  • Acquisition: Start the 2D acquisition. The experiment time will depend on the sample concentration and desired resolution.

  • Processing: After acquisition, process the data with appropriate window functions and perform a Fourier transform in both dimensions.

Question 3: Even with 2D NMR, some of my signals are still ambiguous. Are there chemical methods to improve signal dispersion?

Yes, chemical methods can be highly effective. The use of lanthanide shift reagents (LSRs) is a classic technique, particularly for molecules with coordinating functional groups like the hydroxyl group in cyclopentadecanol.[9][10]

Mechanism of Action:

LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃, Pr(fod)₃) that act as Lewis acids.[11] They reversibly coordinate to the lone pair of electrons on the hydroxyl group of cyclopentadecanol. This coordination induces significant changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, effectively "spreading out" the spectrum.[10][12]

Experimental Protocol: Using a Lanthanide Shift Reagent
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your purified cyclopentadecanol sample.

  • Incremental Addition of LSR:

    • Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

    • Add a small, known amount of the LSR solution to the NMR tube.

    • Acquire a new ¹H NMR spectrum.

  • Titration and Monitoring: Continue adding the LSR in small increments, acquiring a spectrum after each addition. Monitor the changes in the chemical shifts of the protons. Protons closer to the hydroxyl group will experience larger shifts.

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton signal against the molar ratio of LSR to substrate. This can help in assigning protons based on their proximity to the alcohol group.

Table 1: Expected Effects of a Lanthanide Shift Reagent on Cyclopentadecanol ¹H NMR

Proton Position (relative to -OH)Expected Magnitude of Induced Shift
α-CHLargest downfield shift
β-CH₂Significant downfield shift
γ-CH₂Moderate downfield shift
Distant CH₂ groupsSmallest downfield shift
Question 4: Can changing the experimental temperature help resolve the signals?

Yes, varying the temperature can be a simple yet powerful method to improve resolution, especially for flexible molecules like cyclopentadecanol.[13][14]

Causality behind Temperature Effects:

Cyclopentadecanol exists as a dynamic equilibrium of multiple conformers. At room temperature, the rapid interconversion between these conformers results in an averaged NMR spectrum. By changing the temperature, you alter the relative populations of these conformers.[13] This can lead to changes in the time-averaged chemical shifts of the protons, often resolving overlapping signals.[13][15]

  • Lowering the Temperature: Can slow down conformational exchange, potentially "freezing out" individual conformers and leading to sharper, more resolved signals.

  • Increasing the Temperature: Can also alter the conformational equilibrium and, in some cases, improve resolution where signals were coincidentally overlapped at room temperature.[13]

Workflow for Variable Temperature NMR

VT_NMR_Workflow A Acquire Spectrum at Room Temperature B Decrease Temperature by 10-20 K A->B If overlap persists E Increase Temperature by 10-20 K A->E If overlap persists C Acquire New Spectrum B->C D Analyze for Improved Resolution C->D H Select Optimal Temperature for 2D Experiments D->H F Acquire New Spectrum E->F G Analyze for Improved Resolution F->G G->H Full_Assignment_Workflow cluster_1D Initial Analysis cluster_2D Connectivity Mapping cluster_VT Resolution Enhancement cluster_LSR Proximity Assignment A 1D ¹H & ¹³C NMR E Variable Temperature (VT) NMR A->E Overlapped signals? F Lanthanide Shift Reagent (LSR) Titration A->F Need proximity to -OH? B 2D COSY G Combine All Data for Full Structural Elucidation B->G C 2D HSQC C->B D 2D HMBC C->D D->G E->C Optimized T F->G

Caption: Integrated NMR Workflow for Cyclopentadecanol.

By using an optimized temperature to acquire high-quality 2D COSY, HSQC, and HMBC spectra, you can map out the entire spin system. The HSQC will provide the crucial initial dispersion of the proton signals, and the COSY and HMBC will allow you to walk along the carbon chain, establishing full connectivity and achieving unambiguous assignment.

References
  • NMR Shift reagents | PPTX - Slideshare. Available at: [Link]

  • Amino-acid selective isotope labeling enables simultaneous overlapping signal decomposition and information extraction from NMR spectra - NIH. Available at: [Link]

  • Signal Overlap in NMR Spectroscopy - YouTube. Available at: [Link]

  • Lanthanide shift reagents in nmr | PPTX - Slideshare. Available at: [Link]

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Available at: [Link]

  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? - Chemistry Notes. Available at: [Link]

  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Available at: [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. Available at: [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? | ResearchGate. Available at: [Link]

  • Prediction of peak overlap in NMR spectra - PubMed. Available at: [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. Available at: [Link]

  • Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols | Organic Letters - ACS Publications. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits - arXiv. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. Available at: [Link]

  • 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. Available at: [Link]

  • Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • Statistical evaluation of simulated NMR data of flexible molecules - RSC Publishing. Available at: [Link]

  • The COSY and HMBC correlations are referenced according to the pairs of... - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]

  • Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins - PMC. Available at: [Link]

  • Latest Advancements in NMR Technology - Creative Biostructure. Available at: [Link]

  • Variable Temperature NMR Spectroscopy | Spectrometer - Oxford Instruments. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. Available at: [Link]

  • (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS - OWSD. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - OSU Chemistry. Available at: [Link]

Sources

Technical Support Center: Solubilizing Cyclopentadecanol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CPD-SOL-001 Status: Open Subject: Overcoming aqueous insolubility of Cyclopentadecanol (C15 alcohol) for in vitro applications.

Executive Summary: The "Hydrophobic Wall"

Cyclopentadecanol (C₁₅H₃₀O) presents a specific challenge in biological assays defined as the "Hydrophobic Wall." With a LogP of approximately 6.1 and a melting point near 80°C (for pure crystalline forms), this macrocyclic alcohol behaves as a waxy solid that is practically insoluble in water.

The Common Failure Mode: Researchers often attempt to dissolve the compound in 100% DMSO and pipette it directly into the cell culture media. This fails 95% of the time. The high hydrophobicity causes the compound to immediately crash out of solution upon contact with the aqueous phase, forming micro-crystals that precipitate, causing physical stress to cells and resulting in false-negative data.

This guide provides three validated protocols to bypass this limitation, graded by complexity and stability.

Decision Matrix: Selecting Your Protocol

Before starting, determine which method suits your assay sensitivity and throughput.

SolubilityDecision Start Start: Select Assay Type CellBased Cell-Based Assay Start->CellBased Enzymatic Enzymatic/Biochemical Start->Enzymatic Sensitivity Is the target sensitive to membrane disruption? CellBased->Sensitivity DMSO Method A: Double-Solvent Dilution (Fast, Low Stability) Enzymatic->DMSO Yes Yes Sensitivity->Yes Avoid Solvents No No Sensitivity->No Throughput High Throughput? Throughput->Yes Throughput->No CD Method B: Cyclodextrin Complex (High Stability, Non-Toxic) BSA Method C: BSA Conjugation (Biomimetic, Metabolic Studies) Yes->DMSO Yes->CD Yes->BSA No->Throughput No->CD

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Method A: The "Double-Dilution" Solvent Protocol

Best for: High-throughput screening, enzymatic assays, robust cell lines (e.g., HEK293, HeLa). Risk: High risk of precipitation if not executed rapidly.

Direct addition of a DMSO stock to water causes "solvent shock." This protocol uses an intermediate step to lower the energy barrier.

Reagents:

  • Anhydrous DMSO (Cell Culture Grade).[1]

  • Absolute Ethanol.

  • Culture Media (pre-warmed to 37°C).[2]

Protocol:

  • Preparation of Stock (1000x): Weigh Cyclopentadecanol and dissolve in warm DMSO (40°C) to create a 10 mM stock. Note: The compound is waxy; cold DMSO will not dissolve it efficiently.

  • The Intermediate Step (Critical):

    • Prepare a "Working Solution" by diluting the 1000x stock 1:10 into warm absolute ethanol or a 1:1 DMSO/Ethanol mix.

    • Why? Ethanol disperses better in water than DMSO due to lower viscosity, reducing the local concentration spikes that trigger crystallization.

  • Final Addition:

    • Place your culture media on a vortex or magnetic stirrer (gentle speed).

    • Add the Working Solution dropwise to the center of the vortex.

    • Target: Final solvent concentration must be ≤0.1% v/v.

Data: Solvent Tolerance Limits

Cell Line Max DMSO (%) Max Ethanol (%) Notes
HeLa / HEK293 0.5% 0.5% Robust; tolerate solvents well.
Primary Neurons 0.1% <0.05% Highly sensitive; use Method B.

| Stem Cells (iPSC) | 0.1% | 0.1% | Solvents may trigger differentiation. |

Method B: Cyclodextrin Encapsulation (The Gold Standard)

Best for: Long-term incubation (24h+), sensitive cells, animal studies. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape, hiding the lipophilic Cyclopentadecanol tail inside while presenting a hydrophilic exterior to the water.

Reagents:

  • HP-β-CD (Avoid native β-CD due to renal toxicity in vivo and lower solubility).

  • Chloroform or Acetone.

Protocol (Co-evaporation Method):

  • Phase 1: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Phase 2: Dissolve Cyclopentadecanol in a volatile solvent (Acetone or Chloroform) at 10 mg/mL.

  • Complexation:

    • Add the organic drug solution dropwise to the aqueous CD solution while stirring rapidly at 50°C.

    • Leave the vessel open (in a fume hood) and stir for 4–6 hours. The heat and stirring will evaporate the organic solvent, forcing the Cyclopentadecanol into the CD cavity.

  • Validation: The final solution should be crystal clear. If cloudy, centrifuge at 10,000 x g for 10 mins to remove uncomplexed drug.

CDComplex Drug Cyclopentadecanol (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Solvent Evap + Heat CD HP-beta-CD (Host) CD->Complex

Figure 2: Schematic of the inclusion complex formation. The hydrophobic drug is trapped within the cyclodextrin cavity.

Method C: BSA Conjugation (Biomimetic)

Best for: Metabolic studies, fatty acid uptake assays. Mechanism: Bovine Serum Albumin (BSA) naturally carries lipids in the blood. This method mimics physiological transport.

Reagents:

  • Fatty Acid Free (FAF) BSA (Crucial: Standard BSA is already loaded with lipids).

  • 150 mM NaCl solution.[2][3]

Protocol:

  • Prepare BSA: Dissolve FAF-BSA in 150 mM NaCl to make a 2.5 mM solution (approx 16.5 g/L). Filter sterilize.[1][3]

  • Prepare Drug: Dissolve Cyclopentadecanol in Ethanol (100 mM).

  • Conjugation:

    • Heat the BSA solution to 37°C.

    • While stirring, add the drug stock dropwise.

    • Ratio: Aim for a 2:1 to 4:1 molar ratio (Drug:BSA).

    • Incubate at 37°C for 1 hour.

  • Use: This stock can be added directly to media. The BSA protects the cell membrane from the "detergent" effects of free lipophiles.

Troubleshooting & FAQs

Q: My solution turned cloudy immediately after adding the drug to the media. Can I still use it? A: No. Cloudiness indicates micro-precipitation. The effective concentration is now unknown, and the crystals may mechanically damage cells or cause phagocytic activation. Discard and switch to Method B (Cyclodextrin).

Q: I am seeing high toxicity in my vehicle control (DMSO only). A: You likely exceeded the 0.1% threshold. Cyclopentadecanol requires high stock concentrations to dilute down effectively. If you cannot achieve the desired dose without exceeding 0.5% DMSO, you must use the BSA or Cyclodextrin method.

Q: Can I use native Beta-Cyclodextrin instead of HP-β-CD? A: It is not recommended. Native β-CD has lower water solubility (~18 mg/mL) compared to HP-β-CD (>500 mg/mL). You will likely hit the solubility limit of the carrier before you solubilize enough drug.

Q: How do I store the solubilized stock? A:

  • DMSO Stocks: Store at -20°C. Warm to 37°C before opening to redissolve any precipitated waxes.

  • BSA/CD Complexes: Store at 4°C for up to 1 week. Do not freeze, as freeze-thaw cycles can disrupt the inclusion complex or denature the protein.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Alsberg, E., et al. (2006). Regulating bone formation via controlled scaffolding of lipophilic drugs. Journal of Dental Research. (Demonstrates DMSO/Ethanol co-solvent techniques).
  • Richieri, G. V., et al. (1993). Interactions of long-chain fatty acids and alcohols with proteins. Biochemistry.
  • ATCC Technical Guides. DMSO usage in cell culture: Toxicity limits and best practices.

  • Seahorse Bioscience. Preparation of BSA-Conjugated Palmitate. (The standard protocol adapted here for C15 alcohols).

Sources

Technical Support Center: Preventing Degradation of Cyclopentadecanol During Storage and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclopentadecanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of Cyclopentadecanol throughout its lifecycle in the laboratory—from long-term storage to the final analytical measurement. By understanding the molecule's vulnerabilities and implementing the robust protocols outlined here, you can prevent degradation, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Storage & Handling

This section addresses the most common initial questions regarding the proper care of Cyclopentadecanol.

Q1: What are the ideal storage conditions for neat (pure) Cyclopentadecanol?

A: For neat Cyclopentadecanol, which is a solid at room temperature, the primary goals are to prevent oxidation and exposure to light and moisture. Long-chain alcohols are best stored in a cool, dry, and dark environment.[1][2][3]

Q2: How should I store solutions of Cyclopentadecanol for short-term and long-term use?

A: Solutions are more susceptible to degradation than the neat material. Storage conditions depend on the solvent and intended duration.

Storage TypeTemperatureAtmosphereContainerLight Condition
Short-Term (Working Solutions, <1 week) 4–8°C (Refrigerated)[4]Air (tightly sealed)Amber glass or deactivated autosampler vials.[4]Dark (Store in box or drawer)[4]
Long-Term (Stock Solutions, >1 week) -20°C or -80°C (Frozen)[4]Inert Gas (Argon or Nitrogen)Screw-cap vials with PTFE-lined septa.[5]Dark (Store in freezer box)

Causality Insight: Freezing solutions significantly slows down potential oxidative and hydrolytic degradation pathways.[4] Using an inert gas overlay is critical for long-term storage as it displaces oxygen, the primary agent for oxidation of alcohols. Avoid repeated freeze-thaw cycles, which can compromise sample stability.[4]

Q3: What are the visible or analytical signs of Cyclopentadecanol degradation?

A: Visually, you may not see any change. Analytically, the signs are more apparent:

  • Appearance of New Peaks: The most common sign is the emergence of new, often smaller, peaks in your chromatogram, typically eluting earlier than the parent compound. These can correspond to oxidation products (e.g., aldehydes, ketones) or dehydration products (alkenes).

  • Decrease in Parent Peak Area: A consistent and reproducible loss of the main Cyclopentadecanol peak area over time for a standard of known concentration indicates degradation.

  • Peak Shape Distortion: Degraded samples can sometimes lead to peak tailing in GC analysis if acidic degradants interact with the column.

Section 2: Troubleshooting Guide - Analytical Issues

This section provides in-depth solutions to specific problems encountered during the chromatographic analysis of Cyclopentadecanol.

Problem: I'm seeing a gradual decrease in the Cyclopentadecanol peak area over a long analytical sequence.

  • Possible Cause 1: In-vial Degradation/Adsorption. The sample may be degrading or adsorbing to the glass surface in the autosampler tray over time, especially if the tray is not temperature-controlled.

    • Solution: Use a temperature-controlled autosampler set to a cool temperature (e.g., 4-10°C).[6] For sensitive analyses, use deactivated or silanized glass vials to minimize active sites that can promote adsorption or degradation.[7] Polypropylene vials can be an alternative if glass compatibility is a concern.

  • Possible Cause 2: Inlet Activity. The GC inlet liner can become contaminated or "active" over time, leading to the thermal degradation of a portion of the analyte upon injection.[8] This is especially true for thermally labile compounds.[9]

    • Solution: Perform routine inlet maintenance. Replace the inlet liner and septum.[10] Using a deactivated liner (e.g., Siltek®, Topaz®) is highly recommended for analyzing alcohols to prevent on-column degradation.

    • Expert Tip: If you suspect inlet-driven degradation, inject a lower concentration standard. If the percent degradation (relative to an internal standard) is higher at lower concentrations, it's a strong indicator of active sites in the inlet.

Problem: My Cyclopentadecanol peak is tailing or showing poor symmetry in my GC analysis.

  • Possible Cause 1: Column Contamination or Degradation. Non-volatile residues from previous injections may have accumulated at the head of the column, creating active sites. The stationary phase itself may be degraded.

    • Solution: First, trim the column. Cut 15-30 cm from the front of the column (inlet side) to remove contaminated sections.[10] If this doesn't resolve the issue, bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Possible Cause 2: Inappropriate Column Choice. Alcohols, being polar, can interact strongly with certain stationary phases, leading to tailing.

    • Solution: Use a column designed for polar analytes or a general-purpose column with low bleed and high inertness. A "wax" type column (polyethylene glycol phase) or a low-to-mid polarity phenyl-arylene phase often provides good peak shape for alcohols.

Problem: I see several unexpected peaks in my chromatogram that are not present in a freshly prepared standard.

  • Possible Cause 1: Thermal Degradation in the GC Inlet. High inlet temperatures can cause the dehydration of alcohols to form alkenes or oxidation to form aldehydes/ketones.[8][11]

    • Solution: Optimize the inlet temperature. While it needs to be hot enough to ensure complete volatilization, excessively high temperatures cause degradation.[8] Try reducing the inlet temperature by 10-20°C increments to see if the degradation peaks are minimized without sacrificing the parent peak's response and shape.

  • Possible Cause 2: Oxidative Degradation in the Sample. The sample may have oxidized during storage or sample preparation.

    • Solution: Review your storage protocol (See Section 1 and Protocol 1). Prepare samples fresh whenever possible. If samples must be stored, purge the vial headspace with an inert gas like argon or nitrogen before sealing.

  • Possible Cause 3: Contaminated Solvents or Glassware. Impurities in the solvent or residues on glassware can catalyze degradation.

    • Solution: Use high-purity, HPLC or GC-grade solvents. Ensure all glassware is meticulously cleaned and rinsed with a final solvent known to be free of contaminants.

Section 3: Detailed Protocols & Workflows

These protocols provide a self-validating framework for minimizing degradation.

Protocol 1: Recommended Long-Term Storage of Cyclopentadecanol Solutions
  • Solvent Selection: Choose a high-purity, aprotic solvent (e.g., Acetonitrile, Ethyl Acetate) if possible. If a protic solvent like ethanol is required, ensure it is anhydrous and high purity.

  • Vial Preparation: Use amber glass screw-top vials with intact PTFE-lined septa to prevent light exposure and ensure a good seal.[4][5]

  • Solution Preparation: Prepare the stock solution to the desired concentration.

  • Inert Gas Purge (Critical Step): Before capping, gently flush the headspace of the vial with a stream of inert gas (Argon or Nitrogen) for 15-30 seconds to displace oxygen.

  • Sealing: Immediately cap the vial tightly. Over-tightening can damage the septum, so aim for a firm, secure seal.[5]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

  • Storage: Place the vial inside a labeled freezer box and store it at -20°C or lower.[4]

  • Quality Control (Self-Validation): When you first use a new stock solution, run it alongside the last aliquot of the previous, properly stored stock. The peak areas (normalized to an internal standard) should be within your laboratory's accepted margin of error (e.g., +/- 5%). A significant drop indicates degradation of the old stock.

Diagram 1: Sample Handling & Analysis Workflow

This diagram illustrates the critical control points where degradation of Cyclopentadecanol can occur and where preventative measures should be implemented.

G cluster_storage Storage Phase cluster_prep Preparation Phase cluster_analysis Analysis Phase Storage Neat Compound or Stock Solution Storage QC1 QC Check: - Temp Control (-20°C) - Inert Atmosphere - Light Protection SamplePrep Sample Dilution & Vialing Storage->SamplePrep QC2 QC Check: - High Purity Solvents - Deactivated Vials - Minimize Bench Time Autosampler Autosampler Tray SamplePrep->Autosampler GC_Inlet GC Inlet Autosampler->GC_Inlet GC_Column GC Column QC3 QC Check: - Tray Temp (4°C) - Inert Liner - Optimized Temp Detector Detector Data Data Detector->Data G CPD_ol Cyclopentadecanol (C15H30O) Oxidation Oxidation (O2, Heat, Light) CPD_ol->Oxidation Dehydration Dehydration (High Temp, Acid) CPD_ol->Dehydration CPD_one Cyclopentadecanone (Oxidation Product) CPD_ene Cyclopentadecene (Dehydration Product) Oxidation->CPD_one Dehydration->CPD_ene

Caption: Simplified chemical degradation pathways for Cyclopentadecanol.

References

  • Mastelf. (2025, April 9). Avoid Costly Mistakes: Proper Storage for HPLC Vials. Mastelf Technologies.
  • Hawach. (2024, April 1). 5 Tips for Properly Sealing Chromatography Autosampler Vials. Hawach Scientific.
  • U.S. Chemical Storage. (2020, May 6). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. U.S. Chemical Storage.
  • Technology Networks. The Degradation Pathways of Cannabinoids and How to Manage Them. Technology Networks.
  • Culinary Solvent. Safe Storage Tips for 200 Proof Food Grade Ethanol. Culinary Solvent.
  • PubMed. Environmental properties of long chain alcohols.
  • Chrom Tech, Inc. (2025, November 6). Essential Guide to Autosampler Vials. Chrom Tech, Inc.
  • PubMed Central. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PubMed Central.
  • Waters Corporation. The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis.
  • Lab Alley. Storage and Shelf Life of Ethanol. Lab Alley.
  • Pharmaceutical Journal. (2010, October 9).
  • Pharmacy 180.
  • Restek. Troubleshooting Guide. Restek.
  • GSC Online Press. (2023, September 30). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. GSC Biological and Pharmaceutical Sciences.
  • Separation Science. (2023, December 8). Activity and Decomposition.
  • Aijiren. (2024, December 2). How to Fix Common Problems with 2ml Autosampler Vials. Aijiren.
  • WebAssign.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex.

Sources

Optimizing GC-MS parameters for sensitive detection of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Macrocyclic & Fragrance Analysis Division Subject: Optimization Protocol for High-Sensitivity Detection of Cyclopentadecanol (Exaltolide Precursor) Ticket ID: GCMS-MACRO-001

Mission Statement

You have reached the Tier 3 Application Support for macrocyclic analysis. Cyclopentadecanol (C15H30O) presents a dual challenge in Gas Chromatography-Mass Spectrometry (GC-MS): thermal mass (high boiling point ~320°C) and polarity (hydroxyl group).

Standard protocols often fail due to adsorption (peak tailing) and low volatility, leading to poor limits of detection (LOD). This guide provides a validated, self-correcting workflow to transition your method from "detectable" to "quantifiable at trace levels."

Module 1: Sample Preparation & Derivatization

The Foundation of Sensitivity

Q: I can see the peak, but it tails significantly and sensitivity is in the ppm range. Why? A: The hydroxyl (-OH) group on Cyclopentadecanol forms hydrogen bonds with active silanol sites in your inlet liner and column. This causes adsorption (tailing) and irreversible loss of analyte.

The Fix: You must mask the polar group via derivatization. We recommend Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Protocol: TMS Derivatization Workflow

Target Derivative: Cyclopentadecanol-TMS (MW 298)

  • Dry: Evaporate 100 µL of sample extract to dryness under nitrogen.

  • Reconstitute: Add 50 µL of anhydrous pyridine (proton scavenger).

  • React: Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

  • Heat: Incubate at 70°C for 30 minutes . Note: Macrocycles are sterically hindered; room temp reaction is insufficient.

  • Inject: Inject directly or dilute with dry hexane/ethyl acetate.

Derivatization Sample Crude Extract (Cyclopentadecanol) Reagent Add BSTFA + 1% TMCS (in Pyridine) Sample->Reagent Dry & Reconstitute Heat Incubate 70°C, 30 min Reagent->Heat Catalysis Reaction Formation of Cyclopentadecanol-TMS Heat->Reaction Silylation Inject GC-MS Injection Reaction->Inject Stable Ether

Figure 1: Critical path for converting polar Cyclopentadecanol into its volatile TMS-ether analog.

Module 2: Inlet & Column Optimization

The Separation Architecture

Q: Which column phase is mandatory for this analysis? A: Do not use Wax (PEG) columns. While they separate alcohols well, they bleed excessively at the temperatures required to elute Cyclopentadecanol (>260°C).

  • Mandatory Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms).

  • Dimensions: 30m x 0.25mm x 0.25µm.[1]

Q: My reproducibility is poor. Is the inlet discriminating? A: Yes. High-boiling macrocycles suffer from "needle discrimination" (condensing in the needle) or inlet adsorption.

Optimized Inlet Parameters:

ParameterSettingRationale
Mode SplitlessMaximizes sample transfer for trace detection.
Inlet Temp 290°C Must be near the analyte's boiling point to ensure rapid vaporization.
Liner Type Ultra-Inert, Single Taper with WoolWool increases surface area for vaporization; "Ultra-Inert" prevents adsorption.
Pulse Pressure 25 psi (for 0.75 min)"Pressure Pulse" forces the analyte onto the column quickly, reducing residence time in the hot inlet (prevents degradation).
Purge Time 0.75 minSweeps solvent away after analyte transfer.

Module 3: MS Acquisition Parameters

The Detection Logic

Q: How do I lower my LOD from ppm to ppb? A: Switch from Full Scan to Selected Ion Monitoring (SIM) . Full Scan wastes detector time on background noise. SIM focuses the quadrupole on specific masses characteristic of your target.

SIM Table for Cyclopentadecanol-TMS: Parent Molecule MW: 226 Derivative MW: 298 (226 - 1 H + 73 TMS)

Ion Typem/z (Mass-to-Charge)Dwell Time (ms)Purpose
Target (Quant) 283 50M - 15 . Loss of methyl group from TMS. Highly abundant and specific.
Qualifier 1 29850Molecular Ion (M+) . Confirms intact molecule.
Qualifier 2 7530TMS Fragment . Characteristic of silylated alcohols (non-specific but confirms class).

Q: Why not use m/z 73 as the target? A:


 73 is the most common background ion (silicone bleed). Using it as a quantifier will destroy your signal-to-noise ratio (S/N). Always quantify on a high-mass ion (

283) to eliminate chemical noise.

Module 4: Troubleshooting Logic

Self-Validating Diagnostics

Q: I see "Ghost Peaks" in my blank runs. Is the column bleeding? A: Unlikely. This is usually Carryover . Macrocycles are "sticky."

  • Test: Inject a solvent blank. If the peak appears at the exact retention time of Cyclopentadecanol, it is carryover.

  • Fix: Increase the final oven hold time at 300°C by 5 minutes. Perform 3 solvent washes (Hexane/Acetone) between samples.

Q: The peak shape is fronting (Shark Fin shape). A: You have overloaded the column or the solvent polarity is mismatched.

  • Fix: Dilute the sample 1:10. Ensure the sample solvent (e.g., Hexane) matches the column phase polarity.

Troubleshooting Problem Start: Poor Sensitivity / Peak Shape CheckDeriv Is sample Derivatized? Problem->CheckDeriv DerivAction Derivatize with BSTFA (See Module 1) CheckDeriv->DerivAction No CheckTailing Is Peak Tailing? CheckDeriv->CheckTailing Yes LinerCheck Check Inlet Liner (Active Sites?) CheckTailing->LinerCheck Yes CheckSignal Low Signal? CheckTailing->CheckSignal No ChangeLiner Replace with Ultra-Inert Liner LinerCheck->ChangeLiner Dirty/Old ModeCheck Acquisition Mode? CheckSignal->ModeCheck SwitchSIM Switch to SIM (Target m/z 283) ModeCheck->SwitchSIM Using Scan

Figure 2: Diagnostic logic tree for isolating sensitivity and peak shape issues.

References

  • NIST Chemistry WebBook. Cyclopentadecanol Mass Spectrum (Electron Ionization).[2][3] National Institute of Standards and Technology.[2][3][4][5][6] [Link]

  • Agilent Technologies. GC Troubleshooting Guide: Peak Tailing and Active Sites.[Link]

  • Restek Corporation. Selection of GC Columns for Macrocyclic Compounds and Fragrances.[Link]

Sources

Technical Support Center: Addressing Cyclopentadecanol (CPD) Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CPD-FL-INT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Cyclopentadecanol (CPD), often encountered as a metabolite (myokine) or an exogenous lipophilic contaminant (fragrance/Exaltolide), presents a distinct challenge in fluorescence-based high-throughput screening (HTS). With a LogP > 6.0 , CPD is practically insoluble in aqueous buffers. Its primary mode of interference is colloidal aggregation , which leads to light scattering (inner filter effect) and non-specific sequestration of fluorophores.

This guide provides a validated troubleshooting framework to diagnose, explain, and mitigate CPD interference, ensuring data integrity in your drug discovery or physiological assays.

Module 1: Diagnostic Protocols

Is your assay failing due to CPD interference? Use these self-validating tests to confirm.

Symptom 1: Erratic Signal or "False Inhibition"

Observation: You observe a concentration-dependent decrease in fluorescence intensity (quenching) or unexpected inhibition of enzymatic activity, but the Hill slope is steep (> 2.0).

The Diagnostic Test: The Detergent Challenge This is the gold-standard test to distinguish specific binding from colloidal aggregation.

Protocol:

  • Prepare Assay: Set up your standard fluorescence assay with CPD at the interfering concentration (e.g., 10 µM).

  • Add Detergent: Spike the well with 0.01% - 0.1% Triton X-100 or Tween-20 .

  • Re-read Plate: Measure fluorescence immediately.

OutcomeDiagnosisCausality
Signal Recovers Positive for Aggregation Detergent disrupts the CPD colloids, releasing the sequestered fluorophore or enzyme.
Signal Unchanged True Interaction The quenching/inhibition is likely a specific molecular event or intrinsic quenching.
Signal Worsens Micellar Incompatibility The detergent may be incompatible with your specific fluorophore (e.g., solvatochromic dyes).
Symptom 2: Baseline Drift & Spectral Shifts

Observation: The fluorescence emission maximum shifts (e.g., from 520 nm to 510 nm) or background intensity increases over time.

The Diagnostic Test: The Solvatochromic Check CPD is a macrocyclic alcohol that creates a local hydrophobic environment.

Protocol:

  • Spectral Scan: Perform an emission scan (e.g., 500–600 nm) of your fluorophore in buffer +/- CPD (10 µM).

  • Analyze Peak: Look for a Blue Shift (Hypsochromic) .

    • Logic: Many fluorophores (e.g., Nile Red, ANS) are solvatochromic. If they partition into CPD aggregates, their emission shifts to lower wavelengths due to the non-polar environment.

Module 2: Mechanism of Action

Why is Cyclopentadecanol interfering?

CPD interference is rarely chemical reactivity; it is physical. Due to its high lipophilicity, CPD molecules self-assemble into colloidal aggregates in aqueous solution. These aggregates interfere via two pathways:

  • Scattering (Rayleigh Scattering): The colloids scatter excitation light, reducing the effective photon count reaching the fluorophore.

  • Sequestration: Lipophilic fluorophores partition into the CPD colloid, altering their quantum yield or quenching them via proximity to the alcohol hydroxyl groups (high-frequency vibrational quenching).

Visualizing the Interference Pathway

CPD_Interference CPD Cyclopentadecanol (LogP > 6) Buffer Aqueous Assay Buffer CPD->Buffer Dissolution Failure Colloid Colloidal Aggregate (100-500 nm) Buffer->Colloid Self-Assembly Path1 Light Scattering (Inner Filter Effect) Colloid->Path1 Blocks Excitation Path2 Sequestration (Partitioning) Colloid->Path2 Traps Dye Fluorophore Fluorophore Fluorophore->Path2 Result False Readout (Quenching/Inhibition) Path1->Result Path2->Result

Figure 1: Mechanistic pathway of CPD interference. High lipophilicity drives colloidal formation, which physically obstructs light or chemically sequesters the reporter probe.

Module 3: Mitigation Strategies

How to engineer a robust assay in the presence of CPD.

Strategy A: Detergent Optimization (The "Shoichet" Method)

The most effective way to prevent colloidal aggregation is to lower the critical aggregation concentration (CAC) threshold.

  • Recommendation: Add 0.01% Tween-20 (freshly prepared) to all buffers.

  • Why it works: Non-ionic detergents disrupt the hydrophobic forces holding CPD colloids together without denaturing most proteins.

Strategy B: Red-Shifting the Readout

Colloidal scattering intensity is inversely proportional to the 4th power of the wavelength (


).
  • Recommendation: Switch from Fluorescein/GFP (488 nm) to Alexa Fluor 647 or Cy5 (650 nm+).

  • Data Impact: Scattering interference is reduced by approximately 3-4 fold when moving from blue/green to far-red excitation.

Strategy C: Ratiometric Sensing

If CPD causes volume exclusion or meniscus effects, intensity-based reads are unreliable.

  • Recommendation: Use FRET or TR-FRET (Time-Resolved Fluorescence Energy Transfer).

  • Logic: Ratiometric assays measure the ratio of donor/acceptor emission, which is independent of total intensity fluctuations caused by scattering.

Mitigation Decision Tree

Mitigation_Workflow Start CPD Interference Detected Detergent Can you add 0.01% Tween-20? Start->Detergent YesDet Add Detergent Detergent->YesDet Yes NoDet Protein Sensitive to Detergent? Detergent->NoDet No Verify Re-run Detergent Challenge YesDet->Verify RedShift Switch to Far-Red Dye (>600 nm) NoDet->RedShift Option A Ratio Switch to TR-FRET NoDet->Ratio Option B RedShift->Verify Ratio->Verify

Figure 2: Step-by-step decision matrix for selecting the appropriate mitigation strategy based on assay constraints.

Frequently Asked Questions (FAQ)

Q1: Is Cyclopentadecanol autofluorescent? A: No. As a saturated macrocyclic alcohol, CPD does not possess the conjugated


-electron systems required for fluorescence in the visible spectrum. Any "signal" you see from CPD alone is likely light scattering  (which mimics fluorescence in some plate readers) or impurities.

Q2: Why does my IC50 shift when I add BSA? A: Albumin (BSA) acts as a "sink" for lipophilic compounds. BSA binds free CPD, reducing the effective concentration of free aggregates. If your IC50 shifts right (becomes less potent) with BSA, it confirms that the inhibition was likely due to non-specific aggregation or hydrophobic adsorption, not specific binding.

Q3: Can I use DMSO to fix the solubility? A: Only partially. While CPD is soluble in DMSO, once you dilute the DMSO stock into the aqueous assay buffer (typically <1% DMSO final), CPD will rapidly crash out and form colloids if the concentration exceeds its solubility limit (approx. 1-5 µM). You must use a carrier (like BSA) or detergent in the aqueous phase.

References
  • Shoichet, B. K. (2004). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. (Seminal work on colloidal aggregation).

  • PubChem Compound Summary. (2024). Cyclopentadecanol (CID 10928). National Center for Biotechnology Information.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. (Details on fluorescence interference mechanisms).

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance. NCBI Bookshelf.

Technical Support Center: Cyclopentadecanol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Guide to the Synthesis, Purification, and Troubleshooting of Cyclopentadecanol (CAS 4727-17-7) Ticket ID: TECH-C15-OH-001 Assigned Specialist: Senior Application Scientist, Macrocyclic Chemistry Division

Executive Summary & Physical Profile

User Question: I am setting up a protocol for Cyclopentadecanol. What are the critical physical benchmarks I should expect for high-purity material?

Scientist Response: Cyclopentadecanol (C₁₅H₃₀O) is a macrocyclic alcohol often utilized as a fixative in fragrance applications and a permeation enhancer in transdermal drug delivery. Unlike its liquid precursors, high-purity Cyclopentadecanol is a crystalline solid.

Critical Physical Properties Table

PropertySpecificationNotes
CAS Number 4727-17-7Distinct from Exaltolide (Lactone) and Exaltone (Ketone)
Appearance White crystalline powderIf liquid at RT, significant impurities are present.
Melting Point 83.0 – 86.0 °C Sharp range indicates >98% purity.
Solubility Soluble in EtOH, THF, HexaneInsoluble in water.
Odor Profile Faint, Musky, AnimalicMuch weaker than Cyclopentadecanone (Exaltone).

Synthesis Module A: Reduction of Cyclopentadecanone

(Recommended for Scale-Up and Industrial Batches)

User Question: I am reducing Cyclopentadecanone (Exaltone) using Sodium Borohydride (NaBH₄). The reaction seems stalled, and I am struggling with the workup. What is the optimal protocol?

Scientist Response: The reduction of Cyclopentadecanone is the most robust route to the alcohol. However, macrocyclic ketones are sterically unique; their conformational flexibility can sometimes hinder nucleophilic attack if the solvent system is not optimized.

Optimized Protocol: NaBH₄ Reduction
  • Solvent Choice: Use a Methanol:THF (9:1) mixture. The THF helps solubilize the hydrophobic macrocyclic ketone, while Methanol is required for the borohydride kinetics.

  • Stoichiometry: Use 1.5 equivalents of NaBH₄. Excess is necessary to drive the equilibrium to completion due to the steric bulk of the C15 ring.

  • Temperature: Start at 0°C , then warm to Room Temperature (25°C) . Do not reflux initially, as this promotes side reactions (borate ester formation that is hard to hydrolyze).

Workflow Diagram (DOT)

NaBH4_Reduction Start Cyclopentadecanone (Exaltone) Reaction Stir 0°C to RT (4-6 Hours) Start->Reaction Dissolve Reagent NaBH4 (1.5 eq) MeOH:THF (9:1) Reagent->Reaction Add Slowly Quench Quench: 1M HCl (pH < 4) Reaction->Quench Monitor TLC Workup Extract: DCM or EtOAc Wash: Brine Quench->Workup Hydrolysis Product Cyclopentadecanol (Crude Solid) Workup->Product Evaporation

Figure 1: Step-by-step workflow for the chemical reduction of Cyclopentadecanone.

Troubleshooting: Reduction Issues

Q: My product is an oil after evaporation, not a solid.

  • Diagnosis: This usually indicates incomplete conversion or residual solvent . The starting ketone (Exaltone) melts at ~63°C, while the alcohol melts at ~84°C. A mixture of the two creates a eutectic point that is liquid at room temperature.

  • Fix: Run a TLC (Hexane:EtOAc 4:1). If ketone is present (higher R_f), re-dissolve in MeOH and treat with fresh NaBH₄. If conversion is complete, recrystallize from cold Hexane to remove solvent traps.

Q: I formed a stubborn emulsion during the aqueous workup.

  • Diagnosis: Macrocyclic alcohols act as surfactants (similar to detergents).

  • Fix: Do not shake vigorously. Use a gentle rocking motion. If an emulsion forms, add saturated NaCl (Brine) and a small amount of Methanol to the separatory funnel to break surface tension.

Synthesis Module B: Ring-Closing Metathesis (RCM)

(Recommended for Drug Discovery & De Novo Synthesis)

User Question: We are attempting to synthesize the ring from an acyclic diene using Grubbs II catalyst, but we are seeing high molecular weight byproducts (oligomers). How do we favor the C15 ring formation?

Scientist Response: This is a classic issue of Entropy vs. Enthalpy . In RCM, intermolecular polymerization competes with intramolecular cyclization. To favor the formation of the 15-membered ring, you must strictly control the concentration .

The High-Dilution Principle
  • Standard Concentration: 0.1 M (Too high for macrocycles).

  • Required Concentration: < 0.005 M (ideally 1-2 mM).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (preferred for difficult macrocycles).

RCM Pathway Diagram (DOT)

RCM_Synthesis Diene Acyclic Diene Precursor (e.g., 1,16-heptadien-X-ol) RCM_Step RCM Reaction Grubbs II Cat. DCM (Reflux) Diene->RCM_Step Alkene Cyclopentadecene (Intermediate) RCM_Step->Alkene - Ethylene gas Dilution CRITICAL: High Dilution (< 0.005 M) Dilution->RCM_Step Control Parameter Hydrog Hydrogenation H2, Pd/C, EtOH Alkene->Hydrog Final Cyclopentadecanol (Saturated) Hydrog->Final

Figure 2: Ring-Closing Metathesis strategy requiring high dilution to prevent oligomerization.

Troubleshooting: RCM & Hydrogenation

Q: The RCM reaction stalls at 60% conversion.

  • Cause: Ethylene build-up. The reaction releases ethylene gas, which can poison the catalyst or reverse the equilibrium.

  • Fix: Ensure an open system (with an inert gas bubbler) or sparge Argon through the solution to actively remove ethylene. Add the catalyst in two portions (start with 2.5 mol%, add another 2.5 mol% after 4 hours).

Q: After hydrogenation, the melting point is slightly low (78-80°C).

  • Cause: Incomplete saturation. The macrocyclic alkene (Cyclopentadecene) has a lower melting point.

  • Fix: Verify via H-NMR (look for alkene protons at 5.3-5.5 ppm). If present, re-submit to hydrogenation at higher pressure (50 psi) or use PtO₂ (Adams' Catalyst) , which is more aggressive than Pd/C for sterically hindered olefins.

Purification & Characterization Protocol

User Question: How do I purify the crude material to pharmaceutical grade (>99.5%)?

Scientist Response: Distillation is difficult due to the high boiling point and potential for decomposition. Recrystallization is the superior method for the alcohol.

Recrystallization Procedure
  • Solvent System: Hexane (primary) or Ethanol/Water (9:1) .

  • Dissolution: Dissolve crude solid in minimal boiling Hexane (~60°C).

  • Filtration: Perform a hot filtration if there are insoluble particulates (catalyst residue).

  • Crystallization: Allow to cool slowly to Room Temp, then place in a fridge (4°C) for 12 hours.

    • Note: Rapid cooling traps impurities in the lattice.

  • Collection: Vacuum filter and wash with cold Hexane.

FAQ: Characterization

Q: What are the key NMR signals?

  • 1H NMR (CDCl₃):

    • 
       3.7 ppm (m, 1H, CH-OH) – The methine proton at the chiral center.
      
    • 
       1.2-1.6 ppm (m, 28H, CH₂) – The "hump" of the macrocyclic ring.
      
    • 
       1.6 ppm (broad s, 1H, OH) – Hydroxyl proton (shift varies with concentration).
      

Q: Is the commercial product chiral?

  • A: Synthetic Cyclopentadecanol (via ketone reduction) is racemic . If you require a specific enantiomer, you must use asymmetric hydrogenation of the ketone (e.g., using Noyori catalysts) or enzymatic resolution, but for fragrance and permeation enhancement, the racemate is standard.

References

  • Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis. Journal of Organic Chemistry. (Fundamental basis for RCM of macrocycles).
  • PubChem. (2024). Cyclopentadecanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Givaudan/Firmenich Patents. (Historical context). Methods for the reduction of macrocyclic ketones to musk alcohols. (General industry knowledge grounding).

Technical Support Center: Stability Testing of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability testing of Cyclopentadecanol in various solvents Target Audience: Researchers, scientists, and drug development professionals CAS Registry Number: 4727-17-7 (Cyclopentadecanol) Related Compound: Cyclopentadecanone (Exaltone®, CAS 502-72-7)[1]

Introduction: The Macrocyclic Challenge

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with macrocyclic alcohols like Cyclopentadecanol presents a unique set of physicochemical challenges. Unlike smaller aliphatic alcohols, Cyclopentadecanol combines high lipophilicity (LogP ~5-6) with a high melting point (~85°C), creating a "solubility-stability paradox" where the solvents best suited for dissolution often introduce new stability variables.[1]

This guide is designed to troubleshoot these specific issues, moving beyond generic advice to address the causal mechanisms of degradation and precipitation.

Part 1: Solubility & Solvent Selection Troubleshooting

Q: I am observing needle-like precipitation in my ethanolic stock solution after 24 hours at 4°C. Is my material degrading?

A: It is highly unlikely to be degradation. This is a thermodynamic solubility issue. Cyclopentadecanol has a high melting point (approx. 85°C). In polar protic solvents like Ethanol (EtOH) , it exhibits a steep solubility curve dependent on temperature. The "needles" you see are the pure alcohol recrystallizing as the solution cools.

Troubleshooting Protocol:

  • Solvent Switch: For cold storage stability, switch to a less polar, higher viscosity carrier.

    • Dipropylene Glycol (DPG): Excellent for maintaining solubility at lower temperatures due to its ability to disrupt crystal lattice formation.

    • Isopropyl Myristate (IPM): Ideal if the end application is oil-based; the non-polar nature matches Cyclopentadecanol's lipophilicity.

  • The "Warm-Up" Validation: Gently heat the vial to 40°C. If the crystals redissolve completely and the solution becomes clear, the material is chemically intact. If a haze remains, you may have polymerization or oxidation byproducts (see Part 2).

Solvent Compatibility Matrix

SolventSolubility RatingPrimary RiskRecommended Use
Ethanol (96%) Moderate (Temp.[1] sensitive)Evaporation / PrecipitationAnalytical Standards (Fresh)
Dipropylene Glycol (DPG) HighHygroscopicityFunctional Perfumery / Storage
Isopropyl Myristate (IPM) Very HighHydrolysis of solvent (rare)Cosmetic Formulations
Diethyl Phthalate (DEP) HighRegulatory ScrutinyIndustrial Fixative

Part 2: Chemical Stability & Degradation Pathways

Q: My GC analysis shows a new peak eluting slightly earlier than Cyclopentadecanol after a forced degradation study. What is it?

A: This is the classic signature of Oxidative Dehydrogenation . Cyclopentadecanol (Alcohol) is susceptible to oxidation, converting it into its corresponding ketone, Cyclopentadecanone (often known commercially as Exaltone®).

  • Mechanism: The secondary hydroxyl group is oxidized to a carbonyl group.

  • Trigger: Presence of oxygen, metal ions (Fe³⁺, Cu²⁺), or peroxides in the solvent (common in aged ethers or impure DPG).

  • Impact: While the ketone is a valuable musk odorant, its formation in a stability study indicates a failure of the antioxidant system or improper storage.

Diagram 1: Oxidative Degradation Pathway The following diagram illustrates the primary degradation route from the alcohol to the ketone.

OxidationPathway cluster_0 Degradation Environment Alcohol Cyclopentadecanol (C15H30O) CAS: 4727-17-7 Inter Intermediate (Peroxide/Radical) Alcohol->Inter O2 / Light / Metal Ions Ketone Cyclopentadecanone (Exaltone®) CAS: 502-72-7 Inter->Ketone -H2O (Dehydrogenation)

Caption: Primary oxidative pathway of Cyclopentadecanol converting to Cyclopentadecanone under stress conditions.

Part 3: Analytical Method Troubleshooting

Q: I am getting poor peak shape (tailing) for Cyclopentadecanol on my GC-FID. How can I quantify stability accurately?

A: Peak tailing is caused by the interaction of the free hydroxyl group (-OH) with active silanol sites on the GC column stationary phase.

Optimization Protocol:

  • Column Selection: Switch to a polar column (e.g., DB-WAX or HP-Innowax ).[1] The polyethylene glycol phase deactivates the silanols better than non-polar (DB-1/DB-5) columns for free alcohols.[1]

  • Derivatization (The Gold Standard): If you must use a non-polar column or require high precision, perform Silylation .

    • Reagent: BSTFA + 1% TMCS.[1]

    • Reaction: Incubate at 60°C for 30 mins.

    • Result: The TMS-ether derivative is non-polar, volatile, and yields a sharp, symmetrical peak.

Q: Can I use HPLC-UV for stability testing?

A: Not recommended. Cyclopentadecanol lacks a strong chromophore (conjugated double bonds). It has very weak UV absorbance (mostly end-absorption <210 nm), making it virtually invisible to standard UV/Vis detectors.[1]

  • Alternative: If HPLC is mandatory, use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) . However, GC-FID remains the superior method for volatility and resolution.

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Oxidation Stress)

Use this protocol to validate your analytical method's ability to detect the ketone degradant.

  • Preparation: Dissolve Cyclopentadecanol at 10 mg/mL in Acetonitrile.

  • Stress: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%.

  • Incubation: Heat at 60°C for 4 hours.

  • Neutralization: Quench with catalase or sodium bisulfite solution.[1]

  • Analysis: Inject into GC. Look for the appearance of the Cyclopentadecanone peak (typically elutes before the alcohol on polar columns due to loss of H-bonding capability, or after on non-polar depending on boiling point interplay).

Protocol B: Thermodynamic Solubility Testing

Use this to determine the saturation limit for storage.

  • Excess Addition: Add excess Cyclopentadecanol solid to the solvent (Ethanol, DPG, or IPM) in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (heated slightly to match solution temp if testing elevated temps).

  • Quantification: Dilute the filtrate and analyze via GC against a standard curve.

Diagram 2: Stability Testing Workflow

StabilityWorkflow Start Start Stability Study SolventSelect 1. Solvent Selection (Ethanol, DPG, IPM) Start->SolventSelect Stress 2. Stress Conditions (Heat, H2O2, Light) SolventSelect->Stress Analysis 3. Analytical Method (GC-FID) Stress->Analysis Decision Peak Purity Check Analysis->Decision Pass Stable Proceed to Shelf-Life Decision->Pass No New Peaks Fail Degradation Detected Decision->Fail New Peaks >0.1% Identify Identify Degradant: Likely Cyclopentadecanone Fail->Identify

Caption: Logical workflow for assessing the stability of Cyclopentadecanol, from solvent selection to degradant identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67525, Cyclopentadecane. (Precursor discussion and physical properties). Retrieved from [Link]

  • The Good Scents Company (2024). Cyclopentadecanone (Exaltone) Odor and Stability Profile. (Degradant characterization). Retrieved from [Link]

  • Peak Scientific (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. (GC Method Validation for Alcohols). Retrieved from [Link]

Sources

Method validation for the quantification of Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation & Troubleshooting Guide

Executive Summary

This guide addresses the quantification of Cyclopentadecanol (CAS: 502-72-7), a macrocyclic alcohol often utilized in fragrance formulations and as a model compound for macrocyclic permeation enhancers.

The Analytical Challenge: Cyclopentadecanol (


) presents three primary chromatographic hurdles:
  • High Boiling Point: Requires high elution temperatures, risking column bleed interference.[1]

  • Hydroxyl Activity: The free -OH group interacts with active silanol sites in the GC liner and column, leading to peak tailing and non-linear response at low concentrations.[1]

  • Structural Similarity: It must be chromatographically resolved from its oxidized analogs, Exaltone (Cyclopentadecanone) and Exaltolide (Cyclopentadecanolide).[1]

Module 1: The Core Protocol (Gold Standard)

We recommend GC-FID for robust quantification and GC-MS for identification.[1] While direct injection is possible, Derivatization is the "Senior Scientist" recommendation to ensure long-term robustness and meet ICH Q2(R1) linearity requirements.

Recommended Method Parameters
ParameterSpecificationRationale
Technique GC-FID (Quant) / GC-MS (Qual)FID provides a wider linear dynamic range (>10⁷) than MS for alcohols.[1]
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Non-polar phase allows higher temperatures (325°C) to elute macrocycles without the bleed associated with WAX columns.[1]
Derivatization Silylation (BSTFA + 1% TMCS) Converts the polar -OH to a non-polar TMS-ether.[1] Eliminates tailing and improves peak symmetry.[1]
Internal Standard Cyclododecanol (1 mg/mL)Structurally similar macrocycle (C12) that elutes earlier but behaves similarly during extraction.[1]
Inlet Temp 280°C (Split 1:20)High enough to volatilize C15, but split mode prevents column overload.[1]
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Fast ramp preserves peak height; final hold ensures no carryover of heavier matrix components.[1]

Module 2: Troubleshooting & FAQs

Category A: Specificity & Separation

Q: I see a co-eluting peak interfering with Cyclopentadecanol. How do I resolve this without changing columns?

A: This is likely Cyclopentadecanone (the ketone analog) or a matrix interference.[1]

  • Diagnosis: If you are running underivatized samples on a non-polar column (DB-5), the boiling points of the alcohol and ketone are too similar for baseline resolution.

  • The Fix: Implement the derivatization step.

    • Mechanism:[1][2][3][4][5] BSTFA reacts only with the alcohol (Cyclopentadecanol), shifting its retention time significantly (adding the mass of the TMS group). The ketone (Exaltone) does not react and its retention time remains fixed.[1] This chemically forces separation.[1]

Q: Can I use a WAX column instead of derivatization? A: Yes, but with caveats. A DB-WAX Ultra Inert column will separate the alcohol from the ketone by hydrogen bonding.

  • Risk:[1] WAX columns have a lower maximum temperature (~250°C).[1] Cyclopentadecanol elutes late.[1] You risk broad peaks and long run times.[1] Only use WAX if you strictly cannot derivatize.[1]

Category B: Linearity & Sensitivity (LOQ)

Q: My calibration curve curves downwards at low concentrations (Non-linear). Why?

A: This is a classic symptom of Active Site Adsorption .[1]

  • Root Cause: The free hydroxyl group of trace Cyclopentadecanol molecules is hydrogen-bonding irreversibly to "hot spots" (metal ions or silanols) in your inlet liner.

  • Immediate Action:

    • Replace the liner with a Deactivated, Ultra-Inert Split Liner with glass wool.[1]

    • Check your solvent.[1][6] If using Hexane, switch to Dichloromethane or add a modifier (e.g., 5% IPA) to help solvate the alcohol, though derivatization is the ultimate cure.

Category C: Accuracy & Recovery

Q: My recovery rates from the matrix (e.g., cream/lotion) are consistently low (<80%).

A: Macrocyclic alcohols are highly lipophilic (


).[1] They prefer to stay in the fatty matrix rather than the extraction solvent.
  • The Fix: Use a Liquid-Liquid Extraction (LLE) with a polarity shift.[1]

    • Dissolve sample in warm Ethanol (solubilizes the macrocycle).[1]

    • Add water to increase polarity.[1]

    • Extract out into Heptane or Hexane .[1] The macrocycle will migrate to the non-polar layer, leaving polar matrix components in the aqueous/ethanol phase.

Module 3: Validation Workflow (ICH Q2 R1)

The following diagram illustrates the logical flow for validating this method, ensuring every parameter supports the "Fitness for Purpose."

MethodValidation Start Start Validation (ICH Q2 R1) Specificity 1. Specificity (Inject Blank, Std, Matrix) Start->Specificity Decision1 Interference? Specificity->Decision1 Derivatize Action: Derivatize (TMS) or Switch to WAX Column Decision1->Derivatize Yes Linearity 2. Linearity & Range (5 Levels, 50-150% Target) Decision1->Linearity No Derivatize->Specificity Decision2 R² > 0.999? Linearity->Decision2 InletCare Action: Change Liner Check Split Ratio Decision2->InletCare No Accuracy 3. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Decision2->Accuracy Yes InletCare->Linearity Precision 4. Precision (Repeatability n=6) Accuracy->Precision Robustness 5. Robustness (Temp +/- 5°C, Flow +/- 10%) Precision->Robustness End Method Validated Robustness->End

Figure 1: Step-by-step validation logic flow based on ICH Q2(R1) guidelines. Note the iterative loops for troubleshooting specificity and linearity.

Module 4: Troubleshooting Peak Tailing (The "Ghost" Peak)

Peak tailing is the most common failure mode for Cyclopentadecanol analysis.[1] Use this decision tree to diagnose the source.

TailingTroubleshoot Root Problem: Peak Tailing Check1 Is the Tailing Factor > 1.5? Root->Check1 Step1 Trim Column Inlet (10-20 cm) Check1->Step1 Yes Check2 Did it improve? Step1->Check2 Step2 Change Liner to Ultra-Inert w/ Wool Check2->Step2 No Solved Issue Resolved Check2->Solved Yes Check3 Did it improve? Step2->Check3 Step3 Check Solvent Expansion (Is Volume > Liner Capacity?) Check3->Step3 No Check3->Solved Yes Final Derivatize Sample (Silylation) Step3->Final Final->Solved

Figure 2: Diagnostic workflow for resolving peak asymmetry (tailing), prioritizing physical maintenance before chemical modification.

Module 5: Data Summary & Acceptance Criteria

When validating, your data must meet these criteria to be considered "Scientifically Sound" under GMP/GLP conditions.

Validation ParameterAcceptance Criteria (Standard)Common Pitfall for Cyclopentadecanol
Specificity Resolution (

) > 1.5 between Analyte and Matrix/Isomers
Co-elution with Exaltone (Ketone).[1]
Linearity

Adsorption at low levels causes intercept offset.[1]
Precision (Repeatability) RSD

2.0% (n=6)
Manual integration errors due to tailing.[1]
Accuracy (Recovery) 90.0% - 110.0%Incomplete extraction from lipid-rich bases.[1]
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Baseline noise at high temperatures (column bleed).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7298, Cyclopentadecanol.[1]

  • Restek Corporation. (2024).[1] Guide to the Analysis of Chiral and Macrocyclic Compounds by GC. (General reference for macrocycle behavior on stationary phases).

  • Agilent Technologies. (2020).[1] GC/MS Analysis of Fragrance Allergens and Macrocycles.[1] (Demonstrates the utility of 5-MS columns for high boilers).

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Cytotoxicity of Cyclopentadecanol and Cyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the cytotoxic profiles of two closely related macrocyclic compounds: Cyclopentadecanol and Cyclopentadecanone. As foundational molecules in the fragrance industry, understanding their interaction with cellular systems is paramount for safety assessment and the development of novel derivatives. This document synthesizes available toxicological data, outlines robust experimental protocols for cytotoxicity assessment, and delves into the mechanistic underpinnings of their cellular effects, offering a comprehensive resource for researchers in toxicology and drug development.

Introduction: Structure, Function, and Toxicological Context

Cyclopentadecanol and Cyclopentadecanone are 15-carbon macrocyclic molecules distinguished by a single functional group: a hydroxyl (-OH) group in the former and a ketone (C=O) group in the latter. This seemingly minor structural difference can influence their physicochemical properties, metabolic pathways, and, consequently, their biological activity, including cytotoxicity.

Both compounds are valued for their musk-like scent and are part of the macrocyclic musk family, which are generally considered safer alternatives to nitro- and polycyclic musks due to lower bioaccumulation potential.[1][2][3] However, a granular understanding of their cytotoxic potential is essential. Direct, head-to-head comparative studies are limited in publicly accessible literature. Therefore, this analysis draws heavily upon comprehensive safety assessments by bodies such as the Research Institute for Fragrance Materials (RIFM) and established principles of in vitro toxicology.

The primary focus of this guide is on in vitro cytotoxicity, a critical first step in any safety assessment pipeline. We will explore endpoints related to metabolic impairment, membrane integrity, and programmed cell death.

Comparative Cytotoxicity Profile

Based on available safety assessments, both Cyclopentadecanol and Cyclopentadecanone exhibit a low order of toxicity. The large, flexible macrocyclic structure generally does not confer significant reactivity associated with acute cytotoxicity.

Cyclopentadecanone (Exaltone®) , with CAS Registry Number 502-72-7, has undergone extensive safety evaluation.[4][5] A key RIFM safety assessment concluded that it is not genotoxic.[4] For repeated dose toxicity, a No Observed Adverse Effect Level (NOAEL) was derived at 3.33 mg/kg/day.[4] While this is an in vivo metric, it informs the overall low toxicity profile of the molecule.

Cyclopentadecanol , while used as a fragrance ingredient, has less extensive publicly available data specifically on its cytotoxicity. However, read-across approaches from structurally similar macrocyclic alcohols and data on related macrocyclic musks suggest a similarly low potential for adverse effects. For instance, a study on several macrocyclic musks, including the lactone analogue cyclopentadecanolide, found them to be non-genotoxic and not estrogenically active.[1]

The key differentiator, the functional group, suggests potential differences in metabolism. The alcohol group of Cyclopentadecanol can be oxidized in vivo to the corresponding ketone (Cyclopentadecanone), which can then be further metabolized. This metabolic conversion is a critical consideration, as the cytotoxicity of a parent compound and its metabolites can differ significantly.

Quantitative Data Summary
Toxicological Endpoint Cyclopentadecanone (CAS 502-72-7) 4-Cyclopentadecen-1-one (CAS 35720-57-1) Data Source
Genotoxicity Not GenotoxicNot GenotoxicRIFM[4][6]
In Vitro Cytotoxicity Negative in BlueScreen AssayPositive in BlueScreen Assay (<80% relative cell density)RIFM[6][7]
Repeated Dose Toxicity (NOAEL) 3.33 mg/kg/dayData not availableRIFM[4]

Note: The BlueScreen HC assay is a human cell-based method that measures both cytotoxicity and genotoxicity.[7] A positive result for cytotoxicity indicates a reduction in relative cell density below 80%.[6] This comparison suggests that the introduction of a double bond in the macrocycle of 4-cyclopentadecen-1-one may increase its cytotoxic potential compared to the saturated Cyclopentadecanone.

Experimental Design for Cytotoxicity Assessment

To rigorously compare the cytotoxicity of Cyclopentadecanol and Cyclopentadecanone, a multi-parametric approach is essential. No single assay can capture the complexity of cell death. We recommend a tiered strategy employing three distinct, mechanistically informative assays.

General Experimental Workflow

The logical flow for assessing and comparing the cytotoxicity of the two compounds is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Assays cluster_analysis Phase 3: Data Analysis A Select Cell Line (e.g., HaCaT, HepG2) B Prepare Stock Solutions (Cyclopentadecanol & Cyclopentadecanone in DMSO) A->B C Determine Concentration Range (e.g., Logarithmic Dilution Series) B->C D Seed Cells in 96-Well Plates C->D E Treat Cells with Compounds (24h, 48h, 72h) D->E F Perform Parallel Assays E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Caspase-3/7 Assay (Apoptosis) F->I J Measure Absorbance/ Luminescence I->J K Calculate % Viability/ % Cytotoxicity J->K L Plot Dose-Response Curves K->L M Determine IC50 Values L->M N N M->N Comparative Analysis & Conclusion

Caption: General workflow for comparative cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[13] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Cyclopentadecanol and Cyclopentadecanone in culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

G A Viable Cell (Active Mitochondria) C Formazan (Purple, Insoluble) A->C Mitochondrial Dehydrogenase B MTT (Yellow, Soluble) E Purple Solution C->E Add Solubilizer D Solubilization (e.g., DMSO) F Measure Absorbance (OD 570 nm) E->F

Caption: Principle of the MTT cell viability assay.

Protocol 2: LDH Release Assay for Membrane Integrity

This colorimetric assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8] It is a reliable marker for cytolysis and necrosis.

Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up additional control wells for determining maximum LDH release (cells lysed with a detergent like Triton™ X-100) and spontaneous LDH release (untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and the tetrazolium salt INT). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that results in the conversion of a tetrazolium salt into a red formazan product.[8]

  • Stop Reaction (Optional): Some kits require adding a stop solution (e.g., 1 M acetic acid) to terminate the reaction.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate percent cytotoxicity as: [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

G cluster_cell cluster_lysed A Intact Cell B LDH (cytosolic) C Damaged Cell D LDH (released) C->D Membrane Damage F Pyruvate + NADH D->F Catalyzes E Lactate + NAD+ H Formazan (Red) F->H Reduces G Tetrazolium Salt (Colorless) I Measure Absorbance (OD 490 nm) H->I

Caption: Principle of the LDH cytotoxicity assay.

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

This is a luminescence- or fluorescence-based assay that measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[16] The assay utilizes a substrate that is cleaved by active caspases to release a signal-generating molecule.

Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol. A positive control for apoptosis (e.g., staurosporine) should be included.

  • Reagent Preparation: Reconstitute the caspase-3/7 substrate and buffer according to the manufacturer's protocol.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent directly to each well containing 100 µL of medium with cells.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

  • Calculation: Data can be expressed as fold change in caspase activity relative to the vehicle control.

Mechanistic Discussion and Signaling Pathways

At high concentrations, the lipophilic nature of these large macrocycles could lead to non-specific cytotoxicity through the disruption of cellular membranes, which would be detected by an LDH assay. However, at sub-lethal concentrations, more specific mechanisms may be at play.

A primary pathway for chemically-induced cell stress leads to apoptosis. This can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway A Death Ligand (e.g., FasL, TNFα) B Death Receptor A->B C Pro-Caspase-8 B->C D Active Caspase-8 C->D J Pro-Caspase-3/7 D->J E Chemical Stress (Test Compound) F Mitochondrial Damage E->F G Cytochrome c Release F->G H Pro-Caspase-9 G->H I Active Caspase-9 H->I I->J K Active Caspase-3/7 (Executioner) J->K L Substrate Cleavage (PARP, etc.) K->L M Apoptosis L->M

Caption: Converging pathways of apoptosis.

Conclusion

The available evidence from authoritative safety assessments suggests that both Cyclopentadecanol and Cyclopentadecanone possess a low risk of cytotoxicity at concentrations relevant to their use in consumer products.[4] The primary structural difference—an alcohol versus a ketone functional group—is unlikely to cause a dramatic shift in cytotoxic potential, though it may influence metabolic pathways. The ketone, Cyclopentadecanone, has been shown to be non-genotoxic and has a defined NOAEL for repeated dose toxicity.[4]

To definitively establish a comparative profile, the multi-parametric in vitro testing strategy outlined in this guide is essential. By concurrently assessing metabolic activity (MTT), membrane integrity (LDH), and apoptotic markers (Caspase-3/7), researchers can build a comprehensive and robust dataset. This approach moves beyond simple viability readouts to provide mechanistic insights into how these macrocyclic compounds interact with cellular systems, ensuring a higher standard of safety assessment and facilitating the informed development of future fragrance molecules.

References

  • Title: RIFM fragrance ingredient safety assessment, cyclopentadecanone, CAS Registry Number 502-72-7 Source: Food and Chemical Toxicology, 2021 URL
  • Title: Environmental and human health concerns relating to synthetic musk compounds Source: Greenpeace Research Laboratories Technical Note, 2005 URL
  • Title: RIFM fragrance ingredient safety assessment, 4-cyclopentadecen-1-one, CAS Registry Number 35720-57-1 Source: Food and Chemical Toxicology, 2021 URL
  • Title: BlueScreen HC assay to predict the genotoxic potential of fragrance materials Source: Mutagenesis, 2022 URL
  • Title: LDH Cytotoxicity Assay FAQs Source: G-Biosciences Blog, 2020 URL
  • Title: LDH Cytotoxicity Assay Kit - Cell Signaling Technology Source: Cell Signaling Technology Product Manual URL
  • Title: Cell membrane integrity assessment Source: Bio-protocol URL
  • Title: Apoptosis – what assay should I use?
  • Source: PubMed Central (International Journal of Molecular Sciences)
  • Title: What to Consider When Choosing Apoptotic Assays Source: Biocompare, 2018 URL
  • Title: MTT Cell Proliferation Assay Source: ATCC URL
  • Title: MTT assay protocol Source: Abcam URL
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf, 2013 URL
  • Title: LDH assay kit guide: Principles and applications Source: Abcam URL
  • Title: SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS Source: University of Illinois Urbana-Champaign, Chemistry Department, 2005 URL
  • Title: Musks: The Choices Source: Perfumer & Flavorist URL

Sources

Comparative Technical Guide: Cyclopentadecanol vs. Pentadecalactone (Exaltolide)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclopentadecanol versus its lactone analogue: a comparative study Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a critical analysis of Cyclopentadecanol (the 15-membered macrocyclic alcohol) and its lactone analogue, Pentadecalactone (also known as Exaltolide, Thibetolide, or Cyclopentadecanolide).

While both compounds share a macrocyclic C15 backbone, their utility diverges significantly due to functional group pharmacophores. Pentadecalactone is a "powerhouse" musk agonist and a critical monomer for biodegradable biomedical polymers (PPDL). In contrast, Cyclopentadecanol exhibits significantly attenuated olfactory potency and serves primarily as a metabolic intermediate or lipophilic modifier. This guide synthesizes olfactory receptor data, synthetic pathways, and biomedical applications to support material selection in formulation and drug delivery.

Molecular Architecture & Physiochemical Profile

The fundamental difference lies in the polar head group: the hydroxyl (-OH) of the alcohol versus the ester (-COO-) of the lactone. This subtle shift dictates their interaction with G-protein coupled receptors (GPCRs) and hydrolytic stability.

Table 1: Physiochemical Comparison
FeatureCyclopentadecanol (Alcohol)Pentadecalactone (Lactone)
IUPAC Name CyclopentadecanolOxacyclohexadecan-2-one
Common Trade Names ExaltolExaltolide, Thibetolide, Pentalide
CAS Number 502-72-7106-02-5
Molecular Weight 226.40 g/mol 240.38 g/mol
LogP (Lipophilicity) ~6.1 (High)~5.8 (High)
Physical State (20°C) Crystalline SolidCrystalline Solid
Olfactory Threshold High (Weak Odor)Low (Strong Musk Character)
Key Reactivity Oxidation to Ketone; EsterificationHydrolysis to Hydroxy-acid; Ring-Opening Polymerization (ROP)

Olfactory Performance & Receptor Mechanism

For researchers in sensory science and fragrance chemistry, the distinction in odor efficacy is non-trivial. It is not merely a difference in "note" but in receptor agonism .

The "Musk" Factor: Receptor Agonism

Recent studies on the human musk receptor OR5AN1 have elucidated the molecular basis for this disparity.

  • Pentadecalactone (Lactone): Acts as a full agonist. The carbonyl oxygen functions as a critical hydrogen bond acceptor within the receptor's hydrophobic pocket, triggering a strong conformational change.

  • Cyclopentadecanol (Alcohol): Acts as a weak agonist or "ghost" molecule. The hydroxyl group lacks the specific electronic geometry required to stabilize the active state of OR5AN1 efficiently.

Technical Insight: The "Musk Rule" generally favors ketones (e.g., Exaltone) and lactones. Reduction of the ketone to the alcohol (Cyclopentadecanol) typically results in a "flattening" of the odor profile, rendering it faint and less animalic.

Synthetic Pathways & Manufacturing

The synthesis of these molecules often diverges from a common precursor: Cyclopentadecanone (Exaltone) . Understanding this divergence is crucial for scale-up and impurity profiling.

Figure 1: Divergent Synthesis Workflow

SynthesisPath Precursor Cyclopentadecanone (Exaltone) Alcohol Cyclopentadecanol (Alcohol) Precursor->Alcohol Reduction (NaBH4 or LiAlH4) Lactone Pentadecalactone (Exaltolide) Precursor->Lactone Baeyer-Villiger Oxidation (Peracids / mCPBA) Polymer Poly(pentadecalactone) (PPDL Biodegradable Polymer) Lactone->Polymer Ring-Opening Polymerization (Lipase / Metal Catalyst)

Caption: Divergent synthesis from the ketone precursor. The lactone pathway opens the door to polymerization, while the alcohol pathway is terminal.

Protocol Summary: Baeyer-Villiger Oxidation (Ketone to Lactone)
  • Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Trifluoroperacetic acid.

  • Conditions: Dichloromethane (DCM), 0°C to Room Temp.

  • Mechanism: Nucleophilic attack of peracid on the carbonyl carbon -> Criegee intermediate -> Migration of alkyl group -> Lactone formation.

  • Critical Control Point: Regioselectivity is not an issue (symmetrical ketone), but temperature control is vital to prevent ring fragmentation.

Biomedical & Drug Development Applications

For the pharmaceutical audience, the Lactone is the superior candidate for material science applications, while the Alcohol serves as a permeation tool.

A. Pentadecalactone: The Biodegradable Scaffold

Pentadecalactone is a cyclic ester monomer used to synthesize Poly(pentadecalactone) (PPDL) via enzymatic Ring-Opening Polymerization (ROP).

  • Performance: PPDL is a polyester with properties similar to polyethylene but is biodegradable and biocompatible.

  • Application:

    • Drug Eluting Depots: Hydrophobic drugs can be encapsulated in PPDL matrices.

    • Sutures & Implants: High tensile strength and slow degradation rates (slower than PCL).

    • Toxicity: Non-cytotoxic to human dermal fibroblasts; generally recognized as safe (GRAS) for flavor use.

B. Cyclopentadecanol: The Permeation Enhancer

Macrocyclic alcohols are investigated for their ability to disrupt the stratum corneum lipid bilayer reversibly.

  • Mechanism: The large hydrophobic ring inserts into lipid tails, while the polar head group creates a disturbance in the polar head region of the bilayer, increasing fluidity.

  • Utility: Transdermal drug delivery formulations where non-irritating penetration enhancement is required.

Table 2: Biological Utility Matrix
Application AreaPentadecalactone (Lactone)Cyclopentadecanol (Alcohol)
Polymer Synthesis Primary Monomer (Enzymatic ROP)Not Applicable (Chain terminator)
Drug Delivery Microspheres, NanoparticlesPermeation Enhancer (Excipient)
Metabolic Fate Hydrolysis to 15-hydroxypentadecanoic acidOxidation to Ketone; Glucuronidation
Toxicity Profile Low (NOAEL > 250 mg/kg/day)Low (Likely similar, less data)

Stability & Formulation Logic

When selecting between these analogues for a formulation, stability is the deciding factor.

Figure 2: Stability & Degradation Logic

Stability cluster_0 Alkaline Environment (pH > 8) cluster_1 Oxidative Environment Lactone_Base Pentadecalactone HydroxyAcid 15-Hydroxy Acid (Ring Open / Loss of Odor) Lactone_Base->HydroxyAcid Hydrolysis (Rapid) Alcohol_Ox Cyclopentadecanol Ketone Cyclopentadecanone (Odor Change) Alcohol_Ox->Ketone Oxidation (Slow)

Caption: Stability profiles. Lactones are vulnerable to base hydrolysis; Alcohols are vulnerable to oxidation.

  • Lactone Risk: In high pH formulations (e.g., soaps, basic drug carriers), the lactone ring opens to form the hydroxy-acid salt, resulting in a complete loss of musk odor and structural integrity of the polymer.

  • Alcohol Risk: Stable in base, but susceptible to oxidation in the presence of air/light, reverting to the ketone (Exaltone), which changes the odor profile (becomes stronger/more animalic).

References

  • Ahmed, L., et al. (2018). "Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds." Proceedings of the National Academy of Sciences (PNAS). [1]

  • Fernández, J., et al. (2014). "Synthesis and properties of ω-pentadecalactone-co-δ-hexalactone copolymers: a biodegradable thermoplastic elastomer." RSC Advances.

  • Research Institute for Fragrance Materials (RIFM). (2020). "Safety Assessment of Cyclopentadecanolide (Pentadecalactone)." Food and Chemical Toxicology.

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). "Monographs on Exaltolide and Exaltone."

  • Belsito, D., et al. (2011). "A toxicologic and dermatologic assessment of macrocyclic lactones and lactide derivatives when used as fragrance ingredients." Food and Chemical Toxicology.

Sources

Technical Comparison Guide: Evaluation of Cyclopentadecanol Interference in Steroid Hormone Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous validation of steroid hormone immunoassays (Testosterone, Cortisol, Estradiol), specificity is the defining metric of utility. While cross-reactivity with structural analogs (e.g., Prednisolone in Cortisol assays) is well-documented, the interference potential of exogenous lipophilic macrocycles like Cyclopentadecanol (CPD) —a common fixative in personal care products and fragrances—is often overlooked.

This guide provides a technical evaluation of Cyclopentadecanol interference. Unlike steroid analogs that compete for the antibody paratope via structural homology, CPD acts primarily through non-specific hydrophobic interaction and matrix alteration . This document details the mechanistic divergence, provides a self-validating CLSI EP07-compliant testing protocol, and compares the robustness of Competitive Immunoassay (IA) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Analysis: Structural Homology vs. Hydrophobic Interference

To understand the interference profile, one must first contrast the molecular architectures of the analyte and the interferent.

Structural Divergence
  • Steroid Hormones (e.g., Testosterone): Characterized by a rigid cyclopentanoperhydrophenanthrene nucleus (four fused rings: A, B, C, D). Antibody specificity relies on the planarity of the ring system and specific functional groups (e.g., C3-ketone, C17-hydroxyl).

  • Cyclopentadecanol (CPD): A flexible, 15-carbon macrocyclic alcohol . It lacks the tetracyclic rigidity and specific functional group spacing required for high-affinity binding to anti-steroid antibodies.

The Mechanism of Interference

Direct cross-reactivity (epitope mimicry) is theoretically negligible. However, CPD interferes via Non-Specific Binding (NSB) mechanisms:

  • Hydrophobic Masking: CPD is highly lipophilic (LogP ~6.0). High concentrations in a sample can form micelles or coat the assay solid phase (polystyrene beads/wells), physically blocking antibody-antigen binding.

  • Displacement Effects: In unextracted assays, CPD may compete for hydrophobic pockets on serum binding proteins (SHBG, CBG), altering the "Free" vs. "Bound" equilibrium and shifting the apparent measured concentration.

Pathway Visualization

The following diagram illustrates the failure of direct binding (Cross-Reactivity) versus the success of Matrix Interference.

InterferenceMechanism cluster_0 Specific Binding (Ideal) cluster_1 Cyclopentadecanol Interaction Steroid Steroid Hormone (Rigid Tetracycle) Ab Anti-Steroid Antibody (Paratope) Steroid->Ab High Affinity (Kd < 1nM) Signal Valid Signal Generation Ab->Signal CPD Cyclopentadecanol (Flexible Macrocycle) CPD->Ab No Binding (Steric Mismatch) SolidPhase Assay Solid Phase (Polystyrene/Bead) CPD->SolidPhase Hydrophobic Coating NSB Non-Specific Hydrophobic Adsorption SolidPhase->NSB Blocks Surface NSB->Signal Signal Suppression (False Low/High)

Figure 1: Mechanistic distinction between specific steroid binding and Cyclopentadecanol-mediated matrix interference.

Comparative Performance: Immunoassay vs. LC-MS/MS

The choice of platform dictates the susceptibility to CPD interference.

FeatureCompetitive Immunoassay (IA)LC-MS/MS (Gold Standard)
Detection Principle Antibody-Antigen binding (Indirect)Mass-to-Charge Ratio (m/z) (Direct)
Susceptibility to CPD Moderate to High. Vulnerable to matrix effects, solid-phase blocking, and washing inefficiencies.Negligible. CPD is chromatographically separated from the steroid before detection.
Interference Type Signal suppression or enhancement (Matrix Effect).Ion Suppression (if co-eluting, but rare due to RT differences).
Resolution Cannot distinguish hydrophobic non-specific binding from analyte binding.Resolves CPD (Macrocycle) from Steroid (Tetracycle) based on retention time and mass transitions.
Throughput High (Automated).Moderate (Requires extraction).
Cost Low.High.

Recommendation: For samples with suspected high contamination of personal care products (e.g., topical application sites), LC-MS/MS is the requisite confirmatory method.

Experimental Protocol: Validation of Cross-Reactivity

Do not rely on manufacturer claims alone. Use this self-validating protocol based on CLSI EP07 (Interference Testing in Clinical Chemistry) to determine the interaction in your specific assay system.

Materials
  • Analyte: Steroid-free human serum (charcoal stripped).

  • Interferent: Cyclopentadecanol (High purity, >98%).

  • Solvent: Ethanol (Absolute) or DMSO (CPD is insoluble in water).

  • Target Steroid: Testosterone or Cortisol reference standard.

Step-by-Step Workflow

Step 1: Preparation of Stock Interferent Dissolve CPD in Ethanol to create a 1000x stock solution (e.g., 10 mg/mL).

  • Note: Keep organic solvent concentration in the final reaction <1% to avoid solvent-induced protein denaturation.

Step 2: Preparation of Test Pools (Paired Difference Method) Create two pools using human serum:

  • Control Pool: Serum spiked with Target Steroid (e.g., 500 ng/dL Testosterone) + Vehicle only (Ethanol).

  • Test Pool: Serum spiked with Target Steroid (500 ng/dL) + CPD (e.g., 10 µg/mL final concentration).

Step 3: Assay Execution Analyze both pools in replicate of 10 (n=10) within the same run to minimize inter-assay drift.

Step 4: Calculation of Bias



Step 5: Interpretation

  • |Bias| < 10%: No significant interference.

  • |Bias| > 10%: Interference detected. Perform "Dose-Response" titration to determine the interference threshold.

Validation Workflow Diagram

ValidationProtocol Start Start: CLSI EP07 Protocol Prep Prepare Serum Pools (Target Steroid ~500 ng/dL) Start->Prep Split Split into Two Aliquots Prep->Split Control Control Aliquot + Vehicle (EtOH) Split->Control Test Test Aliquot + Cyclopentadecanol Split->Test Measure Measure n=10 Replicates (Same Run) Control->Measure Test->Measure Calc Calculate % Bias (Test - Control) / Control Measure->Calc Decision |Bias| > 10%? Calc->Decision Pass PASS: No Cross-Reactivity Safe for Routine Use Decision->Pass No Fail FAIL: Interference Detected Use LC-MS/MS Decision->Fail Yes

Figure 2: Step-by-step experimental workflow for validating Cyclopentadecanol interference.

Representative Data Analysis

Since specific cross-reactivity data for CPD is rarely published in package inserts, the following table represents a typical interference profile for a lipophilic macrocycle in a competitive immunoassay vs. LC-MS/MS.

Table 1: Comparative Interference Data (Simulated)

Analyte (Target)PlatformCPD Conc. (µg/mL)Apparent Conc. (Control)Apparent Conc. (Test)% Cross-ReactivityConclusion
Testosterone Immunoassay (Chemiluminescent) 10.0450 ng/dL410 ng/dL-8.9% (Neg. Bias) Matrix Interference (Signal suppression due to hydrophobic blocking).
Testosterone LC-MS/MS 10.0452 ng/dL451 ng/dL< 0.1% No Interference (Chromatographic resolution).
Cortisol Immunoassay (ELISA) 10.015.0 µg/dL18.2 µg/dL+21.3% (Pos. Bias) Significant Interference (Non-specific binding to solid phase).

Key Insight: Negative bias in competitive assays often indicates that the interferent is blocking the capture antibody, preventing the labeled analog from binding (which should generate signal), or preventing the separation of bound/free fractions.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry; 3rd Edition.[2] CLSI, Wayne, PA.[3]

  • Krasowski, M. D., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology.

  • Ghazal, K., et al. (2022). "Hormone Immunoassay Interference: A 2021 Update." Annals of Laboratory Medicine.

  • Stanczyk, F. Z., et al. (2007). "Standardization of Steroid Hormone Assays: Why, How, and When?" Cancer Epidemiology, Biomarkers & Prevention.

  • Rowe, D. J., et al. (2000). "Cyclopentadecanol and macrocyclic musks: Evaluation of potential for endocrine disruption." Toxicology Letters. (Contextual reference for musk biological activity).

Sources

A Comparative Guide to Cyclopentadecanol and Other Macrocyclic Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance chemistry and pharmaceutical research, macrocyclic compounds hold a place of distinction. Their unique structural conformations and resulting physicochemical properties make them invaluable as fragrances, fixatives, and potential therapeutic agents. This guide offers an in-depth comparative analysis of Cyclopentadecanol against other prominent macrocyclic alcohols and their derivatives, providing researchers, scientists, and drug development professionals with the objective data and experimental frameworks necessary to make informed decisions in their work.

Introduction to Macrocyclic Alcohols: A World of Molecular Rings

Macrocyclic compounds, characterized by a ring structure containing 12 or more atoms, are prevalent in nature and have been synthesized for a wide array of applications.[1] Their large, flexible ring structures bestow upon them unique properties, including high affinity and specificity for biological targets, which is of particular interest in drug discovery.[2] In the realm of fragrance, macrocyclic musks are highly prized for their pleasant, long-lasting scent and low volatility.[3] This guide will focus on Cyclopentadecanol and provide a comparative perspective against other well-known macrocyclic compounds: Muscone, Civetone, and Ambrettolide.

Cyclopentadecanol: A Profile

Cyclopentadecanol is a saturated macrocyclic alcohol with a 15-membered carbon ring. It is a colorless oily liquid with a weak, musky odor.[2] Its properties make it a valuable ingredient in the fragrance industry.

Comparative Analysis: Physicochemical and Olfactory Properties

A direct comparison of the key physicochemical and olfactory properties of Cyclopentadecanol and other notable macrocyclic compounds is essential for their effective application. The following table summarizes these properties based on available data.

PropertyCyclopentadecanolMusconeCivetoneAmbrettolide
Chemical Structure C₁₅H₃₀OC₁₆H₃₀OC₁₇H₃₀OC₁₆H₂₈O₂
Functional Group AlcoholKetoneKetoneLactone (Ester)
Molecular Weight 226.4 g/mol 238.41 g/mol [4]250.42 g/mol [5]252.4 g/mol [6]
Appearance Colorless oily liquid[2]Colorless to pale yellow liquid[7]Crystalline solid[5]Colorless to pale yellow liquid[8]
Melting Point Not specified-15 °C[4]31-32 °C[5]Not specified
Boiling Point Not specified328 °C[4]342 °C[5]Not specified
Solubility Soluble in alcohol and oils; practically insoluble in water[2]Miscible with alcohol; very slightly soluble in water[4]Soluble in oils and ethanol; slightly soluble in water[5]Soluble in ethanol
Odor Profile Weak, musky[2]Soft, sweet, musky with a warm animalic tonality[9][10]Strong musky, becoming pleasant at extreme dilutions[5][11]Soft, musky-lactonic with pear, litchi, rosy, and ambrette-like nuances[8]
Odor Strength WeakHigh[10]High[12]Medium[8]
Substantivity Not specified>400 hours on paper[10]Excellent fixative[12]Up to 1 month on blotter[6]

Synthesis of Macrocyclic Alcohols: A Brief Overview

The synthesis of macrocyclic compounds presents unique challenges due to the large ring structures.[1] Various methods have been developed to achieve efficient cyclization.

  • Cyclopentadecanol: Can be synthesized from cyclopentadecanone, which in turn can be prepared from cyclododecanone through ring expansion or from pentadecanedioic acid via cyclization.[13][14][15]

  • Muscone: Synthetic routes often start from citronellal and involve ring-closing metathesis or intramolecular aldol addition/dehydration reactions.[10][16][17]

  • Civetone: Modern synthesis often utilizes precursors from palm oil and employs techniques like ring-closing metathesis.[5] Historically, it was synthesized via pyrolysis of the thorium salt of 9-octadecene-1,18-dioic acid.[18]

  • Ambrettolide: Can be synthesized from aleuritic acid through a series of reactions including hydrobromination, debromination, and lactonization.[19][20] Another route involves the oxidation of hydroxy cyclohexadecanolides followed by dehydration.[21]

Performance Evaluation: Experimental Protocols

To objectively compare the performance of Cyclopentadecanol with other macrocyclic alcohols, a battery of standardized tests is required. The following section details the methodologies for sensory evaluation, cytotoxicity assessment, and receptor binding assays.

Sensory Evaluation: Quantifying the Olfactory Experience

Sensory evaluation is critical for fragrance materials and is conducted using trained human panelists to ensure objective and reproducible results.[22]

QDA is a method to quantify the sensory attributes of a product.[23]

Objective: To create a detailed sensory profile of each macrocyclic alcohol.

Protocol:

  • Panelist Selection and Training: Recruit and screen a panel of 10-15 individuals based on their sensory acuity and ability to describe scents, in accordance with ISO 8586:2023.[13] Train the panel to identify and score the intensity of various odor attributes (e.g., musky, sweet, animalic, powdery) using reference standards.

  • Sample Preparation: Prepare solutions of each macrocyclic alcohol at a standardized concentration (e.g., 1% in a suitable solvent like dipropylene glycol or ethanol) in coded, identical containers to prevent bias.[14]

  • Evaluation: In a controlled environment as per ISO 8589 guidelines (odor-free, controlled temperature and humidity), panelists evaluate each sample presented in a randomized order.[24] They rate the intensity of each identified attribute on a linear scale (e.g., 0-100).

  • Data Analysis: Analyze the data statistically to generate a sensory profile for each compound, often visualized as a spider or radar plot.

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

This test determines the lowest concentration of a substance that can be detected by a certain percentage of a panel.

Objective: To determine the odor detection threshold of each macrocyclic alcohol.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of each compound in an odor-free solvent.

  • Presentation: Use a forced-choice method, such as the triangle test (ISO 4120), where panelists are presented with three samples, one of which contains the diluted odorant, and asked to identify the different sample.[12][16]

  • Determination: The threshold is defined as the concentration at which 50% of the panel can correctly identify the odorant.[6]

In Vitro Cytotoxicity Assays

Cytotoxicity assays are essential for assessing the safety of compounds intended for use in consumer products or as pharmaceuticals. These assays are conducted in accordance with OECD guidelines for the testing of chemicals.[10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of each macrocyclic alcohol that reduces cell viability by 50% (IC50).

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts) in a 96-well plate and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 540 nm).[25]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[17]

Objective: To determine the IC50 of each macrocyclic alcohol.

Protocol:

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

  • Neutral Red Addition: After the treatment period, incubate the cells with a neutral red solution.

  • Washing and Extraction: Wash the cells to remove excess dye and then extract the incorporated dye from the viable cells.

  • Measurement: Measure the absorbance of the extracted dye.

  • Data Analysis: Calculate the percentage of viable cells and the IC50 value.

CytotoxicityAssay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Plate cells in 96-well plate B Incubate for 24h A->B C Expose cells to test compounds B->C D1 MTT Assay: Add MTT, incubate, solubilize C->D1 D2 NRU Assay: Add Neutral Red, wash, extract C->D2 E Measure absorbance D1->E D2->E F Calculate IC50 E->F

Caption: Generalized workflow for in vitro cytotoxicity assays.

Olfactory Receptor Binding Assays

These assays provide insights into the molecular mechanisms of odor perception by measuring the interaction between an odorant and a specific olfactory receptor.

This is a common method for screening odorant-receptor interactions in a high-throughput manner.[5][26]

Objective: To determine the activation profile of each macrocyclic alcohol against a panel of human olfactory receptors.

Protocol:

  • Cell Line and Transfection: Use a suitable host cell line (e.g., Hana3A) that is co-transfected with a specific human olfactory receptor gene and a reporter gene (e.g., luciferase) linked to a cyclic AMP response element.

  • Odorant Stimulation: Expose the transfected cells to different concentrations of the macrocyclic alcohols.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the activation of the olfactory receptor.[27]

  • Data Analysis: Generate dose-response curves to determine the potency (EC50) and efficacy of each compound for each receptor.

ReceptorBindingAssay Odorant Macrocyclic Alcohol Receptor Olfactory Receptor Odorant->Receptor Cell Transfected Cell Receptor->Cell in Signal Signal Transduction Cell->Signal Luciferase Luciferase Expression Signal->Luciferase Light Light Emission Luciferase->Light

Caption: Schematic of a luciferase reporter gene assay for olfactory receptors.

Conclusion

This guide provides a comprehensive framework for the comparative study of Cyclopentadecanol and other macrocyclic alcohols. By employing the detailed experimental protocols for sensory, cytotoxicity, and receptor binding analyses, researchers can generate robust and reliable data to guide their work in fragrance development and pharmaceutical research. The provided physicochemical and olfactory data serves as a valuable starting point for compound selection and formulation. Adherence to standardized methodologies, such as those from ISO and OECD, and the principles of Good Laboratory Practice will ensure the scientific integrity and reproducibility of the findings.

References

  • Affinity Labs. Quantitative descriptive analysis. [Link]

  • AQS. Quantitative descriptive analysis. [Link]

  • Charles River. Preclinical GLP Toxicology Studies. [Link]

  • Devos, M., Patte, F., Rouault, J., Laffort, P., & Van Gemert, L. J. (1990). Standardized olfactory detection thresholds. IRL Press.
  • The ANSI Blog. ISO 8586:2023—Selection And Training Of Sensory Assessors. [Link]

  • Dravnieks, A. (1985). Atlas of odor character profiles.
  • Google Patents. CN102807484A - Preparation method of alpha-cyclopentadecanone.
  • Google Patents.
  • The Perfumers Apprentice. Muscone (Firmenich). [Link]

  • Wikipedia. Muscone. [Link]

  • Wikipedia. Civetone. [Link]

  • Medium. Muscone, the odour of musk. [Link]

  • Scentspiracy. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. [Link]

  • Scentspiracy. Ambrettolide: The macrocyclic musk that revolutionized modern perfumery. [Link]

  • European Commission. Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. [Link]

  • Chem-Impex. Muscone. [Link]

  • Medium. Civetone, a fragrant pheromone.. How animal products impacts a…. [Link]

  • ScenTree. Ambrettolide (CAS N° 28645-51-4). [Link]

  • National Center for Biotechnology Information. High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity. [Link]

  • Google Patents.
  • Google Patents. US3235601A - Process for the production of civetone and homologues.
  • National Toxicology Program. ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]

  • Royal Society of Chemistry. Synthesis of Ambrettolide from Aleuritic Acid. [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • National Center for Biotechnology Information. In Vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia. [Link]

  • National Center for Biotechnology Information. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. [Link]

  • National Center for Biotechnology Information. The Principles of Good Laboratory Practice: Application to In Vitro Toxicology Studies. [Link]

  • National Center for Biotechnology Information. A competitive binding model predicts nonlinear responses of olfactory receptors to complex mixtures. [Link]

  • 24ChemicalResearch. Macrocyclic Musk Market 2025 Forecast to 2032. [Link]

  • PubMed. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity. [Link]

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • OECD. OECD Guidelines for the Testing of Chemicals. [Link]

  • ResearchGate. (PDF) In-vitro evaluation of Cytotoxic effect of Essential oils in Human Lung Cancer cell line (A549) by MTT Assay. [Link]

  • IIVS.org. Applying Good Laboratory Practices (GLPs) to In Vitro Studies. [Link]

  • Emory University. Luciferase Assay protocol. [Link]

  • National Center for Biotechnology Information. Odour Detection Methods: Olfactometry and Chemical Sensors. [Link]

  • Intertek Inform. ISO 6658:2017 Sensory analysis — Methodology — General guidance. [Link]

  • Standard Methods. Standard Methods: 2150 B: Threshold Odor Test. [Link]

Sources

Cyclopentadecanol vs. Ambrettolide: comparing biological activities

[1]

Executive Summary

Ambrettolide (a macrocyclic lactone) and Cyclopentadecanol (a macrocyclic alcohol) represent two distinct chemical classes within the musk odorant family. While they share structural similarities—both being 15-17 carbon macrocycles—their biological interactions differ significantly.

  • Ambrettolide is a potent agonist for specific human olfactory receptors (ORs), functioning as a high-impact fragrance ingredient with fixative properties.

  • Cyclopentadecanol exhibits significantly weaker receptor activation but demonstrates notable antimicrobial potential due to its amphiphilic alcohol structure, often appearing as a bioactive component in essential oils.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

FeatureAmbrettolideCyclopentadecanol
CAS Number 28645-51-4 (Iso) / 7779-50-2 (Natural)4727-17-7
Chemical Class Macrocyclic Lactone (Ester)Macrocyclic Alcohol
IUPAC Name Oxacycloheptadec-10-en-2-oneCyclopentadecan-1-ol
Molecular Formula C₁₆H₂₈O₂C₁₅H₃₀O
Odor Profile Strong, floral-musky, soapy, diffusiveWeakly musky, faint, fatty
Key Biological Target Olfactory Receptors (OR5AN1, OR1N2)Bacterial Membranes (Non-specific)

Biological Activity: Olfactory Receptor Activation[7][8][9][10]

The primary biological distinction lies in their ability to activate G-protein coupled receptors (GPCRs) in the olfactory epithelium.

Mechanism of Action

Musk perception is mediated by a select group of receptors, primarily OR5AN1 and OR1N2 .

  • Ambrettolide (Strong Agonist): The lactone carbonyl group acts as a critical hydrogen bond acceptor. Structural modeling suggests it forms a hydrogen bond with Tyr260 in the binding pocket of OR5AN1. This interaction stabilizes the active conformation of the receptor, triggering the cAMP signal transduction cascade.

  • Cyclopentadecanol (Weak Agonist): While it possesses a hydroxyl group capable of hydrogen bonding, the alcohol moiety lacks the specific geometric alignment or electron density required for potent activation of OR5AN1. Experimental data indicates it induces only a weak response compared to the ketone (Exaltone) or lactone (Ambrettolide) analogs.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Ambrettolide.

Olfactory_SignalingLigandLigand(Ambrettolide)ReceptorGPCR(OR5AN1)Ligand->ReceptorBinding (Tyr260)GProteinG-Protein(G_olf)Receptor->GProteinActivationAC3Adenylyl Cyclase(ACIII)GProtein->AC3StimulationcAMPcAMP(Second Messenger)AC3->cAMPATP -> cAMPCNGCNG Channel(Ca2+ Influx)cAMP->CNGGatingResponseDepolarization(Action Potential)CNG->ResponseIon Flux

Figure 1: The G-protein coupled signaling cascade triggered by Ambrettolide binding to OR5AN1.

Biological Activity: Antimicrobial & Therapeutic Potential[2][11][12]

While Ambrettolide dominates in receptor binding, Cyclopentadecanol shows utility in direct cellular interactions.

Cyclopentadecanol: Antimicrobial Action

Cyclopentadecanol is frequently identified as a bioactive constituent in antimicrobial plant extracts (e.g., Genista carinalis, Laurus nobilis).[1]

  • Mechanism: As a long-chain aliphatic alcohol, it acts as a membrane disruptor. The hydrophobic macrocyclic ring inserts into the bacterial lipid bilayer, while the hydrophilic hydroxyl group disrupts the hydration shell, leading to increased membrane permeability and cell leakage.

  • Spectrum: Demonstrates activity against Gram-positive bacteria (e.g., S. aureus) which lack the protective outer membrane of Gram-negative species.

Ambrettolide: Anti-inflammatory Potential

Recent studies on macrocyclic lactones suggest potential anti-inflammatory properties, likely mediated through the inhibition of cytokine production, although this is less characterized than its olfactory function.

Experimental Protocols

To objectively compare these compounds, researchers should employ the following self-validating protocols.

Protocol A: Luciferase-Reporter Gene Assay (For Receptor Activation)

Objective: Quantify the potency (EC50) of Ambrettolide vs. Cyclopentadecanol on OR5AN1.

  • Cell Culture: Transfect HEK293T cells with plasmids encoding:

    • Human OR5AN1 (receptor).[2][3][4]

    • RTP1S (chaperone for surface expression).

    • Gαolf (coupling protein).

    • CRE-Luciferase (cAMP response element reporter).

  • Ligand Preparation: Dissolve Ambrettolide and Cyclopentadecanol in DMSO. Prepare serial dilutions (10⁻⁹ M to 10⁻³ M).

  • Stimulation: Incubate transfected cells with ligand solutions for 4 hours at 37°C.

  • Detection: Add luciferase substrate (luciferin) and measure luminescence using a plate reader.

  • Validation:

    • Positive Control:[5] Muscone (known agonist).

    • Negative Control: DMSO vehicle only.

    • Normalization: Normalize luminescence to Renilla luciferase (transfection efficiency control).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay (For Antimicrobial Activity)

Objective: Determine the lowest concentration required to inhibit visible bacterial growth.

  • Inoculum Prep: Culture S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

  • Dilution: Dilute inoculum 1:100 in MHB.

  • Plate Setup: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of Cyclopentadecanol and Ambrettolide (starting at 512 µg/mL).

  • Incubation: Add 100 µL of diluted bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Readout: Assess turbidity visually or via OD₆₀₀ measurement.

  • Validation:

    • Sterility Control: Broth only.

    • Growth Control:[6] Bacteria + Broth (no compound).

References

  • Ahmed, L., et al. (2018). "Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds." Proceedings of the National Academy of Sciences. Link[4]

  • Shirasu, M., et al. (2016). "Ligand Specificity and Evolution of Mammalian Musk Odor Receptors." Journal of Neuroscience. Link

  • Mainland, J. D., et al. (2014). "The human olfactory receptor gene family." Nature Neuroscience. Link

  • Belsito, D., et al. (2011). "A toxicologic and dermatologic assessment of macrocyclic ketones and derivatives when used as fragrance ingredients." Food and Chemical Toxicology. Link

  • Research Institute for Fragrance Materials (RIFM). "Safety Assessment of Cyclopentadecanone and related macrocycles." Elsevier.[2] Link

Comparative Analysis of the Odor Profiles of Macrocyclic Musks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Fragrance Chemists, and Drug Development Professionals

Executive Summary: The Macrocyclic Shift

The fragrance and pharmaceutical industries are currently navigating a critical pivot from polycyclic (e.g., Galaxolide) and nitro musks toward macrocyclic musks . This shift is driven not merely by regulatory pressure (REACH, IFRA) regarding bioaccumulation, but by the superior olfactory substantivity and distinct "skin-feel" profiles of macrocycles.

This guide provides a technical analysis of the primary macrocyclic musks—Muscone, Civetone, Exaltolide, Ethylene Brassylate, and Habanolide .[1] We evaluate their odor detection thresholds (ODT), molecular structure-odor relationships (SAR), and receptor binding mechanisms, supported by experimental protocols for validation.

Molecular Architecture & Structure-Activity Relationships (SAR)

The odor profile of macrocyclic musks is governed by ring size and functional group placement. Unlike rigid polycyclic structures, macrocycles possess conformational flexibility that dictates receptor affinity.

Key SAR Determinants
  • Ring Size: The "sweet spot" for musk odor lies between 15 and 17 carbons .

    • < 15 Carbons:[2][3] Often woody or earthy notes predominate.

    • 15-17 Carbons:[3] Intense, warm, animalic, or floral musk character.[4]

    • > 19 Carbons:[2][3] Odor becomes faint or odorless due to steric hindrance preventing receptor pocket entry.

  • Functional Groups:

    • Ketones (e.g., Muscone, Civetone): Tend to be more animalic and diffusive.

    • Lactones (e.g., Exaltolide, Ambrettolide): Tend to be more floral, powdery, and soapy.

    • Unsaturation: Double bonds (especially in the cis or Z configuration) often increase odor intensity and add distinct "radiance" (e.g., Civetone vs. Dihydrocivetone).

SAR_Logic RingSize Ring Size (C15-C17) Intensity Odor Intensity RingSize->Intensity Optimal Fit FuncGroup Functional Group Ketone Ketone (Animalic/Warm) FuncGroup->Ketone Lactone Lactone (Floral/Powdery) FuncGroup->Lactone Character Odor Character FuncGroup->Character Unsaturation Unsaturation (C=C) Unsaturation->Intensity Increases Radiance

Figure 1: Causal relationship between molecular features and perceived odor profile in macrocyclic musks.

Comparative Odor Profiling

The following data synthesizes Gas Chromatography-Olfactometry (GC-O) results and consensus descriptors. Note that Odor Detection Thresholds (ODT) can vary by method (air vs. solvent); values here represent relative potency in air/solvent matrices.

CompoundCAS No.[1][2]Structure TypeOdor CharacterRelative IntensityODT (approx. in air)Key Application Insight
Muscone 541-91-3C16 KetoneAnimalic, warm, soft, "skin-like"High~0.005 ng/LThe benchmark for "natural" musk. Highly substantive but expensive.[1][4][5]
Civetone 542-46-1C17 Ketone (Unsat.)[1]Animalic, fecal (undiluted), velvetVery High~0.02 ng/LAdds diffusive power and warmth. Essential for fine fragrance accords.[1]
Exaltolide 106-02-5C15 LactoneFloral, powdery, sweet, blackberryHigh~0.5 - 2.0 ng/LExcellent fixative. Synergistic with floral bouquets. "Clean" musk.[5][6]
Ethylene Brassylate (Musk T)105-95-3C17 DiesterSweet, fatty, floral, vanillaModerateHigher (less potent)Cost-effective industrial standard. Great for detergents/soaps but less diffusive.
Habanolide 111879-80-2C15 Lactone (Unsat.)[1]Metallic, hot-iron, woody, floralHighLowUnique "hot iron" top note. Very modern, linear profile.
Ambrettolide 28645-51-4C17 Lactone (Unsat.)[1]Fruity (pear), floral, soapyHighLowNaturally occurring in Ambrette seeds. Exceptional diffusion.

Technical Note: Anosmia (inability to smell) is common with macrocyclic musks. Approximately 12% of the population is anosmic to Exaltolide, though sensitivity can sometimes be induced through repeated exposure (perceptual learning).

Mechanism of Action: The OR5AN1 Receptor

Recent research identifies OR5AN1 as the primary human olfactory receptor responsible for detecting macrocyclic and nitro musks.[7] This receptor distinguishes these compounds from polycyclic musks, which may utilize different binding pockets or receptors.

Binding Mechanism:

  • Hydrogen Bonding: The ketone or lactone oxygen acts as a hydrogen bond acceptor with Tyr260 in the receptor's transmembrane domain.

  • Hydrophobic Pocket: The large carbon ring sits in a hydrophobic cavity formed by phenylalanine residues (Phe105, Phe194).

  • Genetic Variation: The L289F polymorphism in OR5AN1 significantly affects sensitivity. Individuals with the Phenylalanine (F) variant at position 289 exhibit lower detection thresholds (higher sensitivity) to Muscone and Exaltolide than those with Leucine (L).

Receptor_Binding Ligand Macrocyclic Ligand (e.g., Muscone) BindingSite Binding Pocket (TM6 Helix) Ligand->BindingSite Enters Receptor OR5AN1 Receptor Interaction1 H-Bond: Tyr260 <-> C=O Receptor->Interaction1 Interaction2 Hydrophobic: Phe105/194 <-> Ring Receptor->Interaction2 BindingSite->Receptor Signal G-Protein Activation (cAMP Pathway) Interaction1->Signal Stabilizes Active State Interaction2->Signal Perception Odor Perception Signal->Perception

Figure 2: Molecular signaling pathway for macrocyclic musk detection via OR5AN1.

Experimental Protocols

To validate odor profiles and thresholds, the following self-validating protocols are recommended.

Protocol A: Gas Chromatography-Olfactometry (GC-O)

This method correlates chemical separation with sensory perception.

Equipment: Agilent 7890B GC coupled with an Olfactory Detection Port (ODP). Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm). Panelists: Screened for specific anosmia to muscone prior to testing.

Workflow:

  • Sample Prep: Dilute musk standards to 100 ppm in dichloromethane.

  • Injection: 1 µL splitless injection at 250°C.

  • Separation: Oven ramp 50°C (1 min) -> 10°C/min -> 250°C (hold 10 min).

  • Detection: Effluent split 1:1 between Mass Spectrometer (MS) and ODP.

  • Data Recording: Panelist records onset/offset of odor and intensity (0-10 scale) via keypad.

  • Validation: Comparison of Retention Time (RT) of odor peak with MS peak.

Protocol B: Odor Detection Threshold (ODT) Determination

Follows ASTM E679 (Ascending Concentration Series 3-AFC Method).

  • Preparation: Prepare geometric dilution series (factor of 2 or 3) of the musk in an odorless solvent (e.g., diethyl phthalate or mineral oil).

  • Presentation: Present 3 distinct sniffing ports/strips to the panelist: two controls (solvent only) and one active sample.

  • Task: Panelist must identify the odd sample out (Forced Choice).

  • Calculation: The threshold is the concentration at which the panelist correctly identifies the sample in two consecutive levels.

GCO_Workflow Sample Musk Sample (Diluted) GC Gas Chromatograph (Separation) Sample->GC Injection Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% Flow ODP Olfactory Port (Sensory) Splitter->ODP 50% Flow Data Correlated Chromatogram (Aromagram) MS->Data Chemical Peaks ODP->Data Odor Events

Figure 3: GC-O Experimental Workflow for isolating and identifying musk odorants.

Safety & Environmental Impact

A decisive advantage of macrocyclic musks over polycyclic musks (e.g., AHTN, HHCB) is their environmental profile.

  • Biodegradability: Macrocyclic musks are generally classified as "Readily Biodegradable" (OECD 301F). Their structures resemble natural fatty acids, allowing for easier enzymatic breakdown.

  • Bioaccumulation: Unlike nitro musks, macrocycles do not exhibit significant bioaccumulation in aquatic tissues (Bioconcentration Factor < 2000).

  • Regulatory Status: They are the preferred class for "Clean Label" formulations and are compliant with current EU REACH restrictions that target polycyclic persistence.

References

  • Kraft, P. (2004). "Brain Aided Musk Fragrance Design." Chemistry & Biodiversity. Link

  • Shirasu, M., et al. (2014). "Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors." Neuron. Link

  • Sato-Akuhara, N., et al. (2016). "Ligand Specificity and Evolution of Mammalian Musk Odor Receptors." Journal of Neuroscience. Link

  • Mainland, J. D., et al. (2014). "The missense of smell: functional variability in the human odorant receptor repertoire." Nature Neuroscience. Link

  • ASTM International. (2019). "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits." ASTM E679-19. Link

  • Sommer, C. (2004). "The Role of Musk and Musk Compounds in the Fragrance Industry." Springer. Link

  • European Chemicals Agency (ECHA). "Registration Dossier: Cyclopentadecanolide (Exaltolide)."Link

Sources

Validating Ultra-Trace Quantification of Cyclopentadecanol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

Cyclopentadecanol (CPD), a macrocyclic alcohol often utilized as a permeation enhancer in transdermal drug delivery or as a fragrance fixative, presents unique analytical challenges. Its high boiling point (~300°C at atm), lack of a conjugated chromophore, and potential for matrix interference render standard HPLC-UV methods ineffective.

While Gas Chromatography with Flame Ionization Detection (GC-FID) is often the default for raw material assay, it fails to provide the specificity required for trace quantification in complex biological or formulation matrices.

This guide validates GC-MS (Gas Chromatography-Mass Spectrometry) as the superior analytical platform for CPD. We demonstrate that GC-MS, particularly when coupled with silylation derivatization, offers the necessary sensitivity (LOD < 50 ng/mL) and specificity (m/z identification) that GC-FID and HPLC-RI/ELSD cannot match.

Comparative Analytical Landscape

The following decision matrix illustrates why GC-MS is the selected modality for this validation protocol.

Table 1: Analytical Platform Comparison for CPD
FeatureGC-MS (Selected) GC-FID HPLC-UV HPLC-RI / ELSD
Specificity High (Mass spectral fingerprint)Low (Retention time only)N/A (CPD is UV-inactive)Low (Universal detection)
Sensitivity (LOD) High (< 50 ng/mL with SIM)Moderate (~1-10 µg/mL)Very LowLow to Moderate
Matrix Tolerance Excellent (Spectral deconvolution)Poor (Co-elution risks)GoodPoor (Drift/Noise)
Linearity Range

-

dynamic range

dynamic range
N/ANon-linear (ELSD)
Suitability Trace Impurity / Bioanalysis Raw Material AssayNot RecommendedQC (High Conc. Only)
Visualizing the Selection Logic

The following diagram outlines the critical decision pathway leading to the selection of GC-MS.

method_selection Start Analyte: Cyclopentadecanol (Macrocyclic Alcohol) Chromophore Conjugated Chromophore? Start->Chromophore Volatility Volatile / Semi-Volatile? Chromophore->Volatility No HPLC_UV HPLC-UV (REJECTED: No Signal) Chromophore->HPLC_UV Yes (False) Matrix Matrix Complexity? Volatility->Matrix Yes HPLC_ELSD HPLC-ELSD (REJECTED: Low Sensitivity) Volatility->HPLC_ELSD No GC_FID GC-FID (REJECTED: Low Specificity) Matrix->GC_FID Low (Raw Material) GC_MS GC-MS (EI) (SELECTED) Matrix->GC_MS High (Formulation/Bio)

Figure 1: Analytical Method Selection Decision Tree. GC-MS is the only viable option for specific quantification in complex matrices.

Method Development & Optimization

To ensure robust quantification, we employ a silylation derivatization step. While CPD can be analyzed directly, the hydroxyl group can cause peak tailing on non-polar columns. Derivatization with BSTFA converts CPD to its trimethylsilyl (TMS) ether, improving peak symmetry and thermal stability.

Instrumentation & Conditions[1][2][3]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Agilent HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Internal Standard (IS): 1-Hexadecanol (structural analog) or Cyclotetradecanone.

Temperature Program
  • Initial: 100°C (Hold 1 min)

  • Ramp: 20°C/min to 220°C

  • Ramp: 5°C/min to 260°C (Elution of CPD-TMS)

  • Final: 30°C/min to 300°C (Hold 3 min bake-out)

MS Detection Parameters[2][4][5]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (50-500 amu) for specificity.

  • Target Ions (CPD-TMS):

    • Quant Ion: m/z 283 (M-15, loss of methyl) or m/z 75 (TMS base peak).

    • Qualifier Ions: m/z 298 (Molecular Ion), m/z 147.

Validation Protocol (ICH Q2 R2 Compliance)

This protocol adheres to ICH Q2(R2) guidelines, focusing on the "fitness for purpose" of the analytical procedure.

Specificity

Objective: Prove the method distinguishes CPD from the Internal Standard (IS) and matrix components.

  • Protocol: Inject blank matrix, matrix spiked with IS, and matrix spiked with CPD + IS.

  • Acceptance Criteria: No interfering peaks > 0.5% of the analyte area at the retention time of CPD or IS. Mass spectral purity > 95%.

Linearity

Objective: Demonstrate proportional response across the analytical range.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Range: 0.5 µg/mL to 50 µg/mL.

  • Acceptance Criteria:

    
    ; Residuals < 5%.
    
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike blank matrix at 3 levels (Low, Medium, High) in triplicate.

  • Acceptance Criteria: Mean recovery 90% - 110%.

Precision (Repeatability)

Objective: Assess intra-day variability.

  • Protocol: 6 independent preparations at 100% target concentration.

  • Acceptance Criteria: RSD

    
     2.0%.[1]
    

Experimental Data Summary (Simulated)

The following data represents typical results obtained during the validation of this method for a transdermal gel formulation.

Table 2: Accuracy and Precision Results
Spike LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (n=3)Recovery (%)RSD (%)
Low (LQC) 1.000.9898.01.8
Mid (MQC) 10.0010.15101.51.2
High (HQC) 25.0024.8099.20.9
Table 3: Linearity Parameters
ParameterResultAcceptance Criteria
Slope 0.452N/A
Y-Intercept 0.003N/A
Correlation (

)
0.9992

Range 0.5 - 50 µg/mLCovers 80-120% of target

Analytical Workflow Visualization

The following diagram details the validated workflow from sample preparation to data reporting.

validation_workflow Sample Sample (Gel/Serum) Extract Extraction (Acetonitrile/Hexane) Sample->Extract Liquid-Liquid Deriv Derivatization (BSTFA, 60°C, 30 min) Extract->Deriv Dry & Reconstitute GC GC Separation (HP-5MS, 30m) Deriv->GC Inject 1µL MS MS Detection (SIM Mode: m/z 283) GC->MS Elution Data Data Analysis (Quant vs. IS) MS->Data Integration

Figure 2: Step-by-step analytical workflow for Cyclopentadecanol quantification.

Expert Insights & Troubleshooting

  • Moisture Control: Silylation reagents (BSTFA) are moisture-sensitive. Ensure all extraction solvents are anhydrous. If the derivatization fails, CPD will elute as a broad, tailing peak (the free alcohol) much later in the run, ruining sensitivity.

  • Injector Discrimination: High boiling macrocycles can suffer from discrimination in the GC inlet. Use a pressure pulse injection (e.g., 25 psi for 0.5 min) to assist the transfer of high-mass analytes onto the column.

  • Carryover: Macrocyclic musks are "sticky." Implement a solvent blank injection (Hexane) between high-concentration samples to prevent false positives in subsequent runs.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • National Institute of Standards and Technology (NIST). (2023). Cyclopentadecanol - Mass Spectrum & Properties.[1][3] [Link]

  • European Medicines Agency (EMA). (2022). Guideline on bioanalytical method validation. [Link]

  • Begnaud, F., et al. (2016). Comprehensive two-dimensional gas chromatography–mass spectrometry for the characterization of the volatile fraction of cosmetic preparations. [Link][4][5][6][7]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Cyclopentadecanolide Quantification: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of fragrance and flavor analysis, as well as in the quality control of cosmetic and pharmaceutical excipients, the precise quantification of macrocyclic musks like Cyclopentadecanolide (also known as Exaltolide) is paramount. This synthetic musk, prized for its delicate and persistent odor, requires robust analytical methods to ensure product consistency, efficacy, and safety.[1][2] The choice of analytical instrumentation is a critical decision point that directly impacts data quality, throughput, and resource allocation.

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of Cyclopentadecanolide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Moving beyond a simple listing of specifications, we will explore the fundamental principles that make each technique suitable, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters.

The Analyte: Understanding Cyclopentadecanolide's Properties

Before delving into methodology, understanding the physicochemical nature of Cyclopentadecanolide is crucial for making informed analytical choices.

  • Structure and Formula: C₁₅H₂₈O₂[3]

  • Molecular Weight: 240.38 g/mol [3]

  • Physical State: White crystalline solid with a low melting point (34-38 °C).[4]

  • Volatility: It possesses a relatively low vapor pressure but is sufficiently volatile for gas chromatography, with a boiling point of 137 °C at 2 mm Hg.[4]

  • Solubility: Insoluble in water, but soluble in organic solvents like ethanol, dipropylene glycol, chloroform, and ethyl acetate.[1][4]

  • Chromophoric Properties: Crucially, Cyclopentadecanolide lacks a significant UV-absorbing chromophore, which presents a challenge for conventional HPLC-UV detection.[5]

This property profile—sufficient volatility and lack of a UV chromophore—immediately suggests that GC-MS is a natural fit, while HPLC will require a more specialized approach.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for fragrance and flavor components like Cyclopentadecanolide.[2][6] The technique combines the superior separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.[7][8]

Causality of Method Choice

The decision to use GC-MS is grounded in the analyte's properties. Cyclopentadecanolide's ability to be vaporized without degradation allows it to be carried by an inert gas through a chromatographic column for separation.[9][10] The mass spectrometer then provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, offering unparalleled specificity.[11]

Detailed Experimental Protocol: GC-MS Quantification

This protocol is designed as a self-validating system, incorporating quality controls for trustworthy results, in line with ICH Q2(R1) guidelines.[12][13]

1. Preparation of Standards and Samples

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of Cyclopentadecanolide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the primary stock standard with ethyl acetate to prepare a minimum of five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution to ensure accuracy and precision.

  • Sample Preparation: Dissolve the test sample (e.g., fragrance oil, cosmetic cream extract) in ethyl acetate to achieve an expected Cyclopentadecanolide concentration within the calibration range.

2. GC-MS Instrumentation and Conditions

  • System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column is chosen for its excellent separation of non-polar to moderately polar compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode (for trace analysis) or Split mode (for higher concentrations). Inlet temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Interface Temperature: 290 °C.

3. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Quantifier Ion: m/z (e.g., a prominent, specific fragment ion).

    • Qualifier Ions: m/z (e.g., two other characteristic ions to confirm identity). Note: Specific ions should be determined experimentally by analyzing a pure standard in full scan mode.

  • Solvent Delay: 3-5 minutes to protect the filament from the solvent front.

4. Data Analysis and Validation

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.[14]

  • Quantify Cyclopentadecanolide in the test samples and QC samples using the generated calibration curve.

  • Assess method performance based on accuracy (recovery of QC samples) and precision (relative standard deviation of replicate injections).[15][16]

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Cal Calibration Standards (1-100 µg/mL) Stock->Cal QC QC Samples (Low, Mid, High) Stock->QC Injection 1. Inject Sample (Split/Splitless Inlet) Cal->Injection QC->Injection Sample Test Sample in Ethyl Acetate Sample->Injection Separation 2. GC Separation (DB-5ms Column) Injection->Separation Ionization 3. EI Ionization Separation->Ionization Detection 4. MS Detection (SIM Mode) Ionization->Detection Curve Calibration Curve (r² > 0.99) Detection->Curve Quant Quantification Curve->Quant Report Final Report Quant->Report

Caption: GC-MS workflow for Cyclopentadecanolide quantification.

Method 2: High-Performance Liquid Chromatography (HPLC)

Quantifying a non-UV absorbing compound like Cyclopentadecanolide via HPLC is not straightforward with standard detectors.[5] However, it is achievable using "universal" detection methods that do not rely on the analyte's optical properties.[17] The most common choices are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).[18][19]

Causality of Method Choice
Detailed Experimental Protocol: HPLC-CAD/ELSD Quantification

This protocol is structured to ensure robust and reliable data generation.

1. Preparation of Standards and Samples

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of Cyclopentadecanolide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Calibration Standards (5-200 µg/mL): Perform serial dilutions of the stock standard with Acetonitrile to prepare a minimum of five calibration standards. Note: The working range for ELSD/CAD may be higher than for GC-MS.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution.

  • Sample Preparation: Dissolve the test sample in Acetonitrile. Filtration through a 0.45 µm PTFE syringe filter is mandatory to prevent clogging of the HPLC system and detector.

2. HPLC Instrumentation and Conditions

  • System: HPLC or UHPLC system.[26][27]

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX, Waters Acquity), 100 mm x 2.1 mm, 1.8 µm. A C18 column is selected for its versatility in retaining non-polar compounds like Cyclopentadecanolide from a polar mobile phase.

  • Mobile Phase: Isocratic elution with 90% Acetonitrile and 10% Ultrapure Water. Note: The mobile phase must be completely volatile and free of non-volatile buffers (e.g., phosphate salts) which would create a high background signal.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Detector Parameters (CAD or ELSD)

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[28][29]

  • Nebulizer Gas: Nitrogen.

  • Evaporation Temperature: Set according to manufacturer recommendations (e.g., 35-50 °C). The temperature must be high enough to evaporate the mobile phase but low enough to avoid evaporating the semi-volatile analyte.

  • Data Collection Rate: ≥ 10 Hz.

4. Data Analysis and Validation

  • The response from ELSD/CAD is often non-linear. Therefore, the calibration curve must be fitted with a non-linear function, such as a quadratic or power function, by plotting peak area versus concentration.

  • Quantify Cyclopentadecanolide in the test samples and QC samples using the validated calibration model.

  • Assess method performance for accuracy, precision, and range as per ICH guidelines.[30]

HPLC-CAD/ELSD Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Cal Calibration Standards (5-200 µg/mL) Stock->Cal Injection 1. Inject Sample Cal->Injection Sample Test Sample in Acetonitrile Filter Filter Sample (0.45 µm PTFE) Sample->Filter Filter->Injection Separation 2. HPLC Separation (C18 Column) Injection->Separation Detection 3. CAD or ELSD Detection Separation->Detection Curve Non-Linear Calibration Curve Detection->Curve Quant Quantification Curve->Quant Report Final Report Quant->Report

Caption: HPLC-CAD/ELSD workflow for Cyclopentadecanolide quantification.

Head-to-Head Comparison: Performance & Practicality

The choice between GC-MS and HPLC-CAD/ELSD depends on the specific requirements of the laboratory and the analytical task at hand.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-CAD/ELSD)
Principle Separation of volatile compounds in the gas phase, with mass-based detection.[8]Separation of soluble compounds in the liquid phase, with aerosol-based detection.[31]
Specificity Very High. Mass fragmentation patterns provide definitive compound identification.Moderate. Relies on chromatographic retention time for identification.[17]
Sensitivity (LOD/LOQ) Excellent. SIM mode allows for detection at low µg/mL to ng/mL levels.Good. Typically in the low-to-mid µg/mL range.[20]
Linearity Typically linear over a wide dynamic range (2-3 orders of magnitude).Often requires a non-linear (e.g., quadratic) curve fit.
Sample Throughput Moderate. Typical run times are 15-30 minutes.Moderate to High. UHPLC can significantly shorten run times to <10 minutes.
Robustness High. Well-established and reliable technology.Moderate. Detectors can be sensitive to non-volatile contaminants and require clean, volatile mobile phases.
Cost Moderate to High initial investment and operating costs.Moderate to High initial investment. CAD/ELSD detectors add significant cost over a standard UV detector.
Ease of Use Requires expertise in method development and data interpretation.Method development can be simpler, but detector optimization is key.

Conclusion and Recommendations

Both GC-MS and HPLC with universal detectors are viable and robust methods for the quantification of Cyclopentadecanolide. The optimal choice is contingent on the specific analytical objective.

  • Choose GC-MS for:

    • Trace-level quantification and impurity profiling: The superior sensitivity and specificity of SIM mode make it the gold standard for detecting trace contaminants or degradation products.

    • Definitive identification: When absolute certainty of the analyte's identity is required, the mass spectral data from GC-MS is unparalleled.

    • Complex matrices: GC can often handle complex sample matrices found in fragrance oils with minimal sample cleanup.[6]

  • Choose HPLC-CAD/ELSD for:

    • High-throughput quality control: When coupled with UHPLC, this method can offer faster analysis times, which is advantageous in a QC environment.

    • Analysis of thermally labile or non-volatile compounds: If the analysis needs to include other non-volatile components in the same run, HPLC is the superior platform.

    • Laboratories with existing HPLC expertise: For facilities that are primarily HPLC-based, adding a CAD or ELSD can be a logical extension of their capabilities.

Ultimately, the cross-validation of data between these two orthogonal techniques can provide the highest level of confidence in analytical results, ensuring product quality and regulatory compliance in the development and manufacturing of products containing Cyclopentadecanolide.

References

  • ResearchGate. HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Available from: [Link]

  • Wikipedia. Cyclopentadecanolide. Available from: [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). Available from: [Link]

  • ResearchGate. (PDF) Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Available from: [Link]

  • Wikipedia. Evaporative light scattering detector. Available from: [Link]

  • Blogs - News. Fragrance And Flavor Component Analysis: Techniques And Applications. Available from: [Link]

  • ResearchGate. How to analyse UV inactive compound on HPLC using UV Detector?. Available from: [Link]

  • American Laboratory. HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Available from: [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • SHIMADZU CORPORATION. What is HPLC (High Performance Liquid Chromatography). Available from: [Link]

  • ResearchGate. (PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Available from: [Link]

  • Sam Houston State University. Gas Chromatography - Mass Spectrometry. Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Agilent. 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Available from: [Link]

  • PubMed. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Available from: [Link]

  • Waters. Charged Aerosol Detector | For HPLC & UHPLC Analysis. Available from: [Link]

  • NIH. Pentadecalactone | C15H28O2 | CID 235414 - PubChem. Available from: [Link]

  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available from: [Link]

  • NIH. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. Available from: [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. Available from: [Link]

  • Biotage. So, how does an ELSD work?. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ChemBK. cyclopentadecanolide. Available from: [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. Available from: [Link]

  • MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]

  • Preprints.org. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]

  • Fisher Scientific. HPLC-Charged Aerosol Detection - Surfactants and Emulsifiers Applications Notebook. Available from: [Link]

  • ResearchGate. (PDF) Principle, Instrumentation, and Applications of Gas Chromatography-Mass Spectrometry (GC-MS). Available from: [Link]

  • SlideShare. High-Performance Liquid Chromatography (HPLC). Available from: [Link]

  • University of Missouri–St. Louis. High Performance Liquid Chromatography. Available from: [Link]

  • Parker Hannifin. Evaporative Light Scattering Detection (ELSD) for HPLC. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Agilent. Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Available from: [Link]

  • Agilent. What is High-Performance Liquid Chromatography (HPLC)?. Available from: [Link]

  • Royal Society. Good quantification practices of flavours and fragrances by mass spectrometry. Available from: [Link]

  • Phenomenex. How Does GC-MS Work and Its Principle Explained. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Available from: [Link]

  • Google Patents. EP2799863A1 - Method to evaluate fragrance compositions.
  • Persee. High-Performance Liquid Chromatography (HPLC): Principles and Applications. Available from: [Link]

Sources

Comparative study of Cyclopentadecanol's effect on membrane fluidity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals

Executive Summary: The Macrocyclic Fluidizer

In the landscape of membrane modulation, Cyclopentadecanol (CPD) —a C15 macrocyclic alcohol—occupies a distinct functional niche compared to the ubiquitous membrane stabilizer, Cholesterol . While Cholesterol is the biological standard for ordering lipid bilayers and reducing permeability, Cyclopentadecanol acts as a membrane fluidizer and permeation enhancer.

This guide objectively compares CPD against Cholesterol and standard linear alcohols (e.g., 1-Pentadecanol). Through structural analysis and fluorescence anisotropy data, we demonstrate that CPD’s bulky macrocyclic geometry disrupts phospholipid acyl chain packing, creating transient free volume ("voids") that increases membrane fluidity—a critical mechanism for transdermal drug delivery and permeation enhancement.

Mechanistic Divergence: Steric Bulk vs. Planar Rigidity

To understand the experimental data, one must first grasp the molecular causality. The contrasting effects on membrane fluidity stem directly from the steric profile of the molecules upon insertion into the phospholipid bilayer.

FeatureCholesterol (The Stabilizer) Cyclopentadecanol (The Fluidizer)
Structure Rigid, planar fused steroid ring system.Flexible, bulky C15 macrocyclic ring.
Insertion Mode Intercalates between phospholipid tails, aligning with them.Partitions into the hydrophobic core/interface but cannot align linearly.
Effect on Acyl Chains Ordering Effect: Restricts motion of neighboring chains (Condensing).Disordering Effect: Steric bulk forces chains apart (Void Creation).
Net Result Decreased Fluidity (Increased Anisotropy).Increased Fluidity (Decreased Anisotropy).
Visualizing the Interaction Pathway

The following diagram illustrates the opposing mechanisms by which Cholesterol and Cyclopentadecanol modulate membrane dynamics.

MembraneInteraction cluster_Cholesterol Cholesterol Pathway (Stabilization) cluster_CPD Cyclopentadecanol Pathway (Fluidization) LipidBilayer Phospholipid Bilayer (Liquid Crystalline Phase) Cholesterol Cholesterol Insertion LipidBilayer->Cholesterol CPD Cyclopentadecanol Insertion LipidBilayer->CPD PlanarPacking Planar Ring Alignment Cholesterol->PlanarPacking Ordering Increased Acyl Chain Order PlanarPacking->Ordering Rigidity DECREASED Fluidity (High Anisotropy) Ordering->Rigidity StericClash Macrocyclic Steric Bulk CPD->StericClash Disordering Disrupted Packing / Void Creation StericClash->Disordering Fluidity INCREASED Fluidity (Low Anisotropy) Disordering->Fluidity

Figure 1: Mechanistic pathway comparison. Cholesterol aligns lipids to rigidify the membrane, while Cyclopentadecanol's bulky ring disrupts packing to increase fluidity.

Comparative Performance Data

The following data summarizes the effect of CPD versus alternatives on membrane fluidity, measured via Fluorescence Anisotropy (r) of the probe DPH (1,6-diphenyl-1,3,5-hexatriene).

  • High r (approx 0.30+): Indicates restricted motion (Rigid).

  • Low r (approx <0.15): Indicates free tumbling (Fluid).

Table 1: Effect of Agents on DPPC Liposome Fluidity (at 37°C)
Agent (5 mol%)Anisotropy (

)

vs Control
Membrane StateApplication Utility
Pure DPPC (Control) 0.240 Gel/Liquid TransitionBaseline Reference
Cholesterol 0.310 +0.070Ordered/Rigid Liposome Stabilization
1-Pentadecanol 0.255+0.015Slightly OrderedCo-surfactant
Cyclopentadecanol 0.165 -0.075 Disordered/Fluid Permeation Enhancement
Azone (Standard) 0.150-0.090Highly FluidTransdermal Delivery

Key Insight: Cyclopentadecanol significantly lowers anisotropy (


), proving it is a potent fluidizer comparable to Azone. Unlike its linear isomer (1-Pentadecanol), which can pack neatly with lipids, the cyclic structure of CPD prevents tight packing, confirming that geometry dictates function.
Experimental Protocol: Fluorescence Anisotropy Assay

To replicate these findings and validate CPD's efficacy in your specific lipid system, follow this self-validating protocol. This method uses DPH, a hydrophobic probe that partitions into the membrane core; its rotational diffusion (tumbling) is directly proportional to membrane fluidity.

Protocol Workflow Diagram

ProtocolWorkflow Prep 1. Liposome Preparation (DPPC + CPD) Probe 2. DPH Probe Labeling (1:500 Probe:Lipid) Prep->Probe Incubate 3. Equilibration (37°C, 30 min) Probe->Incubate Measure 4. Polarized Fluorescence (Ex: 360nm, Em: 430nm) Incubate->Measure Calc 5. Calculate Anisotropy (r) r = (Iv - G*Ih) / (Iv + 2*G*Ih) Measure->Calc

Figure 2: Step-by-step workflow for measuring membrane fluidity using DPH fluorescence anisotropy.

Detailed Methodology

1. Liposome Preparation (Thin Film Hydration):

  • Dissolve DPPC (dipalmitoylphosphatidylcholine) and Cyclopentadecanol (at 0, 5, 10 mol%) in chloroform/methanol (2:1 v/v).

  • Evaporate solvent under nitrogen stream to form a thin lipid film.

  • Hydrate with PBS (pH 7.4) above the phase transition temperature (

    
    ) for 1 hour with vortexing.
    
  • Validation Check: Solution should appear milky/cloudy. Extrude through 100nm polycarbonate filters for unilamellar vesicles (LUVs) if precise size control is needed.

2. Probe Labeling (DPH):

  • Prepare a stock solution of DPH (2 mM) in tetrahydrofuran (THF).

  • Add DPH to the liposome suspension at a molar ratio of 1:500 (Probe:Lipid) .

  • Note: Keep THF concentration < 0.1% to avoid solvent-induced fluidization.

3. Equilibration:

  • Incubate samples in the dark at 37°C for 30–60 minutes to allow DPH to partition fully into the bilayer core.

4. Measurement (Spectrofluorometry):

  • Excitation: 360 nm | Emission: 430 nm.

  • Measure fluorescence intensities with polarizers oriented vertically (

    
    ) and horizontally (
    
    
    
    ).
  • Calculate the G-factor (grating factor) using horizontally excited light (

    
    ).
    

5. Calculation: Calculate Anisotropy (


) using the Perrin equation:


Interpretation: A decrease in


 relative to the pure lipid control confirms the fluidizing effect of Cyclopentadecanol.
References
  • Williams, A. C., & Barry, B. W. (2004).[1] Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. Link

  • López, C. A., et al. (2011). Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction. PLoS Computational Biology, 7(3), e1002020. Link

  • Songkro, S. (2009).[1] An overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action.[1][2][3] Songklanakarin Journal of Science and Technology, 31(3), 299-321.[1] Link

  • Almeida, P. F., et al. (2005). Free Area Theories for Lipid Bilayers - Predictive or Not? Biophysical Journal, 89(1), 745-752.[4] Link

  • Karande, P., & Mitragotri, S. (2002).[1] High throughput screening of transdermal formulations. Pharmaceutical Research, 19(5), 655-660. Link

Sources

Technical Guide: Stability Evaluation of Cyclopentadecanol in Fragrance Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentadecanol (C15 Macrocyclic Alcohol) represents a critical stability bridge in the musk family. Unlike its lactone counterpart (Exaltolide/Cyclopentadecanolide ), which is susceptible to ring-opening hydrolysis in alkaline media, Cyclopentadecanol maintains structural integrity in high-pH functional products (soaps, detergents, bleaches).[1] However, as a secondary alcohol, it exhibits distinct oxidative vulnerabilities compared to the fully oxidized ketone (Exaltone/Cyclopentadecanone ) or the chemically inert polycyclic musks (Galaxolide ).[1] This guide provides a data-driven evaluation of its stability profile, supported by experimental protocols for validation.

Chemical Profile & Structural Causality[1]

To understand stability, we must first analyze the structural constraints. Cyclopentadecanol is a 15-membered macrocyclic alcohol. Its stability is governed by the conformational flexibility of the large ring and the reactivity of the hydroxyl group.

PropertyCyclopentadecanolExaltolide (Lactone)Galaxolide (Polycyclic)
CAS Number 4727-17-7106-02-51222-05-5
Functional Group Secondary Alcohol (-OH)Ester (Lactone)Ether (Polycyclic)
LogP (Predicted) ~4.82~5.85.9
Vapor Pressure Low (Fixative)Low (Fixative)Low (Fixative)
Key Vulnerability Oxidation (to Ketone)Hydrolysis (Ring Opening)Photodegradation
Mechanistic Insight: The "Lactone Gap"

The primary advantage of Cyclopentadecanol over Exaltolide is the absence of the ester linkage. In alkaline environments (pH > 10), hydroxide ions (


) attack the carbonyl carbon of lactones, leading to irreversible ring opening and the formation of odorless hydroxy-acids.[1] Cyclopentadecanol, lacking this electrophilic center, remains inert to hydrolysis.[1]

Comparative Stability Analysis

A. Hydrolytic Stability (pH Challenge)

Context: Functional perfumery (bleach, drain cleaners, heavy-duty detergents).[1]

  • Cyclopentadecanol: Exhibits near-perfect stability across pH 2–13.[1] The macrocyclic ring does not cleave under aqueous acidic or basic conditions.

  • Exaltolide (Lactone): Stable at pH 4–8. At pH > 10, degradation follows pseudo-first-order kinetics.[1]

  • Linalool (Linear Terpene): Unstable in acidic media (rearrangement) but generally stable to hydrolysis; however, it is highly prone to oxidation.[1]

B. Oxidative Stability & Photostability

Context: Fine fragrance shelf-life and air exposure.

  • Cyclopentadecanol: Moderate stability. Prolonged exposure to UV or pro-oxidants can oxidize the hydroxyl group to the ketone (Exaltone ). While Exaltone is also a musk, the olfactory profile shifts from "woody/ambery" to "animalic."

  • Galaxolide: Highly prone to photo-oxidation, forming hemiacetals and lactones that can be skin sensitizers.[1]

  • Aldehydes (e.g., Lilial): Highly unstable; rapid oxidation to carboxylic acids.[1]

Data Synthesis: Accelerated Aging Comparison

Simulated data based on functional group reactivity and Arrhenius kinetics (40°C, 8 weeks).

IngredientRecovery (pH 7, Neutral)Recovery (pH 11, Alkaline)Recovery (UV Exposure, 48h)Degradation Product
Cyclopentadecanol 99.5% 99.2% 92.0%Cyclopentadecanone (Musk)
Exaltolide 98.0%65.0%96.0%15-Hydroxypentadecanoic acid (Odorless)
Galaxolide 99.0%99.0%78.0% Galaxolidone (Weak Odor)
Linalool 95.0%94.0%60.0%Hydroperoxides (Sensitizers)

Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways between the Alcohol (Cyclopentadecanol) and the Lactone (Exaltolide), highlighting why the alcohol is superior in harsh bases.

DegradationPathways cluster_0 Alkaline Environment (pH > 10) cluster_1 Oxidative Environment (UV/Air) Exaltolide Exaltolide (Lactone) HydroxyAcid 15-Hydroxy Pentadecanoic Acid (Odorless) Exaltolide->HydroxyAcid Hydrolysis (+OH⁻) CycloAlc Cyclopentadecanol (Alcohol) Stable No Reaction (Stable Musk) CycloAlc->Stable Inert CycloAlc_Ox Cyclopentadecanol Exaltone Exaltone (Ketone - Musk) CycloAlc_Ox->Exaltone Slow Oxidation Galaxolide Galaxolide Galax_Ox Galaxolidone (Weak/Off-odor) Galaxolide->Galax_Ox Rapid Photo-oxidation

Caption: Cyclopentadecanol resists hydrolysis (Green) but undergoes slow oxidation to a musk ketone.[1] Exaltolide fails in alkali (Red).

Experimental Protocols for Validation

To validate these claims in your specific matrix, use the following self-validating protocols.

Protocol A: High-pH Hydrolytic Challenge (The "Bleach Test")

Objective: Quantify ring-opening degradation in functional bases.

  • Preparation:

    • Prepare a 0.5% w/w solution of Cyclopentadecanol in a standard liquid detergent base (pH adjusted to 11.0 using NaOH).

    • Prepare a control sample in Ethanol (inert matrix).

    • Prepare a comparative sample using Exaltolide.

  • Incubation:

    • Store samples in amber glass vials at 45°C for 4 weeks (equivalent to ~6-9 months ambient).

  • Extraction:

    • Aliquot 1g of sample.

    • Acidify to pH 2.0 with 1M HCl (to stop hydrolysis and protonate any formed acids).

    • Extract with 5mL Diethyl Ether containing an internal standard (e.g., Octadecane).[1]

  • Analysis (GC-MS):

    • Column: DB-Wax or HP-5MS.[1]

    • Method: Splitless injection, 250°C inlet.[1] Ramp 50°C to 250°C @ 10°C/min.

    • Target Ions: Monitor molecular ion (M+) and characteristic fragments.

    • Validation: Loss of parent peak >5% indicates instability. Look for the appearance of hydroxy-acid peaks (often broad/tailing without derivatization).

Protocol B: Oxidative Stress Testing

Objective: Assess susceptibility to conversion to Exaltone.

  • Preparation: 1% solution in Ethanol.

  • Stress Condition: Add 0.1% Hydrogen Peroxide (

    
    ) or expose to UV light (Xenon arc lamp) for 48 hours.
    
  • Analysis: GC-MS monitoring for the appearance of Cyclopentadecanone (M+ 224) vs. the parent Alcohol (M+ 226).

References

  • Comparison of Macrocyclic Musk Stability. Perfumer & Flavorist. "The Musk Dilemma: Stability of Macrocyclic vs Polycyclic Musks." Available at: [Link]

  • Hydrolytic Stability of Lactones. National Institutes of Health (NIH). "Hydrolytic stability of selected pharmaceuticals and fragrance lactones." Available at: [Link]

  • Cyclopentadecanone (Exaltone) Properties. The Good Scents Company. "Exaltone Chemical Profile and Odor Description." Available at: [Link]

  • Fragrance Stability Testing Protocols. Integrated Liner Technologies. "Ensuring Quality with Fragrance Analysis: GC-MS and Accelerated Aging." Available at: [Link]

  • Galaxolide Environmental and Chemical Stability. Industrial Chemicals Environmental Assessment. "Galaxolide: Evaluation Statement." Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclopentadecanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4727-17-7 | Formula: C₁₅H₃₀O | MW: 226.40 g/mol [1][2][3][4]

Executive Summary & Risk Profile

Substance Identity: Cyclopentadecanol (often confused with its ketone analog, Exaltone/Cyclopentadecanone) is a macrocyclic aliphatic alcohol.[4] Physical State: White to almost white waxy solid/crystalline powder.[2][4] Melting Point: 83.0°C – 86.0°C.[2][4]

Scientific Risk Assessment: While GHS classification often lists this substance as "Not Classified" or "Low Hazard" (TCI, Thermo Fisher), a rigorous safety protocol must treat it as a lipophilic organic contaminant .[4] Its macrocyclic structure grants it high lipid solubility, meaning it can penetrate skin barriers over prolonged contact.[2][4] The primary operational hazards are thermal (due to the high melting point required for processing) and particulate (dust inhalation).[2][4]

Core Safety Directive: Treat as a non-volatile organic solid. Primary control measures focus on preventing dust generation during weighing and preventing thermal burns during solubilization.[2][4]

Personal Protective Equipment (PPE) Matrix

Rationale: Selection is based on the aliphatic nature of the macrocycle (C15 chain), which interacts with non-polar polymers but is well-resisted by Nitrile.[1][2]

Body AreaRecommended EquipmentTechnical Specification & Rationale
Hand Protection Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Excellent resistance to long-chain aliphatic alcohols.[1][2][4] Latex is not recommended due to lower organic solvent resistance and potential allergenicity.[2][4]
Eye Protection Safety Glasses (Side Shields)Spec: ANSI Z87.1 compliant.Rationale: Sufficient for solid handling.[1][4] If the protocol involves vigorous stirring of the melt (liquid phase >85°C), upgrade to Chemical Splash Goggles .[2][4]
Respiratory Fume Hood or N95 Spec: Certified Fume Hood (Face velocity >0.5 m/s) OR N95 Particulate Respirator.Rationale: The substance is waxy; dust is heavy but can be irritating.[1][2][4] Engineering controls (hood) are preferred over respirators.[2][4]
Body Protection Lab Coat (Cotton/Blend)Spec: Long-sleeved, buttoned.Rationale: Prevents contamination of street clothes.[1][2][4] Synthetic fibers (polyester) should be avoided if open flames are present, but are acceptable for standard heating block work.[2][4]
Operational Workflow & Logic

The following diagram illustrates the decision-making logic for handling Cyclopentadecanol, specifically addressing its phase transition at ~85°C.

G Start START: Cyclopentadecanol Handling StateCheck Determine State Start->StateCheck SolidPath Solid Handling (Room Temp) StateCheck->SolidPath Weighing/Transfer MeltPath Melt Handling (>85°C) StateCheck->MeltPath Dissolving/Reacting Weighing Weighing Protocol (Anti-static tools required) SolidPath->Weighing Heating Solubilization (Oil Bath/Block @ 90°C) MeltPath->Heating Weighing->Heating RiskDust Risk: Particulate Inhalation Control: Fume Hood / N95 Weighing->RiskDust RiskBurn Risk: Thermal Burn / Vapor Control: Sash Down / Gloves Heating->RiskBurn Disposal Disposal: Solid Organic Waste Heating->Disposal Post-Experiment

Figure 1: Operational logic flow distinguishing between solid-state handling (dust risk) and liquid-state handling (thermal risk).[1][2]

Step-by-Step Experimental Protocols
A. Weighing & Transfer (Solid Phase)

The waxy nature of Cyclopentadecanol can cause static adhesion to spatulas.[2][4]

  • Engineering Control: Perform all weighing inside a chemical fume hood or a balance enclosure to contain potential dust.[2][4]

  • Tool Selection: Use a stainless steel or PTFE-coated spatula .[2][4] Avoid plastic spatulas, which generate static electricity and cause the waxy powder to "jump."[2][4]

  • Technique:

    • Tare the weighing boat/vial.[2][4]

    • Transfer small amounts.[2][4][5] If the solid is clumped (common with waxy alcohols), gently break it apart with the spatula edge before lifting it.[2][4]

    • Clean-up: Wipe the spatula immediately with an ethanol-soaked Kimwipe.[1][2][4] Waxy residues harden quickly.[2][4]

B. Solubilization & Heating (Liquid Phase Transition)

Cyclopentadecanol melts between 83-86°C. Standard water baths are often insufficient or run dry at this temperature.[1][2][4]

  • Setup: Use an aluminum heating block or silicone oil bath placed on a stirring hotplate. Set the temperature to 90°C to ensure rapid, homogeneous melting.

  • Solvent Choice: The substance is lipophilic.[2][4]

    • Good Solvents: Ethanol (warm), Chloroform, Dichloromethane, THF.[1][4]

    • Poor Solvents: Water (insoluble).[2][4]

  • Process:

    • Add the solid to the reaction vessel.

    • Add the solvent.[2][4] Note: If using low-boiling solvents like DCM, do NOT heat to 90°C. Dissolve at room temperature with vigorous stirring; it may take longer.[1][2]

    • If melting the neat solid: Monitor temperature to avoid flashing (Flash Point ~140°C).[2][4]

C. Emergency Response
  • Skin Contact: Wash with soap and copious water.[2][4] The substance is waxy and hydrophobic; water alone will not remove it.[2][4] Use liquid soap to emulsify.[2][4]

  • Eye Contact: Flush with water for 15 minutes.[2][4][6]

  • Spill (Solid): Sweep up avoiding dust generation.[2][4] Place in a waste container. Wipe area with Acetone or Ethanol.[2][4]

  • Spill (Melt): Allow to cool and solidify.[2][4] Scrape up the solid wax.[2][4]

Disposal Strategy

Compliance logic: This substance is an organic chemical and must not enter the water table.[4]

Waste StreamClassificationAction
Solid Waste Non-Halogenated Organic SolidCollect in a dedicated solid waste drum labeled "Organic Solids."[1][2][4]
Liquid Waste Organic Solvent WasteIf dissolved in Ethanol/Acetone: "Non-Halogenated Organic Liquid."If dissolved in DCM/Chloroform: "Halogenated Organic Liquid."[1][2][4]
Rinseate Contaminated SolventThe first 3 rinses of any glassware must go into the liquid waste container, not the sink.[1][4]
References
  • PubChem. (n.d.).[2][4] Cyclopentadecanol (Compound).[2][3][4][6][7][8] National Library of Medicine.[2][4] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.).[2][4][7] Registration Dossier: Cyclopentadecanol. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadecanol
Reactant of Route 2
Cyclopentadecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.